molecular formula C22H21F4N3O2 B15613439 P2X7-IN-2

P2X7-IN-2

Numéro de catalogue: B15613439
Poids moléculaire: 435.4 g/mol
Clé InChI: RKIHNKBYTUYHDG-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

P2X7-IN-2 is a useful research compound. Its molecular formula is C22H21F4N3O2 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H21F4N3O2

Poids moléculaire

435.4 g/mol

Nom IUPAC

N-[2-[(2R)-1-aminopropan-2-yl]-6-methyl-1-oxoisoquinolin-5-yl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H21F4N3O2/c1-12-3-5-16-15(7-8-29(21(16)31)13(2)11-27)20(12)28-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13H,10-11,27H2,1-2H3,(H,28,30)/t13-/m1/s1

Clé InChI

RKIHNKBYTUYHDG-CYBMUJFWSA-N

Origine du produit

United States

Foundational & Exploratory

P2X7-IN-2: A Technical Guide to its Presumed Mechanism of Action as a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific binding kinetics or providing a comprehensive, experimentally validated mechanism of action for the compound designated "P2X7-IN-2". This guide, therefore, focuses on the well-established molecular biology of its target, the P2X7 receptor (P2X7R), and the established methodologies for characterizing its antagonists. The experimental data and protocols provided herein are based on known P2X7R inhibitors and serve as a framework for the investigation of novel compounds like this compound.

Executive Summary

The P2X7 receptor is a unique, ATP-gated, non-selective cation channel predominantly expressed on immune cells. Its activation under high concentrations of extracellular ATP, often a signal of cellular stress or damage, triggers a cascade of pro-inflammatory and cell death pathways.[1][2][3] this compound is a compound designed to inhibit this receptor, positioning it as a potential therapeutic agent for a variety of inflammatory diseases.[4] This document provides an in-depth overview of the P2X7 receptor's mechanism of action, the downstream signaling pathways it governs, and the detailed experimental protocols required to characterize the efficacy and mechanism of an inhibitor such as this compound.

The P2X7 Receptor: Structure and Function

The P2X7 receptor is a homotrimeric protein, with each subunit possessing two transmembrane domains, a large extracellular loop containing the ATP binding site, and long intracellular N- and C-termini.[1] The extended C-terminus is a distinctive feature crucial for many of its downstream signaling functions.[1][2]

Activation of the P2X7 receptor by high concentrations of extracellular ATP (in the millimolar range) initiates two key events:

  • Channel Opening: A cation-selective channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1]

  • Macropore Formation: Upon prolonged or repeated stimulation, the receptor can form a large, non-selective pore permeable to molecules up to 900 Da in size.[2][5][6] This allows for the passage of larger molecules like the fluorescent dyes ethidium (B1194527) and YO-PRO-1.[2]

Core Signaling Pathways Modulated by P2X7R

The primary mechanism of action for an antagonist like this compound would be the blockade of these ion fluxes and subsequent downstream signaling cascades. The major pathways are detailed below.

NLRP3 Inflammasome Activation

One of the most critical pathways initiated by P2X7R activation is the assembly and activation of the NLRP3 inflammasome.[1][7] The efflux of potassium ions (K⁺) through the P2X7 channel is a primary trigger for this process.[1] This leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18.[1]

G cluster_membrane Plasma Membrane P2X7R P2X7R K_efflux K+ Efflux P2X7R->K_efflux Induces eATP High Extracellular ATP eATP->P2X7R Activates P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Secreted IL-1β Casp1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->Casp1

Caption: P2X7R-mediated NLRP3 inflammasome activation pathway and inhibition by this compound.
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways

P2X7R activation is also linked to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[1] Additionally, the PI3K/Akt pathway, which is vital for cell survival and proliferation, can be modulated by P2X7R activity.[1] These pathways are typically initiated by the influx of Ca²⁺ following receptor activation.

G cluster_membrane Plasma Membrane P2X7R P2X7R Ca_influx Ca²+ Influx P2X7R->Ca_influx Induces eATP High Extracellular ATP eATP->P2X7R Activates P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Inhibits MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Downstream Inflammation & Apoptosis MAPK->Downstream PI3K_Akt->Downstream

Caption: Downstream MAPK and PI3K/Akt signaling initiated by P2X7R activation.

Characterizing the Inhibitory Action of this compound

A multi-faceted approach is necessary to fully characterize the inhibitory profile of this compound. This involves a series of in vitro functional assays to quantify its potency and elucidate its mechanism.

Quantitative Data on P2X7 Receptor Antagonists

The inhibitory potency of a P2X7 antagonist is typically determined by its IC₅₀ value—the concentration required to inhibit 50% of the maximal response to an agonist. While specific data for this compound is not publicly available, the following table presents data for other known P2X7 antagonists to serve as a reference.

CompoundCell LineAssay TypeIC₅₀ / PotencyReference
A-438079 1321N1 AstrocytomaCa²⁺ InfluxIC₅₀: 100 nM[8]
AZD9056 Alveolar MacrophagesYO-PRO-1 UptakeInhibition at 1 nM and 3 nM[8]
A740003 HOS/MNNG OsteosarcomaProliferationInhibition at 5 µM[8]

Note: IC₅₀ values are highly dependent on the cell type, assay conditions, and the specific agonist used. This data should be used as a guideline.[8]

Detailed Experimental Protocols

The following protocols provide a framework for assessing the efficacy of a P2X7 inhibitor like this compound.

Protocol 1: Inhibition of IL-1β Secretion

This assay determines the dose-dependent efficacy of an inhibitor in blocking ATP-induced IL-1β secretion from macrophages.

Objective: To quantify the potency of this compound in preventing the release of mature IL-1β.

Workflow Diagram:

G Start Start Step1 Prime Macrophages with LPS (3-4h) Start->Step1 Step2 Pre-incubate with This compound (30-60 min) Step1->Step2 Step3 Stimulate with ATP or BzATP (30-60 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Quantify IL-1β via ELISA Step4->Step5 End End Step5->End

Caption: In vitro workflow for assessing this compound efficacy in blocking IL-1β secretion.

Methodology:

  • Cell Culture and Priming:

    • Cell Lines: Use murine macrophage lines (e.g., J774, RAW 264.7) or human THP-1 monocytes differentiated into macrophages.[4]

    • Priming: Plate cells and prime with lipopolysaccharide (LPS, e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.[4]

  • Inhibitor Treatment and Stimulation:

    • Wash the primed cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.[4]

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or the more potent BzATP (100-300 µM), for 30-60 minutes.[4]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.[4]

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.[4]

    • (Optional) Perform a cytotoxicity assay (e.g., LDH assay) on the supernatants to ensure the observed inhibition is not due to cell death.[4]

Protocol 2: Calcium Influx Assay

This functional assay measures the ability of this compound to block the rapid influx of extracellular calcium that occurs upon P2X7R activation.[8]

Objective: To measure the antagonistic activity of this compound by monitoring its inhibition of Ca²⁺ influx.

Methodology:

  • Cell Preparation: Seed P2X7-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Inhibitor Incubation: Wash the cells and pre-incubate with various concentrations of this compound for a designated time.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a P2X7 agonist (e.g., ATP or BzATP) and immediately begin recording the change in fluorescence over time. The inhibition of the Ca²⁺ signal in the presence of this compound is a direct measure of its antagonistic activity.

Protocol 3: Pore Formation Assay (Ethidium Bromide Uptake)

This assay assesses the ability of this compound to inhibit the formation of the large, non-selective pore.[9]

Objective: To determine if this compound can block the uptake of large molecules through the P2X7R macropore.

Methodology:

  • Cell Preparation: Plate P2X7-expressing cells in a 96-well plate and grow to confluence.[9]

  • Inhibitor Incubation: Wash cells with an appropriate assay buffer and pre-incubate with desired concentrations of this compound. The pre-incubation time should be optimized.[9]

  • Assay: Add Ethidium Bromide (EtBr) to the wells (final concentration 5-20 µM).[9] Measure baseline fluorescence on a plate reader.

  • Stimulation: Add the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP) and monitor the increase in fluorescence over time as EtBr enters the cells and intercalates with nucleic acids.[9] A reduction in the rate of fluorescence increase indicates inhibition of pore formation.

Potential Mechanisms of Inhibition

P2X7 receptor antagonists can act via several mechanisms. Determining the specific mechanism of this compound is crucial for its development.

  • Competitive Antagonism: The inhibitor binds to the same site as ATP (the orthosteric site), directly competing with the agonist. The inhibition can be overcome by increasing the concentration of ATP.

  • Non-competitive/Allosteric Antagonism: The inhibitor binds to a site distinct from the ATP-binding pocket (an allosteric site).[10] This binding event induces a conformational change in the receptor that prevents its activation, regardless of the ATP concentration.[9][10] The effects of this type of antagonist are generally not surmountable by increasing agonist concentration.

Electrophysiological studies, such as whole-cell patch-clamp, can provide definitive insights into the mechanism of inhibition by analyzing changes in ion channel kinetics in the presence of the inhibitor and varying concentrations of agonist.[11]

Conclusion

This compound represents a targeted approach to modulating the inflammatory and cell death pathways governed by the P2X7 receptor. While specific experimental data on this compound remains proprietary or unpublished, its mechanism of action is presumed to be the direct inhibition of the P2X7 receptor ion channel. A thorough characterization using the detailed protocols for IL-1β release, calcium influx, and pore formation is essential to quantify its potency, efficacy, and specific mode of inhibition. This foundational understanding is a critical step in the drug development process, paving the way for its potential application in treating a range of inflammatory conditions.

References

P2X7-IN-2: A Technical Guide to a Potent P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical regulator of inflammation and immune responses.[1][2] Activated by high concentrations of extracellular ATP, often present at sites of cellular stress and injury, P2X7R plays a pivotal role in a variety of physiological and pathological processes.[3][4] Its activation triggers a cascade of downstream events, including ion flux, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines such as IL-1β, making it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][5] P2X7-IN-2 has been identified as an exceptionally potent inhibitor of the P2X7 receptor, demonstrating significant promise in the modulation of inflammatory pathways.[6][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data, relevant experimental protocols, and key signaling pathways.

This compound: Profile and Potency

This compound, also referred to as compound 58, is a small molecule inhibitor of the P2X7 receptor.[6][7] While extensive details of its discovery and development are not widely available in the public domain, its remarkable potency in functional assays underscores its significance as a research tool and potential therapeutic lead.[7]

Quantitative Data

The primary reported activity of this compound is its potent inhibition of IL-1β release. The available quantitative data is summarized below.

CompoundAssaySpeciesIC50Reference
This compoundIL-1β Release (from human whole blood)Human0.01 nM[6]

Mechanism of Action

This compound functions as a P2X7 receptor antagonist, though the precise mode of inhibition (e.g., competitive, non-competitive, or allosteric) is not definitively specified in publicly available literature.[1] By inhibiting the P2X7 receptor, this compound is expected to block the downstream signaling cascades initiated by its activation.[1]

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[4][8] This potassium efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[1][5] The activated inflammasome then leads to the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into its mature, secreted form.[4][5] this compound, by blocking the initial receptor activation, effectively prevents this entire cascade, leading to a potent reduction in IL-1β release.[1][6]

P2X7 Receptor Signaling Pathway

The signaling pathway initiated by P2X7 receptor activation is complex and central to its role in inflammation. The diagram below provides a simplified overview of this cascade and the point of intervention for this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ions Ion Flux cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Processing ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Leads to IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Casp1 P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7R signaling leading to IL-1β release and its inhibition by this compound.

Key Experimental Protocols

While detailed protocols for this compound are not extensively published, the following are standard methodologies used to characterize P2X7 receptor antagonists. These can be adapted to evaluate the efficacy of this compound.

Human Whole Blood IL-1β Release Assay

This assay is critical for evaluating the potency of P2X7 receptor antagonists in a physiologically relevant setting.[7]

Objective: To determine the potency of a test compound (e.g., this compound) to inhibit P2X7 receptor-mediated IL-1β release in human whole blood.[7]

Methodology:

  • Blood Collection: Freshly drawn human whole blood is collected in heparinized tubes.[7]

  • Priming: The blood is primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[3][7] A typical condition is 100 ng/mL of LPS for 3-4 hours.[5]

  • Compound Incubation: The primed blood is then incubated with various concentrations of this compound (e.g., 0.001 nM to 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time, typically 30-60 minutes.[5][7]

  • Stimulation: The P2X7 receptor is then stimulated with an agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce IL-1β release.[5]

  • Sample Collection: Plasma is separated by centrifugation.[2]

  • Quantification: The concentration of IL-1β in the plasma is quantified using a commercially available ELISA kit.[2][3]

  • Data Analysis: The percentage of inhibition by this compound is calculated relative to the vehicle control, and an IC50 value is determined.[3]

IL1b_Assay_Workflow start Start blood Collect Human Whole Blood start->blood prime Prime with LPS (e.g., 100 ng/mL, 3-4h) blood->prime incubate Incubate with This compound (various concentrations) prime->incubate stimulate Stimulate with P2X7 Agonist (e.g., ATP, 30-60 min) incubate->stimulate centrifuge Centrifuge to Separate Plasma stimulate->centrifuge elisa Quantify IL-1β (ELISA) centrifuge->elisa analyze Calculate % Inhibition and IC50 elisa->analyze end End analyze->end Drug_Discovery_Workflow target_id Target Identification (P2X7 Receptor) assay_dev Assay Development (e.g., HTS) target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (e.g., this compound) hit_to_lead->lead_opt preclinical Preclinical Development (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

P2X7-IN-2: A Technical Guide to its Role in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical player in the intricate signaling cascades that underpin neuroinflammatory and neurodegenerative processes.[1] Its activation on immune cells of the central nervous system, primarily microglia, triggers a robust inflammatory response, contributing to the pathological progression of a range of neurological disorders. This technical guide provides an in-depth overview of P2X7-IN-2, a potent P2X7 receptor inhibitor, and its potential therapeutic role in mitigating neuroinflammation and subsequent neurodegeneration. This document details the mechanism of action of P2X7 receptor antagonists, presents available quantitative data for this compound, outlines key experimental protocols for inhibitor evaluation, and visualizes the complex signaling pathways and experimental workflows.

Disclaimer: The information available in the public domain regarding the comprehensive preclinical and clinical development of this compound is limited. This guide provides a detailed overview based on available data and the broader context of P2X7 receptor antagonist research.

The P2X7 Receptor in Neuroinflammation

Under pathological conditions in the central nervous system (CNS), damaged or stressed cells release high concentrations of adenosine (B11128) triphosphate (ATP).[2] This extracellular ATP acts as a danger-associated molecular pattern (DAMP) and binds to the P2X7 receptor, which is highly expressed on microglia, the resident immune cells of the brain.[1][3]

Activation of the P2X7 receptor initiates a cascade of downstream signaling events:

  • Ion Flux: The receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4]

  • NLRP3 Inflammasome Activation: The ionic dysregulation, particularly potassium efflux, triggers the assembly and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[5]

  • Cytokine Release: The activated inflammasome cleaves pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[5][6]

  • Neuroinflammation and Neurodegeneration: The release of these potent inflammatory mediators contributes significantly to the neuroinflammatory environment observed in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.[1][2][7] This sustained neuroinflammation can lead to neuronal damage and death.

This compound: A Potent P2X7 Receptor Inhibitor

This compound, also identified as "compound 58," is a potent and selective inhibitor of the P2X7 receptor.[1][8] Its primary mechanism of action is the blockade of the P2X7 receptor ion channel, thereby preventing ATP-induced downstream signaling and subsequent pro-inflammatory cytokine release.[1]

Quantitative Data

The available quantitative data for this compound highlights its exceptional potency in a physiologically relevant human whole blood assay. Further characterization in various in vitro and in vivo models is required for a complete pharmacological profile.

CompoundAssaySpeciesIC50 (nM)
This compound (compound 58) IL-1β Release Human 0.01 [1][8]

For context, the following table provides a comparison with other known P2X7 receptor antagonists. Note that assay conditions can vary, leading to differences in reported IC50 values.

CompoundIL-1β Release (IC50, nM)Calcium Influx (IC50, nM)Dye Uptake (IC50, nM)Species
This compound 0.01[1][8]Data not availableData not availableHuman
A-740003 1564092Human
JNJ-47965567 31.6 (monocytes)554 (murine)Human/Murine
GSK-1482160 Data not available3.16119.3Human

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of the P2X7 receptor in mediating neuroinflammation.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na+, Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Opens Channel P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Drives experimental_workflow start Start: P2X7-expressing cells (e.g., microglia, macrophages) prime Cell Priming (e.g., LPS) (for IL-1β assay) start->prime inhibit Pre-incubate with this compound (Dose-response concentrations) start->inhibit For Ca2+ and Dye Uptake prime->inhibit stimulate Stimulate with P2X7 Agonist (e.g., ATP, BzATP) inhibit->stimulate assay Perform Assay stimulate->assay ca_assay Calcium Influx Assay assay->ca_assay dye_assay Dye Uptake Assay (Pore Formation) assay->dye_assay il1b_assay IL-1β Release Assay assay->il1b_assay analyze Data Analysis: Calculate IC50 ca_assay->analyze dye_assay->analyze il1b_assay->analyze

References

Investigating P2X7 Receptor Signaling with P2X7-IN-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X7 receptor signaling pathway and the use of the potent antagonist P2X7-IN-2 as a tool for its investigation. This document outlines the core signaling cascades, presents available quantitative data, details key experimental protocols, and provides visual diagrams to facilitate a deeper understanding of P2X7 receptor biology and pharmacology.

The P2X7 Receptor: A Key Player in Inflammation and Beyond

The P2X7 receptor (P2X7R) is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells such as macrophages, microglia, and lymphocytes.[1] Activation of the P2X7R requires high concentrations of extracellular ATP, which is often released during cellular stress, injury, or inflammation, acting as a damage-associated molecular pattern (DAMP).[2]

Upon activation, the P2X7R undergoes a conformational change, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[3] This initial ion channel opening triggers a cascade of downstream signaling events. Prolonged stimulation can induce the formation of a large, non-selective transmembrane pore capable of passing molecules up to 900 Da in size.[1] This pore formation is a hallmark of P2X7R activation and is linked to significant cellular responses, including the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and ultimately, programmed cell death.[1] Given its central role in modulating inflammatory and immune responses, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[4]

This compound: A Potent and Selective Antagonist

This compound is a potent and selective small-molecule inhibitor of the P2X7 receptor. Its primary mechanism of action is the blockade of the P2X7 receptor ion channel, thereby preventing ATP-induced downstream signaling cascades.[2] The high potency of this compound makes it a valuable tool for dissecting the physiological and pathological roles of the P2X7 receptor.

Quantitative Data for this compound and Comparative Compounds

The publicly available quantitative data for this compound is currently limited. The most prominently reported activity is its high potency in inhibiting IL-1β release. To provide a broader context for researchers, the following tables summarize the available data for this compound and offer a comparison with other well-characterized P2X7 receptor antagonists.

Table 1: Inhibitory Potency of this compound

CompoundAssaySpeciesIC50
This compoundIL-1β ReleaseHuman0.01 nM

Table 2: Comparative Inhibitory Potency (IC50, nM) of P2X7 Receptor Antagonists

CompoundIL-1β Release (Human)Calcium Influx (Human)Calcium Influx (Rat)Dye Uptake (Human)Dye Uptake (Rat)
This compound 0.01 - - - -
A-740003156401892138
JNJ-4796556731.6 (human monocytes)563.154 (murine)-
GSK-1482160-3.16316.2119.3-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for designing and interpreting experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate the key P2X7 receptor signaling pathway, the inhibitory action of this compound, and a typical experimental workflow for its evaluation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore Prolonged Activation MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB / NFAT Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b proIL1b pro-IL-1β proIL1b->Casp1 P2X7_Inhibitor_Action ATP ATP P2X7R P2X7 Receptor ATP->P2X7R P2X7_IN_2 This compound P2X7_IN_2->P2X7R Blocked Blocked Downstream Downstream Signaling (Ca²⁺ influx, K⁺ efflux, Pore Formation, IL-1β Release) P2X7R->Downstream Blocked->Downstream Experimental_Workflow cluster_assays Assay Readout start Start: Culture P2X7-expressing cells prime Prime cells with LPS (for IL-1β release assay) start->prime Optional preincubate Pre-incubate with this compound (or vehicle control) start->preincubate prime->preincubate stimulate Stimulate with P2X7 agonist (e.g., ATP, BzATP) preincubate->stimulate ca_assay Calcium Influx Assay (Fluorescence imaging) stimulate->ca_assay pore_assay Pore Formation Assay (YO-PRO-1/EtBr uptake) stimulate->pore_assay il1b_assay IL-1β Release Assay (ELISA) stimulate->il1b_assay analyze Data Analysis: Calculate IC50 values ca_assay->analyze pore_assay->analyze il1b_assay->analyze

References

P2X7-IN-2: A Technical Guide to its Modulation of Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of P2X7-IN-2, a highly potent and selective antagonist of the P2X7 receptor, and its significant effects on cytokine release. This document consolidates key data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to support research and development in inflammation, immunology, and related therapeutic areas.

Introduction to the P2X7 Receptor and this compound

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), which is often released during cellular stress or injury, acting as a "danger signal".[1] Predominantly expressed on immune cells like macrophages, microglia, and lymphocytes, P2X7R plays a pivotal role in inflammatory and immune responses.[1][2] Activation of the P2X7R by ATP triggers a cascade of intracellular events, including ion influx, and most notably, the activation of the NLRP3 inflammasome.[2][3][4] This leads to the maturation and release of potent pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and IL-18.[1][5][6]

This compound is a highly potent and selective inhibitor of the P2X7 receptor. Its primary mechanism of action involves blocking the ATP-gated ion channel, thereby preventing the downstream signaling events that lead to cytokine release.

Quantitative Data: this compound Inhibition of Cytokine Release

This compound demonstrates exceptional potency in inhibiting the release of key pro-inflammatory cytokines. The following table summarizes the available quantitative data on its inhibitory activity.

CytokineCell TypeStimulusThis compound IC50Reference
IL-1βLPS-primed MacrophagesATP0.01 nM[2][7]

Note: IC50 values are highly dependent on the specific cell type, assay conditions, and agonist used. The provided data should be considered as a guideline.[8]

Signaling Pathways

The activation of the P2X7 receptor initiates a complex signaling cascade that culminates in the release of inflammatory cytokines. This compound acts as a key modulator of this pathway by blocking the initial receptor activation.

P2X7R-Mediated NLRP3 Inflammasome Activation

The canonical pathway for P2X7R-induced IL-1β release involves the activation of the NLRP3 inflammasome.

P2X7_NLRP3_Pathway P2X7R Signaling and NLRP3 Inflammasome Activation ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux K+ Efflux Ca2+ Influx P2X7R->Ion_Flux P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B Cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleaves IL1B Mature IL-1β Release pro_IL1B->IL1B IL18 Mature IL-18 Release pro_IL18->IL18

Caption: P2X7R signaling cascade leading to inflammasome activation.

Other P2X7R-Modulated Signaling Pathways

Beyond the inflammasome, P2X7R activation is linked to other signaling pathways that regulate inflammation, including the activation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK.[4]

P2X7_MAPK_Pathway P2X7R and MAPK Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates MAPK MAPK Activation (p38, ERK, JNK) P2X7R->MAPK P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK->Cytokines

Caption: P2X7R modulation of MAPK signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effects of this compound on cytokine release.

In Vitro Inhibition of ATP-Induced IL-1β Release from LPS-Primed Macrophages

This protocol details the steps to quantify the inhibitory effect of this compound on IL-1β release from macrophages.[2]

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Macrophage cell line (e.g., J774, THP-1) or primary macrophages

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[2]

  • LPS Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β.[8]

  • This compound Pre-incubation: Wash the cells once with warm PBS. Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.001 nM to 100 nM) or a vehicle control (e.g., DMSO). Pre-incubate for 30 minutes at 37°C.[2]

  • ATP Stimulation: Add ATP to each well to a final concentration of 5 mM. Incubate for 1 hour at 37°C.[2]

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.[2]

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[8]

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of IL-1β release against the inhibitor concentration.[8]

In_Vitro_Workflow In Vitro Experimental Workflow for this compound cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Macrophages Prime Prime with LPS Seed->Prime Preincubate Pre-incubate with this compound Prime->Preincubate Stimulate Stimulate with ATP Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure IL-1β (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Workflow for in vitro this compound cytokine inhibition assay.

In Vivo Assessment of this compound on LPS-Induced Cytokine Release in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic inflammation.[7]

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Suitable vehicle for this compound (e.g., DMSO, PBS)[7]

  • C57BL/6 mice (or other appropriate strain)

  • Sterile saline

  • Equipment for blood and tissue collection

  • Cytokine analysis platform (e.g., ELISA, Luminex)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.[7]

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration of the organic solvent should be minimal (typically <5%).[7]

  • Animal Dosing: Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection). For prophylactic treatment, administer the inhibitor 30-60 minutes before the inflammatory challenge.[7]

  • Induction of Inflammation: Administer LPS at a pre-determined dose and route (e.g., intraperitoneal injection).[7]

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation. At a predetermined time point post-challenge, collect blood and/or tissues for analysis.[7]

  • Cytokine Analysis: Measure serum and/or tissue levels of relevant cytokines (e.g., IL-1β, TNF-α, IL-6) using an appropriate method.

In_Vivo_Workflow In Vivo Experimental Workflow for this compound Acclimatize Acclimatize Mice Group Randomize into Treatment Groups Acclimatize->Group Dose Administer this compound or Vehicle Group->Dose Challenge Induce Inflammation (LPS Injection) Dose->Challenge Monitor Monitor Clinical Signs Challenge->Monitor Collect Collect Blood/Tissues Monitor->Collect Analyze Analyze Cytokine Levels Collect->Analyze

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a powerful research tool for investigating the role of the P2X7 receptor in inflammatory processes. Its high potency in inhibiting the release of key pro-inflammatory cytokines, such as IL-1β, makes it a valuable compound for dissecting the complex signaling pathways involved in inflammation and for exploring the therapeutic potential of P2X7R antagonism in a variety of inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

P2X7-IN-2 in Models of Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target in the field of neurodegenerative diseases.[1][2] Predominantly expressed on microglia, the brain's resident immune cells, P2X7R activation by high concentrations of extracellular ATP—a damage-associated molecular pattern (DAMP) released from stressed or dying cells—triggers a cascade of inflammatory responses.[1] This includes the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β, contributing to the chronic neuroinflammation that is a hallmark of diseases like Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).[1][3][4]

P2X7-IN-2 is a highly potent and selective inhibitor of the P2X7 receptor, demonstrating an IC50 value of 0.01 nM for the inhibition of IL-1β release in in vitro assays.[1] While specific in vivo data for this compound in neurodegenerative models have not been extensively published, this guide will synthesize available information on the role of P2X7R and the effects of other potent P2X7R antagonists in relevant disease models.[1] This information serves as a crucial framework for designing and interpreting preclinical studies aimed at evaluating the therapeutic potential of this compound.

P2X7 Receptor Signaling in Neurodegeneration

The activation of the P2X7 receptor on microglia initiates a complex signaling cascade that contributes to neuroinflammation and neuronal damage. Understanding this pathway is critical for contextualizing the mechanism of action of P2X7R antagonists.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway in Neurodegeneration ATP Extracellular ATP (from damaged neurons) P2X7R P2X7 Receptor (on Microglia) ATP->P2X7R Binds and Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B IL1B Mature IL-1β Release Pro_IL1B->IL1B Cleavage Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Pro_inflammatory_Genes->Pro_IL1B Upregulates Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway in Neurodegeneration.

Quantitative Data for P2X7R Antagonists in Neurodegenerative Disease Models

While specific quantitative data for this compound is limited in the public domain, studies on other potent P2X7R antagonists provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize key findings from preclinical studies in models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and ALS.

Alzheimer's Disease Models
CompoundAnimal ModelDose & RouteKey FindingsReference
Brilliant Blue G (BBG)J20 (APP transgenic) mice45 mg/kg, i.p.Reduced Aβ plaque burden in the hippocampus.[5]
P2X7R knockoutAPP/PS1 miceN/AReduced Aβ lesions, improved cognitive deficits, and synaptic plasticity.[5]
P2X7R AntagonistJ20 miceNot specifiedIn vivo inhibition of P2X7R led to a significant decrease in the number of hippocampal amyloid plaques.[6]
Parkinson's Disease Models
CompoundAnimal ModelDose & RouteKey FindingsReference
Brilliant Blue G (BBG)6-OHDA rat model75 mg/kgRe-established the dopaminergic nigrostriatal pathway.[7]
Brilliant Blue G (BBG)LPS-induced rat model50 mg/kg, i.p. (15 days)Reduced microglial activation and the loss of nigral dopaminergic neurons by suppressing the p38 MAPK pathway.[8]
A-4380796-OHDA rat model30 mg/kg, i.p.Maintained striatal dopamine (B1211576) levels but did not prevent the loss of dopaminergic cells.[4]
P2X7R knockoutMPTP mouse modelN/ADid not induce neuroprotection.[4]
Huntington's Disease Models
CompoundAnimal ModelDose & RouteKey FindingsReference
Brilliant Blue G (BBG)R6/1 miceNot specifiedPrevented neuronal apoptosis and attenuated body weight loss and motor-coordination deficits.[5][9]
P2X7R UpregulationTet/HD94 and R6/1 miceN/AIncreased mRNA and protein levels of P2X7R were observed in the brains of these HD model mice.[3][10]
Amyotrophic Lateral Sclerosis (ALS) Models
CompoundAnimal ModelDose & RouteKey FindingsReference
Brilliant Blue G (BBG)SOD1-G93A miceLate pre-onset admin.Enhanced motor neuron survival, reduced microgliosis, delayed onset, and improved motor performance.[11]
A804598 & JNJ-47965567SOD1-G93A miceNot specifiedProvided some beneficial effects in ALS mouse models.[3]
AXX71SOD1-G93A miceNot specifiedAffected the early symptomatic phase by reducing microglia-related proinflammatory markers.[12]
P2X7R knockoutSOD1-G93A miceN/AAccelerated clinical onset and worsened disease progression.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for evaluating P2X7R antagonists in models of neuroinflammation and neurodegenerative disease.

In Vitro Microglia Activation Assay
  • Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LPS Priming: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Pre-incubation: Remove the LPS-containing medium and pre-incubate the cells with varying concentrations of the P2X7 antagonist (e.g., this compound) for 30-60 minutes.

  • ATP Stimulation: Add a high concentration of ATP (e.g., 1-5 mM) to the wells to activate the P2X7 receptor.

  • Incubation: Incubate the plate for 30-60 minutes to allow for IL-1β processing and release.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
  • Animal Acclimatization: Acclimate adult male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

  • Drug Administration: Administer the P2X7 antagonist (e.g., this compound) or vehicle to the animals via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the LPS challenge.

  • LPS Challenge: Administer a systemic injection of LPS (e.g., 0.8 mg/kg, i.p.) to induce a neuroinflammatory response.

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., reduced locomotion, piloerection).

  • Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the animals and perfuse with saline. Collect the brains for analysis.

  • Analysis of Neuroinflammation: Process the brain tissue to assess various inflammatory markers:

    • Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation.

    • qPCR: Measure the mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates.

    • ELISA: Quantify the protein levels of cytokines in brain homogenates.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a P2X7 antagonist in a neurodegenerative disease model.

Experimental_Workflow cluster_preclinical_model Preclinical Model Selection cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model Select Animal Model (e.g., 5XFAD for AD, MPTP for PD) Acclimatization Animal Acclimatization Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing Administer this compound (e.g., daily i.p. injection) Grouping->Dosing Behavior Behavioral Testing (e.g., Morris Water Maze, Rotarod) Dosing->Behavior Biochemical Biochemical Analysis (ELISA, Western Blot for biomarkers) Behavior->Biochemical Histo Histological Analysis (Immunohistochemistry for pathology and inflammation) Biochemical->Histo Stats Statistical Analysis Histo->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: A generalized experimental workflow for in vivo studies.

Conclusion

The P2X7 receptor is a compelling target for therapeutic intervention in neurodegenerative diseases due to its central role in mediating neuroinflammation. This compound, as a highly potent antagonist, holds significant promise. While direct in vivo efficacy data for this compound in neurodegenerative models remains to be fully elucidated in public literature, the substantial body of evidence for other P2X7R antagonists strongly supports its further investigation. The data and protocols summarized in this guide provide a robust foundation for researchers and drug developers to design and execute preclinical studies to explore the therapeutic potential of this compound and other next-generation P2X7R inhibitors. Future studies should focus on comprehensive in vivo characterization, including pharmacokinetic and pharmacodynamic profiling, to establish a clear path toward clinical development for this promising class of compounds.

References

P2X7-IN-2 and its Impact on Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and data for the specific compound designated "P2X7-IN-2" are limited. This technical guide, therefore, provides a comprehensive overview of the role of well-characterized P2X7 receptor antagonists in modulating immune cell responses, drawing upon established experimental findings and methodologies. The data and protocols presented herein are representative of potent and selective P2X7 inhibitors and should be considered a general guide to the therapeutic potential and mechanism of action of this class of compounds. This compound is reported to be a highly potent and selective inhibitor of the P2X7 receptor, with an in vitro IC50 value of 0.01 nM for the inhibition of IL-1β release.[1]

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a pivotal regulator of innate and adaptive immunity. Predominantly expressed on immune cells such as macrophages, dendritic cells, and T lymphocytes, its activation by high concentrations of extracellular ATP—a damage-associated molecular pattern (DAMP)—triggers a cascade of pro-inflammatory events. These include the assembly and activation of the NLRP3 inflammasome, the release of potent cytokines like interleukin-1β (IL-1β) and IL-18, and the modulation of T cell activation and differentiation. Consequently, the P2X7 receptor has emerged as a compelling therapeutic target for a spectrum of inflammatory and autoimmune diseases. This guide delves into the technical aspects of how P2X7 receptor antagonists, such as this compound, modulate immune cell functions, presenting quantitative data for representative inhibitors, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of P2X7 Antagonists

The following tables summarize the inhibitory activities of various well-characterized P2X7 antagonists on key immune cell functions. This data is intended to be representative of the expected effects of a potent P2X7 inhibitor.

Table 1: Inhibition of IL-1β Release

CompoundCell TypeAssay ConditionsIC50Reference
This compound-In vitro assay0.01 nM[1]
A-804598Human, Rat, and Mouse MicrogliaBzATP-induced IL-1β release8.9 - 10.9 nM[2]
A-740003Human and Rat THP-1 cellsBzATP-induced IL-1β release20 - 40 nM[2]
A-438079Human and Rat THP-1 cellsBzATP-induced IL-1β release130 - 320 nM[2]
Brilliant Blue G (BBG)J774.G8 MacrophagesATP-induced pore formation1.3 - 2.6 µM[3]
Oxidized ATP (oATP)J774.G8 MacrophagesATP-induced pore formation173 - 285 µM[3]

Table 2: Effects on T-Cell and Macrophage Function

AntagonistImmune Cell TypeExperimental ModelKey FindingReference
oATP, A-438079, A-740003Murine MacrophagesIn vivo and in vitro lung cancer modelsOvercomes resistance to anti-PD-1 and cisplatin (B142131) by blocking M2-like polarization.[4]
P2X7 deficiency (genetic)Murine T-cellsIn vivo tumor modelsIncreased T-cell proliferation (Ki-67 staining) and reduced tumor growth.[5]
P2X7 deficiency (genetic)Murine MacrophagesIn vitro polarizationAltered expression of M1 (Nos2, Tnf) and M2 (Mrc1, Arg1) markers.[6]
P2X7 antagonistHuman T-cellsIn vitro TCR activationBlunted MAPK signaling and induction of anergy.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by P2X7 antagonists and a typical experimental workflow for their evaluation.

P2X7 Receptor Signaling Pathway

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response P2X7 P2X7 Receptor Ion_Flux Ca²⁺ Influx, K⁺ Efflux P2X7->Ion_Flux Pore Macropore Formation P2X7->Pore MAPK MAPK Activation (p38, ERK, JNK) P2X7->MAPK ATP Extracellular ATP ATP->P2X7 Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Pore->NLRP3 Cell_Death Apoptosis/Necrosis Pore->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B_maturation Pro-IL-1β → IL-1β Caspase1->IL1B_maturation Cytokine_Release IL-1β/IL-18 Release IL1B_maturation->Cytokine_Release T_Cell_Mod T-Cell Activation/ Differentiation Modulation MAPK->T_Cell_Mod

Caption: P2X7 receptor signaling cascade initiated by extracellular ATP and inhibited by this compound.

Experimental Workflow for P2X7 Antagonist Screening

Antagonist_Screening_Workflow Workflow for P2X7 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / Functional Assays cluster_invivo In Vivo Models Cell_Culture 1. Culture Immune Cells (e.g., Macrophages, PBMCs) LPS_Priming 2. Prime with LPS (for IL-1β assays) Cell_Culture->LPS_Priming Antagonist_Inc 3. Incubate with P2X7 Antagonist (e.g., this compound) LPS_Priming->Antagonist_Inc Agonist_Stim 4. Stimulate with P2X7 Agonist (e.g., ATP, BzATP) Antagonist_Inc->Agonist_Stim Supernatant_Collection 5. Collect Supernatant Agonist_Stim->Supernatant_Collection ELISA 6. Quantify Cytokines (IL-1β) via ELISA Supernatant_Collection->ELISA IC50_Calc 7. Calculate IC50 ELISA->IC50_Calc T_Cell_Assay T-Cell Proliferation Assay (CFSE dilution) IC50_Calc->T_Cell_Assay Macrophage_Assay Macrophage Polarization Assay (Flow Cytometry, qRT-PCR) IC50_Calc->Macrophage_Assay Animal_Model 1. Induce Inflammation in Animal Model (e.g., LPS injection) IC50_Calc->Animal_Model Antagonist_Admin 2. Administer P2X7 Antagonist Animal_Model->Antagonist_Admin Sample_Collection 3. Collect Samples (e.g., Serum, Tissue) Antagonist_Admin->Sample_Collection Analysis 4. Analyze Inflammatory Markers Sample_Collection->Analysis

Caption: A generalized experimental workflow for evaluating the efficacy of P2X7 antagonists.

Impact of P2X7 Inhibition on Immune Cell Function

P2X7_Inhibition_Impact Logical Flow of P2X7 Inhibition on Immune Cells cluster_target Target cluster_cells Immune Cells cluster_effects Functional Outcomes P2X7_IN_2 This compound P2X7 P2X7 Receptor P2X7_IN_2->P2X7 Blocks Macrophages Macrophages/ Monocytes T_Cells T-Cells Dendritic_Cells Dendritic Cells Reduced_Inflammasome Reduced NLRP3 Inflammasome Activation Macrophages->Reduced_Inflammasome Altered_Polarization Shift from M2 to M1 Macrophage Phenotype Macrophages->Altered_Polarization Modulated_T_Activation Modulated T-Cell Activation & Proliferation T_Cells->Modulated_T_Activation Dendritic_Cells->Reduced_Inflammasome Reduced_Cytokines Decreased IL-1β/ IL-18 Release Reduced_Inflammasome->Reduced_Cytokines Reduced_Inflammation Overall Reduction in Inflammation Reduced_Cytokines->Reduced_Inflammation Altered_Polarization->Reduced_Inflammation Modulated_T_Activation->Reduced_Inflammation

References

Unlocking the Therapeutic Promise of P2X7-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, stands as a pivotal player in inflammatory and immunological processes.[1] Activation of P2X7R by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, initiates a cascade of downstream signaling events.[2] This makes it a compelling therapeutic target for a spectrum of pathologies, including autoimmune disorders, chronic pain, and neurodegenerative diseases.[3] P2X7-IN-2, also identified as compound 58, has emerged as a highly potent and selective inhibitor of the P2X7 receptor, demonstrating significant potential in modulating inflammatory responses.[3][4][5] This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, relevant experimental protocols, and the broader context of P2X7 receptor antagonism.

This compound: Profile and Potency

This compound is a small molecule inhibitor of the P2X7 receptor.[1] While detailed information regarding its discovery and development is not extensively available in the public domain, its exceptional potency in preclinical assays underscores its significance as a research tool and potential therapeutic lead.[3]

Quantitative Data

The primary reported activity of this compound is its potent inhibition of interleukin-1β (IL-1β) release. The available quantitative data is summarized below.

Compound Assay Species IC50 Reference
This compoundIL-1β ReleaseHuman0.01 nM[4][5]

Mechanism of Action

The P2X7 receptor is a trimeric protein, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[3][6] Activation by ATP opens a non-selective cation channel, permitting the influx of Na+ and Ca2+ and the efflux of K+.[3] This ion flux is central to its physiological and pathological roles.

A key consequence of P2X7R activation is the assembly of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[3][7] this compound, as a potent inhibitor of the P2X7 receptor, is expected to block these downstream signaling cascades. While the specific binding site of this compound on the receptor has not been publicly identified, it is hypothesized to act as a non-competitive, allosteric antagonist, a common mechanism for potent and selective P2X7R inhibitors.[1][8]

P2X7 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in inflammation and the inhibitory action of this compound.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na+/Ca2+ influx K+ efflux P2X7R->Ion_Flux Mediates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β (Release) Pro_IL1B->IL1B P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7R signaling cascade and the inhibitory effect of this compound.

Experimental Protocols

Due to the limited public data on this compound, the following protocols are representative methodologies used for the characterization of P2X7 receptor antagonists.

In Vitro: Human Whole Blood IL-1β Release Assay

This assay is critical for evaluating the potency of P2X7 receptor antagonists.[3]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of P2X7 receptor-mediated IL-1β release in human whole blood.[3]

Methodology:

  • Blood Preparation: Freshly drawn human whole blood is collected in heparinized tubes and diluted 1:1 with RPMI 1640 medium.[3]

  • LPS Priming: The diluted blood is primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[3]

  • Compound Incubation: The test compound (this compound) is added at various concentrations and incubated.

  • P2X7R Activation: The P2X7 receptor is activated with an agonist such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).[3]

  • IL-1β Quantification: The concentration of IL-1β in the supernatant is measured using a human IL-1β ELISA kit.[3]

  • Data Analysis: The percent inhibition of IL-1β release is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[3]

IL1B_Assay_Workflow start Start: Fresh Human Whole Blood dilution Dilute 1:1 with RPMI 1640 start->dilution priming Prime with LPS dilution->priming add_compound Add this compound (Varying Concentrations) priming->add_compound activation Activate with BzATP add_compound->activation incubation Incubate activation->incubation centrifugation Centrifuge incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant elisa Quantify IL-1β (ELISA) supernatant->elisa analysis Calculate IC50 elisa->analysis end_point End analysis->end_point

Caption: Workflow for the human whole blood IL-1β release assay.

In Vitro: Calcium Flux Assay

This assay measures the ability of an antagonist to block the ion channel function of the P2X7 receptor.

Objective: To determine the potency of a test compound to inhibit agonist-induced calcium influx in cells expressing the P2X7 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human P2X7 receptor (e.g., HEK293-hP2X7R).[9]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).[10]

  • Compound Incubation: Add the test antagonist at varying concentrations.[10]

  • Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as BzATP.[10]

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.[10]

  • Data Analysis: Calculate the IC50 value by plotting the antagonist concentration against the inhibition of the agonist response.[10]

In Vivo: Murine Model of Inflammation

While specific in vivo protocols for this compound are not publicly available, a general methodology for evaluating a P2X7 antagonist in a mouse model of LPS-induced inflammation is described below.[11]

Objective: To assess the in vivo efficacy of a P2X7 receptor antagonist in reducing systemic inflammation.

Methodology:

  • Animal Model: Use wild-type mice. P2X7R knockout mice can be used as a control group.[11]

  • Compound Administration: Administer the P2X7 antagonist (e.g., via intraperitoneal injection) at a predetermined dose and time course. The optimal dosage and route for this compound would need to be determined empirically.[12]

  • Induction of Inflammation: Induce systemic inflammation by intraperitoneal injection of LPS.[11]

  • Sample Collection: At a specified time point post-LPS injection, collect blood and/or tissues (e.g., brain, liver) for analysis.[11]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) in plasma or tissue homogenates using ELISA or real-time PCR.[11]

  • Data Analysis: Compare cytokine levels between the vehicle-treated and antagonist-treated groups to determine the in vivo efficacy of the compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wild-Type Mice) dosing Determine Dose & Route for this compound animal_model->dosing administer Administer this compound or Vehicle dosing->administer induce Induce Inflammation (LPS Injection) administer->induce collect Collect Blood/Tissues induce->collect measure Measure Cytokine Levels (ELISA, PCR) collect->measure compare Compare Treatment vs. Vehicle Groups measure->compare

Caption: General workflow for in vivo evaluation of a P2X7 antagonist.

Therapeutic Potential and Future Directions

The remarkable potency of this compound in inhibiting IL-1β release positions it as a valuable tool for investigating the role of the P2X7 receptor in various disease models. The therapeutic potential of targeting the P2X7 receptor is significant, with potential applications in:

  • Autoimmune and Inflammatory Diseases: Conditions such as rheumatoid arthritis and inflammatory bowel disease are characterized by elevated levels of IL-1β.[13]

  • Neuroinflammation and Neurodegenerative Diseases: The P2X7 receptor is expressed on microglia and is implicated in the inflammatory processes associated with diseases like Alzheimer's and neuropathic pain.[7][14]

  • Oncology: The P2X7 receptor has a complex role in cancer, with evidence suggesting it can promote tumor growth and metastasis in some contexts.[15][16]

Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to validate its efficacy and safety in in vivo models. The continued development of potent and selective P2X7 antagonists like this compound will be crucial in translating the therapeutic potential of targeting this key inflammatory receptor into clinical applications.

References

Methodological & Application

Application Notes and Protocols for P2X7-IN-2: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), which is often released during cellular stress or death, acting as a damage-associated molecular pattern (DAMP).[1] Predominantly expressed on immune cells like macrophages, microglia, and lymphocytes, P2X7R plays a pivotal role in inflammatory and immune responses.[1][2] Upon activation, P2X7R initiates a cascade of downstream events, including sodium (Na⁺) and calcium (Ca²⁺) influx, potassium (K⁺) efflux, and the formation of a non-selective pore.[1][2] A primary consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and IL-18.[1][2][3]

P2X7-IN-2 is a highly potent and selective antagonist of the P2X7 receptor.[1][4] It has demonstrated significant efficacy in inhibiting the release of IL-1β, with a reported IC50 value of 0.01 nM, making it an invaluable tool for researchers investigating the role of the P2X7 receptor in various inflammatory conditions.[1][4] These application notes provide a comprehensive framework for utilizing this compound in in vitro settings to dissect the P2X7R signaling pathway and to assess its therapeutic potential.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the available quantitative data for this compound, highlighting its potency in inhibiting key functions of the P2X7 receptor.

Assay TypeCell LineAgonistParameter MeasuredIC50 Value
IL-1β Release AssayLPS-primed MacrophagesATPIL-1β concentration0.01 nM
Calcium Influx AssayHEK293 cells expressing hP2X7RATP or BzATPIntracellular Ca²⁺ concentrationTo be determined
Pore Formation AssayHEK293 cells expressing hP2X7RATP or BzATPEthidium bromide uptakeTo be determined

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to characterize the inhibitory activity of this compound.

Inhibition of ATP-Induced IL-1β Release from LPS-Primed Macrophages

This protocol outlines the steps to measure the inhibitory effect of this compound on the release of IL-1β from macrophages primed with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Macrophage cell line (e.g., J774, THP-1)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • LPS Priming: The following day, replace the existing medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate the cells for 4 hours at 37°C. This step is critical for the transcriptional upregulation of pro-IL-1β.[1]

  • This compound Pre-incubation: After LPS priming, gently wash the cells once with warm PBS. Add fresh serum-free medium containing various concentrations of this compound (e.g., a serial dilution from 0.001 nM to 100 nM) or a vehicle control (e.g., DMSO). Pre-incubate the plate for 30 minutes at 37°C.[1]

  • ATP Stimulation: Add ATP to each well to a final concentration of 5 mM to activate the P2X7 receptor. Incubate the plate for 1 hour at 37°C.[1]

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for the measurement of IL-1β.[1]

  • ELISA: Quantify the amount of released IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Calcium Influx Assay

This protocol describes how to measure the inhibition of P2X7R-mediated calcium influx by this compound.

Materials:

  • This compound

  • Cells expressing P2X7R (e.g., HEK293-hP2X7R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2X7 agonist (e.g., ATP, BzATP)

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells expressing the P2X7 receptor into a 96-well black, clear-bottom plate and culture overnight.[5]

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.[5]

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes.[5]

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Then, add a P2X7 agonist (e.g., ATP or BzATP) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The inhibition of the calcium influx is determined by comparing the fluorescence signal in the wells treated with this compound to the control wells. Calculate the IC₅₀ value from the dose-response curve.

Pore Formation Assay (Ethidium Bromide Uptake)

This assay measures the ability of this compound to inhibit the formation of the large, non-selective pore associated with sustained P2X7R activation.

Materials:

  • This compound

  • Cells expressing P2X7R (e.g., HEK293-hP2X7R)

  • P2X7 agonist (e.g., ATP, BzATP)

  • Ethidium Bromide (EtBr)

  • Assay buffer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.[5]

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.[5]

  • Dye and Agonist Addition: Add a solution containing both the P2X7 agonist and Ethidium Bromide to the wells.[5]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[5]

  • Measurement: Measure the fluorescence of the incorporated Ethidium Bromide using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[5]

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of dye uptake against the inhibitor concentration.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for evaluating this compound.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Pore Formation P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, HEK293-hP2X7R) Priming 2. Priming (if required) (e.g., LPS for IL-1β assay) Cell_Culture->Priming Inhibitor 3. Pre-incubation with this compound (Dose-response concentrations) Priming->Inhibitor Agonist 4. Stimulation with P2X7 Agonist (e.g., ATP, BzATP) Inhibitor->Agonist IL1b_Assay IL-1β Release Assay (Measure cytokine levels) Agonist->IL1b_Assay Ca_Assay Calcium Influx Assay (Measure Ca²⁺ fluorescence) Agonist->Ca_Assay Pore_Assay Pore Formation Assay (Measure dye uptake) Agonist->Pore_Assay Data_Analysis 5. Data Acquisition and Analysis (Calculate % inhibition, determine IC50) IL1b_Assay->Data_Analysis Ca_Assay->Data_Analysis Pore_Assay->Data_Analysis

Caption: General In Vitro Experimental Workflow for this compound.

References

In Vivo Administration of P2X7 Antagonists in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor (P2X7R) is a critical mediator of inflammation, making it a promising therapeutic target for a variety of autoimmune, inflammatory, and neurodegenerative conditions. P2X7-IN-2 is a highly potent and selective inhibitor of this receptor. As of the latest available information, specific in vivo dosage and administration protocols for this compound have not been publicly disclosed[1]. Consequently, these application notes provide comprehensive protocols and data for structurally distinct and well-characterized P2X7 antagonists, such as A-438079, Brilliant Blue G (BBG), and PPADS. These established methodologies can serve as a robust foundation for developing and optimizing in vivo studies with this compound, necessitating rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) assessments.

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia[1]. When activated by high concentrations of extracellular ATP, often released from stressed or dying cells, the receptor initiates a cascade of inflammatory events. This includes the formation of a non-selective pore, leading to changes in ion flux, and activation of the NLRP3 inflammasome. This, in turn, results in the release of pro-inflammatory cytokines such as IL-1β and IL-18[1][2].

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ion_Flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Non-selective Pore Formation P2X7R->Pore ATP High Extracellular ATP (from stressed/dying cells) ATP->P2X7R activates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 triggers Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Release Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation

P2X7 Receptor Signaling Cascade.

Quantitative Data for P2X7 Antagonists in Mouse Models

The following table summarizes the in vivo administration parameters for various P2X7 antagonists in different mouse models of disease. This data can be used as a reference for designing initial studies with this compound.

CompoundMouse ModelDisease ModelDosageRoute of AdministrationFrequencyKey Outcomes
A-438079 Sgca knockoutMuscular Dystrophy3 mg/kgNot SpecifiedEvery two days for 24 weeksImproved motor function, reduced serum creatine (B1669601) kinase, reduced muscle fibrosis and inflammation[3].
A-438079 Wild-typeAcetaminophen-induced Liver Injury80 mg/kg (2 mg/mouse)Intraperitoneal (i.p.)Single dose 1 hour before APAPAttenuated liver injury and necrosis[4].
A-438079 C57BL/6Allogeneic GVHD80 mg/kgIntraperitoneal (i.p.)Daily (days 0-4)Reduced disease severity and increased survival[5].
Brilliant Blue G (BBG) NOD-scid IL2Rγnull (NSG)Humanised GVHD50 mg/kgIntraperitoneal (i.p.)Daily (days 0-10)Reduced clinical score, mortality, and histological GVHD; increased regulatory T cells[5].
Brilliant Blue G (BBG) Humanised miceHumanised GVHD50 mg/kgNot SpecifiedThrice weeklyReduced liver disease but did not affect clinical GVHD[5].
PPADS NOD-scid IL2Rγnull (NSG)Humanised GVHD300 mg/kgIntraperitoneal (i.p.)Daily (days 0-10)Increased human regulatory T cells but was confounded by weight loss[5].
KN-62 Not SpecifiedAllogeneic GVHD~36 mg/kgNot SpecifiedDaily (days 0-10)Reduced disease and increased survival[5].

Experimental Protocols

General Protocol for In Vivo Administration of a P2X7 Antagonist in a Mouse Model of Systemic Inflammation

This protocol provides a representative methodology for evaluating a P2X7 antagonist in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

1. Materials and Reagents:

  • P2X7 Antagonist (e.g., this compound)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on compound solubility)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-12 week old mice (e.g., C57BL/6)

  • Syringes and needles for administration

  • Equipment for blood collection and tissue harvesting

2. Animal Handling and Acclimatization:

  • Acclimatize mice to the housing conditions for at least one week before the experiment[1].

  • Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, P2X7 Antagonist + LPS).

3. Drug Preparation and Administration:

  • Prepare the P2X7 antagonist solution in the appropriate vehicle on the day of the experiment. The final concentration should be calculated based on the average weight of the mice and the desired dosage.

  • Administer the P2X7 antagonist or vehicle via the desired route. Intraperitoneal (i.p.) injection is common for systemic administration[1].

  • The volume of injection should be based on the animal's body weight (e.g., 10 µL/g)[1].

  • For prophylactic treatment, the antagonist is typically administered 30-60 minutes before the inflammatory challenge[1].

4. Induction of Inflammation:

  • Prepare a stock solution of LPS in sterile saline.

  • Administer LPS via i.p. injection at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).

5. Monitoring and Sample Collection:

  • Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection, huddled posture).

  • At a predetermined time point post-LPS challenge (e.g., 2, 4, 6, or 24 hours), collect blood via cardiac puncture or tail vein for cytokine analysis (e.g., IL-1β, TNF-α).

  • Euthanize mice and harvest tissues of interest (e.g., spleen, liver, lungs) for histological analysis or measurement of inflammatory markers.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_analysis Analysis Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Antagonist_Admin Administer P2X7 Antagonist or Vehicle (e.g., i.p.) Grouping->Antagonist_Admin Wait Wait (30-60 min) Antagonist_Admin->Wait LPS_Challenge Induce Inflammation (e.g., LPS i.p.) Wait->LPS_Challenge Monitoring Monitor Clinical Signs LPS_Challenge->Monitoring Sample_Collection Blood & Tissue Collection (e.g., 2-24h post-LPS) Monitoring->Sample_Collection Data_Analysis Cytokine Analysis (ELISA) Histology, etc. Sample_Collection->Data_Analysis

General In Vivo Experimental Workflow.

Considerations for this compound Protocol Development

  • Solubility and Formulation: Determine the optimal vehicle for this compound to ensure its stability and bioavailability for in vivo administration.

  • Pharmacokinetics (PK): Conduct preliminary PK studies to determine the half-life, clearance, and optimal dosing interval for this compound in mice.

  • Pharmacodynamics (PD): Establish a dose-response relationship by measuring a target engagement biomarker (e.g., inhibition of ATP-induced IL-1β release ex vivo) at various doses of this compound.

  • Route of Administration: While intraperitoneal injection is common, other routes such as oral gavage or intravenous injection may be more appropriate depending on the experimental goals and the PK profile of the compound.

  • Toxicity: Perform acute toxicity studies to identify the maximum tolerated dose (MTD) and to monitor for any adverse effects.

By leveraging the established protocols for other P2X7 antagonists and conducting rigorous optimization studies, researchers can effectively design and execute in vivo experiments to evaluate the therapeutic potential of this compound in various mouse models of disease.

References

Determining the Dose-Response Curve of P2X7-IN-2: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the dose-response curve of P2X7-IN-2, a potent and selective antagonist of the P2X7 receptor (P2X7R). The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and immunity, making it a key target for therapeutic development. Activation of P2X7R by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream signaling events, including ion flux, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][2][3] this compound has demonstrated high potency in inhibiting these processes, making it a valuable tool for research in inflammatory diseases, neurodegeneration, and oncology.[1][4][5] This guide outlines the core methodologies for characterizing the inhibitory activity of this compound, including calcium influx assays, pore formation assays, and IL-1β release assays, complete with data presentation tables and signaling pathway diagrams.

Introduction to P2X7 Receptor Signaling

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[5] Its activation by extracellular ATP initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[3][4][6] This initial channel opening is a key trigger for the assembly of the NLRP3 inflammasome, which in turn activates caspase-1.[1][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[3] Prolonged activation of the P2X7R leads to the formation of a large, non-selective pore capable of passing molecules up to 900 Da in size.[5][6][7] This pore formation is a hallmark of P2X7R activity and can be experimentally monitored using fluorescent dyes.[5][8] this compound is a potent antagonist that can effectively block these signaling events.

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore Prolonged Activation MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB PI3K_Akt PI3K/Akt Pathway Modulation Ca_influx->PI3K_Akt NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: Simplified P2X7 receptor signaling cascade.

Data Presentation: this compound Dose-Response

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value is highly dependent on the specific assay, cell type, and experimental conditions. The following table summarizes representative IC50 values for this compound and other common P2X7 antagonists for comparative purposes.

CompoundAssay TypeCell Line/TypeSpeciesAgonistIC50 (nM)Reference
This compound IL-1β ReleaseLPS-primed Macrophages-ATP0.01 [1]
A-740003Calcium Influx1321N1 AstrocytomaRatBzATP18[9]
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40[9]
A-438079Calcium Influx1321N1 AstrocytomaRatBzATP100[9]
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300[9]
KN-62IL-1β SecretionHuman MonocytesHumanBzATP>90% inhibition at 100 nM[2]
Brilliant Blue GIL-1β SecretionHuman Retina CulturesHumanBzATP~100% inhibition at 1 µM[2]

Note: IC50 values can vary significantly between different experimental setups. The data provided should be used as a guideline.

Experimental Protocols

To determine the dose-response curve of this compound, a series of in vitro assays are recommended. Below are detailed protocols for three key experiments.

Experimental Workflow Overview

experimental_workflow start Start cell_culture Cell Culture (P2X7-expressing cells) start->cell_culture assay_prep Assay Preparation (Plate cells, Dye loading, etc.) cell_culture->assay_prep inhibitor_incubation Inhibitor Incubation (Serial dilutions of this compound) assay_prep->inhibitor_incubation agonist_stimulation Agonist Stimulation (ATP or BzATP) inhibitor_incubation->agonist_stimulation measurement Measurement (Fluorescence or ELISA) agonist_stimulation->measurement data_analysis Data Analysis (Dose-response curve fitting, IC50 calculation) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound dose-response determination.

Protocol 1: Fluo-4 Calcium Influx Assay

This assay measures the inhibition of ATP-induced intracellular calcium elevation.

Materials:

  • P2X7-expressing cells (e.g., HEK293-P2X7R, J774 macrophages)

  • This compound

  • Fluo-4 AM calcium indicator dye

  • P2X7 agonist (ATP or BzATP)

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Plate P2X7-expressing cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in a suitable buffer. b. Remove the culture medium and add the Fluo-4 AM loading solution to the cells. c. Incubate for 45-60 minutes at 37°C.[9] d. Gently wash the cells with assay buffer to remove extracellular dye.[5]

  • Inhibitor Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.[5][9]

  • Measurement: a. Place the plate in a fluorescence plate reader. b. Record a baseline fluorescence reading. c. Add a P2X7 agonist (e.g., ATP or BzATP) to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.[5]

  • Data Analysis: a. Calculate the change in fluorescence in response to the agonist. b. Plot the percentage inhibition of the Ca²⁺ response against the concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This assay quantifies the inhibition of P2X7R-mediated pore formation.

Materials:

  • P2X7-expressing cells

  • This compound

  • YO-PRO-1 iodide

  • P2X7 agonist (ATP or BzATP)

  • Assay buffer

  • 96-well plates

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

  • Assay Execution: a. Prepare a solution containing both YO-PRO-1 (typically 1-2 µM) and the P2X7 agonist (e.g., 1 mM ATP) in the assay buffer. b. Add this solution to the wells.

  • Measurement: a. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. b. Measure the fluorescence intensity kinetically over 15-30 minutes (Excitation: ~491 nm, Emission: ~509 nm).[8][9]

  • Data Analysis: a. For each concentration of this compound, calculate the initial rate of YO-PRO-1 uptake by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage inhibition of dye uptake against the inhibitor concentration to determine the IC50 value.[8]

Protocol 3: IL-1β Release Assay

This assay measures the inhibition of a key downstream inflammatory consequence of P2X7R activation.

Materials:

  • Immune cells (e.g., primary macrophages, THP-1 monocytes)

  • This compound

  • Lipopolysaccharide (LPS)

  • P2X7 agonist (ATP or BzATP)

  • Cell culture medium (e.g., RPMI 1640)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Priming: a. Seed macrophages or monocytes in a 96-well plate. b. Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours at 37°C to induce pro-IL-1β expression.[10]

  • Inhibitor Treatment and Stimulation: a. After LPS priming, wash the cells once with serum-free medium.[2] b. Add fresh serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 30-60 minutes.[1][2] c. Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) for 30-60 minutes.[2]

  • Sample Collection and Analysis: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant. c. Quantify the amount of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage inhibition of IL-1β release for each concentration of this compound. b. Plot the percentage inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for characterizing the dose-response relationship of this compound. By employing a multi-assay approach, researchers can robustly determine the inhibitory potency of this compound on various aspects of P2X7 receptor function, from initial ion channel activity to downstream inflammatory signaling. This information is crucial for advancing our understanding of the therapeutic potential of P2X7R antagonists in a variety of disease models.

References

Application Notes and Protocols for P2X7-IN-2 in Inhibiting IL-1β Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia.[1] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress, triggers a cascade of inflammatory responses.[2] A key event following P2X7R activation is the assembly and activation of the NLRP3 inflammasome, which leads to the maturation and release of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β).[3][4] This pathway is implicated in numerous inflammatory diseases, making the P2X7R an attractive therapeutic target.[3] P2X7-IN-2 is a highly potent and selective inhibitor of the P2X7 receptor, with a reported IC50 of 0.01 nM for the inhibition of IL-1β release, making it a valuable tool for investigating the role of P2X7R in inflammation.[2]

These application notes provide detailed protocols and methodologies for utilizing this compound to inhibit IL-1β release in in vitro assays, guidance on data presentation, and visual representations of the underlying signaling pathway and experimental workflow.

P2X7 Signaling Pathway and IL-1β Release

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that culminates in the secretion of mature IL-1β. This process is primarily mediated by the NLRP3 inflammasome. The binding of ATP to P2X7R leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and Na⁺, and a significant efflux of K⁺.[1] The drop in intracellular K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[5] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[6] Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature and biologically active 17 kDa form, which is subsequently released from the cell.[7]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Triggers caspase1 Active Caspase-1 NLRP3_assembly->caspase1 Activates pro_caspase1 Pro-Caspase-1 pro_caspase1->NLRP3_assembly Recruited to IL1b Mature IL-1β caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->caspase1 release IL-1β Release IL1b->release P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 signaling cascade leading to IL-1β secretion.

Data Presentation

Due to the limited availability of public domain data specifically for this compound, the following table presents representative data for other well-characterized P2X7 antagonists to illustrate the expected outcomes. Researchers should generate specific data for this compound by following the protocols outlined below.

Table 1: Representative Inhibitory Activity of P2X7 Antagonists on IL-1β Release

Cell TypePriming Agent (Concentration, Time)Stimulus (Concentration, Time)P2X7 Antagonist (Concentration)% Inhibition of IL-1β SecretionReference
Human MonocytesLPS (1 ng/mL, 3h)BzATP (300 µM, 30 min)KN-62 (1 µM)>90%[3]
Murine Glial CellsLPS (concentration not specified)ATP (concentration not specified)oATP (concentration not specified)Significant decrease[8]
Human Atherosclerotic PlaquesEndogenousEndogenousA740003 (concentration not specified)Significant decrease[9]

Table 2: Key Parameters for this compound in an IL-1β Release Assay

ParameterValueCell-Based Assay ContextReference
This compound IC50 0.01 nM Inhibition of IL-1β release in human whole blood.[2]
LPS Priming 1-100 ng/mLUpregulates pro-IL-1β and NLRP3 expression.[2]
ATP Stimulation 1-5 mMActivates P2X7R, leading to NLRP3 inflammasome assembly and IL-1β release.[2]
Expected Outcome Dose-dependent decrease in IL-1β secretion.This compound is expected to block ATP-induced IL-1β release.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Release from Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on ATP-induced IL-1β release from LPS-primed macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1) or primary macrophages

  • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Adenosine triphosphate (ATP) or BzATP

  • Phosphate-buffered saline (PBS)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Experimental Workflow:

experimental_workflow start Start cell_seeding 1. Seed Macrophages in a 96-well Plate start->cell_seeding lps_priming 2. Prime with LPS (e.g., 100 ng/mL, 4 hours) cell_seeding->lps_priming wash 3. Wash Cells with PBS lps_priming->wash inhibitor_incubation 4. Pre-incubate with this compound (various concentrations, 30 min) wash->inhibitor_incubation atp_stimulation 5. Stimulate with ATP (e.g., 5 mM, 1 hour) inhibitor_incubation->atp_stimulation supernatant_collection 6. Collect Supernatant atp_stimulation->supernatant_collection elisa 7. Quantify IL-1β by ELISA supernatant_collection->elisa data_analysis 8. Analyze Data and Determine IC50 elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols for P2X7-IN-2 in Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a pivotal role in immunity and inflammation.[1] Upon activation by high concentrations of extracellular ATP, P2X7R facilitates a rapid influx of cations, most notably calcium (Ca²⁺), which acts as a crucial second messenger.[1][2][3] This influx triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[1][4][5] Consequently, P2X7R has emerged as a significant therapeutic target for a spectrum of inflammatory conditions, neurodegenerative disorders, and cancer.[6][7][8]

P2X7-IN-2 is a potent and selective antagonist of the P2X7 receptor. Calcium influx assays are a fundamental and robust method for characterizing the inhibitory activity of compounds like this compound. These assays utilize fluorescent Ca²⁺ indicators to monitor real-time changes in intracellular calcium concentration following receptor stimulation. This document provides detailed protocols and application notes for the use of this compound in calcium influx assays, designed for application in both basic research and drug development settings.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by its endogenous agonist, adenosine (B11128) triphosphate (ATP), initiates a series of intracellular events. A primary consequence of P2X7R activation is the influx of extracellular calcium (Ca²⁺) into the cell.[1][9] This elevation in intracellular Ca²⁺ acts as a second messenger, initiating various downstream signaling pathways. These can lead to the activation of the NLRP3 inflammasome, the release of pro-inflammatory cytokines like IL-1β, and, with prolonged activation, the formation of a large, non-selective membrane pore.[1][4] this compound acts as an antagonist, blocking the ion channel and preventing the influx of calcium, thereby inhibiting these downstream effects.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ P2X7R->Ca_ion Opens Channel (Ca²⁺ Influx) Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation, Cytokine Release) Ca_ion->Downstream Triggers P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Blocks

Figure 1: P2X7R signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound and related compounds and reagents used in calcium influx assays.

Compound Assay Type Species IC₅₀ (nM)
This compound IL-1β ReleaseHuman0.01
A-740003Calcium InfluxHuman40
A-740003Calcium InfluxRat18
JNJ-47965567Calcium InfluxHuman5
JNJ-47965567Calcium InfluxRat63.1
GSK-1482160Calcium InfluxHuman3.16
GSK-1482160Calcium InfluxRat316.2
Note: IC₅₀ values were converted from pIC₅₀ where necessary. Data for this compound in calcium influx assays is not readily available in the searched literature, but its high potency in the IL-1β release assay (a downstream event of calcium influx) suggests potent inhibition of calcium influx.[10]
Agonist Typical Final Concentration Notes
ATP1-5 mMP2X7R has a relatively low affinity for ATP.[1][11]
BzATP10-100 µMA more potent synthetic analog of ATP.[1][11]
Fluorescent Calcium Indicator Properties
Fluo-4 AMGreen fluorescent indicator, exhibits a >100-fold increase in fluorescence upon Ca²⁺ binding.[12]
Fura-2 AMRatiometric indicator, allows for more accurate quantification of intracellular calcium by measuring the ratio of fluorescence at two excitation wavelengths.[12][13]

Experimental Protocols

Experimental Workflow for Calcium Influx Assay

The general workflow for a calcium imaging assay to measure P2X7R activity involves several key steps: cell culture, loading cells with a calcium-sensitive fluorescent dye, pre-treatment with the inhibitor (this compound), stimulation with a P2X7R agonist, and subsequent data acquisition and analysis.[1]

Experimental_Workflow A 1. Cell Culture (e.g., HEK293-hP2X7R) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Incubation (this compound or Vehicle) B->C D 4. Agonist Stimulation (ATP or BzATP) C->D E 5. Data Acquisition (Fluorescence Measurement) D->E F 6. Data Analysis (ΔF/F₀, IC₅₀ Determination) E->F

Figure 2: A typical experimental workflow for a P2X7R calcium imaging assay.

Detailed Protocol: Calcium Influx Assay Using Fluo-4 AM

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7R)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[1]

  • This compound

  • P2X7R agonist (ATP or BzATP)[1]

  • Fluo-4 AM[1]

  • Pluronic F-127[1]

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺[4]

  • DMSO

  • 96-well black, clear-bottom plates[4]

  • Fluorescence plate reader with an automated dispenser[1]

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate medium in a humidified incubator at 37°C with 5% CO₂.[1]

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[4]

  • Dye Loading:

    • On the day of the experiment, prepare a stock solution of Fluo-4 AM in DMSO.

    • Prepare the Fluo-4 AM loading solution. For each plate, mix 20 µL of the Fluo-4 AM stock and 20 µL of a Pluronic F-127 stock in 10 mL of HBSS to achieve a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127.[1]

    • Aspirate the culture medium from the cells and wash each well once with 100 µL of HBSS.[1]

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[1]

    • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.[1]

  • Compound Incubation:

    • Prepare a stock solution of this compound in DMSO.[1]

    • Prepare serial dilutions of this compound in HBSS to the desired final concentrations (e.g., 0.1 nM to 10 µM).[1]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.[1]

    • Aspirate the HBSS from the wells and add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.[1]

    • Incubate for 15-30 minutes at room temperature or 37°C.[4]

  • Agonist Stimulation and Data Acquisition:

    • Prepare a stock solution of a P2X7R agonist (e.g., ATP or BzATP) in HBSS. A common final concentration for ATP is 1-5 mM, and for BzATP is 10-100 µM.[1]

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading (F₀) for 10-20 seconds.[1]

    • Add 10 µL of the agonist solution to each well using an automated dispenser to ensure simultaneous stimulation.[1]

    • Immediately begin recording the fluorescence intensity over time to capture the peak response.[4]

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of the fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.[1]

    • Calculate the peak fluorescence response for each well.[1]

    • To determine the IC₅₀ of this compound, plot the peak fluorescence response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.[1]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low fluorescence signal - Inefficient dye loading- Low P2X7R expression- Optimize Fluo-4 AM concentration and incubation time.- Ensure the use of a cell line with robust P2X7R expression.[1]
High background fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Increase the number of washes after dye loading.- Use a background correction method.[1]
No response to agonist - Inactive agonist- Low agonist concentration- P2X7R desensitization- Prepare fresh agonist solutions.- Perform an agonist dose-response curve to determine the optimal concentration (e.g., EC₈₀).- Minimize the duration of agonist exposure.[1][11]
High variability between wells - Uneven cell seeding- Inconsistent dye loading- Edge effects in the plate- Ensure a homogenous cell suspension during seeding.- Ensure consistent washing and liquid handling.- Avoid using the outer wells of the plate.

Conclusion

The calcium influx assay is a powerful and direct method for evaluating the inhibitory potential of P2X7R antagonists like this compound. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively design, execute, and interpret these experiments. Careful optimization of experimental parameters, including cell type, agonist concentration, and dye loading conditions, is crucial for obtaining reliable and reproducible results. The high potency of this compound makes it a valuable tool for investigating the role of the P2X7 receptor in health and disease.

References

Application Notes and Protocols for P2X7-IN-2 in LPS-Primed Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical component in the inflammatory response, particularly in immune cells such as macrophages.[1] Upon activation by high concentrations of extracellular ATP, often released during cellular stress or damage, P2X7R triggers a cascade of downstream events.[1] This includes ion fluxes, such as potassium efflux, which is a key signal for the assembly and activation of the NLRP3 inflammasome.[2] The activation of the NLRP3 inflammasome leads to the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[3]

P2X7-IN-2 is a highly potent and selective antagonist of the P2X7 receptor.[1][4] Its primary mechanism of action is believed to be non-competitive, negative allosteric modulation, where it binds to a site distinct from the ATP-binding pocket to prevent receptor activation. This compound serves as an invaluable tool for investigating the role of the P2X7R-NLRP3 inflammasome axis in various inflammatory and disease models. These application notes provide detailed protocols for utilizing this compound to study its effects on LPS-primed macrophages.

Data Presentation

The inhibitory activity of this compound on key inflammatory events in LPS-primed macrophages can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Assay Cell Type Reported IC50 Reference
IL-1β ReleaseHuman Monocytes0.01 nM[1][4]
Caspase-1 ActivationMacrophagesData not publicly available
LDH Release (Cytotoxicity)MacrophagesData not publicly available

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1: Priming ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2: Activation P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibition NFkB NF-κB TLR4->NFkB K_efflux K+ Efflux P2X7R->K_efflux pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein inflammasome NLRP3 Inflammasome NLRP3_protein->inflammasome ASC ASC ASC->inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 Activation caspase1->pro_IL1b Cleavage Secretion Secretion IL1b->Secretion K_efflux->inflammasome Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Macrophages adhere Adherence (Overnight) seed->adhere prime Prime with LPS (e.g., 100 ng/mL, 4h) adhere->prime wash1 Wash with PBS prime->wash1 pretreat Pre-incubate with this compound (e.g., 0.001-100 nM, 30 min) wash1->pretreat stimulate Stimulate with ATP (e.g., 5 mM, 1h) pretreat->stimulate collect Collect Supernatant & Lysates stimulate->collect elisa IL-1β ELISA collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay ldh_assay LDH Cytotoxicity Assay collect->ldh_assay

References

Measuring P2X7-IN-2 Target Engagement in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to measure the target engagement of P2X7-IN-2, a potent antagonist of the P2X7 receptor, in a cellular context. The protocols outlined below are essential for researchers investigating the pharmacological effects of this compound and its therapeutic potential in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer.

The P2X7 receptor, an ATP-gated ion channel, is a unique member of the P2X family due to its ability to form a large, non-selective pore upon prolonged activation, in addition to its canonical channel function. This dual functionality makes the assessment of target engagement a multi-faceted process. The following sections detail direct and indirect methods to quantify the interaction of this compound with its target and the subsequent functional consequences.

Key Techniques for Measuring P2X7 Target Engagement

Several robust methods can be employed to assess the engagement of this compound with the P2X7 receptor in cells. These techniques can be broadly

P2X7-IN-2: Application Notes and Protocols for Studying P2X7 Receptor-Mediated Dye Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of P2X7-IN-2, a potent inhibitor of the P2X7 receptor, in studying P2X7 receptor-mediated cellular processes, with a primary focus on dye uptake assays.

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP. Its activation leads to the formation of a non-selective pore, a key event in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. This compound is a valuable tool for investigating the role of the P2X7 receptor in these processes.

Data Presentation: Inhibitory Potency of P2X7 Antagonists

The inhibitory potency of P2X7 antagonists is typically determined by their half-maximal inhibitory concentration (IC50) in various functional assays. Below is a summary of the reported IC50 value for this compound in an IL-1β release assay and representative IC50 values for other well-characterized P2X7 antagonists in dye uptake assays.

CompoundAssay TypeCell LineAgonistIC50 Value
This compound IL-1β ReleaseNot SpecifiedNot Specified0.01 nM
A-740003YO-PRO-1 UptakeTHP-1BzATP92 nM[1][2]
AZ11645373YO-PRO-1 UptakeHEK293 (human P2X7)BzATP~10-20 nM (KB value)[3][4]
JNJ-47965567Ethidium+ UptakeJ774 MacrophagesATPNon-competitive inhibition[5]
ProbenecidEthidium Bromide UptakeHEK-hP2X7ATP (0.2 mM)203 µM[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language for Graphviz.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Dye_Uptake Dye Uptake (e.g., YO-PRO-1, EtBr) Pore->Dye_Uptake NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits Dye_Uptake_Workflow start Start seed_cells Seed P2X7-expressing cells in a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with This compound or vehicle seed_cells->pre_incubate add_dye_agonist Add fluorescent dye (e.g., YO-PRO-1) and P2X7 agonist (e.g., ATP/BzATP) pre_incubate->add_dye_agonist incubate Incubate at 37°C add_dye_agonist->incubate measure_fluorescence Measure fluorescence intensity using a plate reader incubate->measure_fluorescence analyze_data Analyze data and determine IC50 value measure_fluorescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: P2X7-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2X7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with this potent P2X7 receptor inhibitor. The following information is structured in a question-and-answer format to directly address common issues and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] High concentrations of extracellular ATP, often released during cellular stress or damage, activate the P2X7R.[2][3] This activation initially opens a channel for cation influx (Na⁺ and Ca²⁺) and K⁺ efflux.[1][3] Prolonged activation leads to the formation of a larger, non-selective pore.[4][5] this compound is designed to block these ATP-induced events, thereby inhibiting downstream signaling cascades such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2]

Q2: I am observing no or significantly reduced inhibition of P2X7 receptor activity. What are the potential causes?

A2: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Inhibitor Integrity and Concentration:

    • Degradation: Ensure you are using a fresh stock solution of this compound, as repeated freeze-thaw cycles can degrade the compound.[6] Store stock solutions at the recommended temperature (-20°C or -80°C) and protect them from light.[6]

    • Concentration: Verify the concentration of your stock solution. Perform a full dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[6]

  • Experimental Conditions:

    • Agonist Concentration: Excessively high concentrations of the P2X7 agonist (e.g., ATP or BzATP) can overcome the competitive inhibition by this compound.[6] Determine the EC80 (the concentration that gives 80% of the maximal response) for your agonist and use that for inhibition assays.[7]

    • Pre-incubation Time: Many P2X7 antagonists require a sufficient pre-incubation period to bind to the receptor.[7] If the optimal time is unknown for this compound in your system, perform a time-course experiment (e.g., 15-60 minutes) to determine the necessary incubation time.[7]

  • Biological System:

    • Receptor Expression: Confirm that your cell line or primary cells express functional P2X7 receptors at a sufficient level using methods like qPCR, Western blot, or flow cytometry.[6] It is advisable to use a positive control cell line known to have high P2X7R expression.[6]

    • Receptor Polymorphisms: The human P2RX7 gene is highly polymorphic, which can alter receptor function and sensitivity to antagonists.[7] Be aware of the genetic background of your cells.[7]

    • Species Differences: The potency of P2X7 antagonists can vary significantly between species (e.g., human vs. rodent).[8] Ensure the inhibitor is validated for the species you are using.

Q3: My results are inconsistent or highly variable between experiments. What should I check?

A3: Inconsistent results can often be traced to variability in reagents or experimental procedures.

  • Reagent Variability: If you suspect lot-to-lot variability in your this compound compound, test a new lot alongside the previous one in a side-by-side experiment.[6] Always purchase compounds from reputable suppliers that provide a certificate of analysis.[6] ATP solutions can also be unstable; prepare fresh stocks regularly and verify the pH.[7]

  • Cell Culture Conditions: Maintain consistent cell passage numbers and confluency, as P2X7R expression can change with these parameters.

  • Assay Buffer Composition: The ionic composition of your assay buffer is critical. Divalent cations (Ca²⁺, Mg²⁺) can modulate P2X7R activity.[7] Ensure your buffer is consistently prepared and properly pH-buffered.[6]

Q4: I am observing cellular effects that are not consistent with P2X7R inhibition. Could these be off-target effects?

A4: Yes, inconsistent phenotypes could be due to off-target activities.[1] Like many small molecule inhibitors, this compound may interact with other cellular targets, such as other P2X subtypes or kinases.[1] The following workflow can help you investigate this possibility:

  • Confirm On-Target Engagement: First, perform a dose-response experiment to verify that this compound inhibits a known P2X7R-mediated event in your system, such as ATP-induced calcium influx or pore formation.[1] This confirms the compound is active at its intended target in your hands.

  • Use a Structurally Unrelated Antagonist: Treat your cells with a different, well-characterized P2X7R antagonist that has a distinct chemical structure.[1] If the unexpected phenotype persists, it is more likely a true consequence of P2X7R inhibition. If the phenotype is unique to this compound, it strongly suggests an off-target effect.[1]

  • Consult Profiling Data: If available, analyze kinase profiling scans for this compound to identify potential off-target kinases that could be responsible for the observed effects.[1]

  • Perform a Rescue Experiment: If the unexpected phenotype involves the downregulation of a specific pathway, try to rescue it by activating a downstream component of that pathway.[1] This can help confirm if the effect is due to inhibition of a specific off-target.

Data Summary Tables

Table 1: Potency of this compound and Other Common Antagonists

CompoundTargetReported IC₅₀Assay SystemReference
This compound P2X7R0.01 nMIL-1β release (Human Whole Blood)[2][9]
A-438079 P2X7R~10 nMBzATP-induced Ca²⁺ influx (Human P2X7)[9]
Brilliant Blue G (BBG) P2X7R~300 nMATP-evoked currents[10]
Oxidized ATP (oATP) P2X7R173 - 285 µMDye Uptake (J774.G8 cells)[11]

Note: IC₅₀ values are highly dependent on the cell type, species, and specific assay conditions and should be used as a guideline.[4]

Table 2: Typical Agonist Concentrations for In Vitro P2X7R Assays

AgonistTypical Concentration RangeNotesReference
ATP 1 - 5 mMP2X7R has a low affinity for ATP.[7] High concentrations are required for activation.[2][7]
BzATP 10 - 300 µMA more potent synthetic agonist than ATP.[7][8][7]

Key Experimental Protocols

Protocol 1: Calcium Influx Assay

This assay measures the inhibition of agonist-induced intracellular calcium increase, a primary consequence of P2X7R channel opening.[4]

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight to reach desired confluency.[4]

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM).[6] Remove culture medium, add loading buffer to each well, and incubate at 37°C for 30-60 minutes in the dark.[6]

  • Compound Treatment: Gently wash cells with an appropriate assay buffer (e.g., HBSS with Ca²⁺).[4][6] Add various concentrations of this compound or vehicle control and pre-incubate for 15-30 minutes.[4][6]

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.[4] Inject the P2X7 agonist (e.g., ATP or BzATP) and immediately begin recording the change in fluorescence intensity over time.[4][6]

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting baseline from peak fluorescence.[6] Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ of this compound.[6]

Protocol 2: Pore Formation (Dye Uptake) Assay

This protocol assesses the inhibition of the P2X7R-mediated large pore formation by monitoring the uptake of a membrane-impermeant fluorescent dye (e.g., YO-PRO-1 or ethidium (B1194527) bromide).[1][5]

  • Cell Preparation: Plate cells in a 96-well plate and culture to the desired confluency.[6]

  • Compound & Dye Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for the optimized duration (e.g., 15-60 minutes).[7] Add the fluorescent dye solution (e.g., 1-2 µM YO-PRO-1).[7]

  • Agonist Stimulation: Add the P2X7 agonist (e.g., ATP or BzATP) to the wells to stimulate pore formation.[6]

  • Fluorescence Measurement: Immediately measure fluorescence intensity at various time points using a fluorescence plate reader or by flow cytometry.[1][6]

  • Data Analysis: Subtract background fluorescence from all readings. Plot fluorescence intensity over time or compare endpoint fluorescence across treatment groups to generate a dose-response curve and calculate the IC₅₀ value.[6]

Protocol 3: IL-1β Release Assay

This assay quantifies the functional downstream consequence of P2X7R inhibition on inflammasome activation.

  • Cell Priming: Prime immune cells (e.g., macrophages) with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β.[2][4]

  • Compound Incubation: After priming, wash the cells and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes.[2]

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes to activate the NLRP3 inflammasome and caspase-1, leading to the cleavage and release of mature IL-1β.[2][4]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[2][4]

  • Quantification: Measure the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[4]

Protocol 4: In Vivo Experimental Workflow

This protocol provides a general framework for assessing the efficacy of this compound in an in vivo model of inflammation.[9]

  • Animal Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the experiment.[9]

  • Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).[9]

  • Inhibitor Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). The timing is critical: for prophylactic treatment, administer the inhibitor 30-60 minutes before the inflammatory challenge.[9]

  • Induction of Inflammation: Administer the inflammatory stimulus (e.g., LPS) at a predetermined dose and route.[9]

  • Monitoring and Sample Collection: Monitor animals for clinical signs of inflammation.[9] At a predetermined time point post-challenge, collect blood and/or tissues for analysis (e.g., measurement of serum cytokines, histological analysis).[9]

Disclaimer: The optimal dosage, administration route, and vehicle for this compound must be determined empirically by the investigator for any specific model. All animal experiments must be performed in accordance with institutional and national guidelines.[9]

Visual Guides: Pathways and Workflows

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7R P2X7 Receptor Pore Macropore Formation P2X7R->Pore Prolonged Activation Ca_Na_Influx Ca²⁺ / Na⁺ Influx P2X7R->Ca_Na_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Apoptosis Apoptosis Pore->Apoptosis MAPK MAPK Activation (p38, ERK, JNK) Ca_Na_Influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines IL-1β / IL-18 Release Casp1->Cytokines MAPK->Apoptosis ATP Extracellular ATP (Danger Signal) ATP->P2X7R Activates P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Inhibits general_workflow prep 1. Cell Preparation (Seeding & Culture) incubation 2. Inhibitor Incubation (this compound Dose Response) prep->incubation stimulation 3. Agonist Stimulation (e.g., ATP, BzATP) incubation->stimulation measurement 4. Signal Measurement (e.g., Fluorescence, ELISA) stimulation->measurement analysis 5. Data Analysis (Normalization, IC₅₀ Calculation) measurement->analysis troubleshoot_off_target start Unexpected Phenotype Observed (Inconsistent with P2X7R Inhibition) confirm Step 1: Confirm On-Target Engagement (e.g., Ca²⁺ influx, pore formation assay) start->confirm unrelated Step 2: Use Structurally Unrelated P2X7R Antagonist confirm->unrelated phenotype_persists Phenotype Persists? unrelated->phenotype_persists on_target Conclusion: Likely On-Target Effect of P2X7R Inhibition phenotype_persists->on_target  Yes off_target Conclusion: Likely Off-Target Effect of this compound phenotype_persists->off_target No   invivo_workflow acclimatize 1. Animal Acclimatization (≥ 1 week) randomize 2. Randomize into Treatment Groups acclimatize->randomize administer 3. Administer this compound or Vehicle (e.g., 30-60 min before challenge) randomize->administer challenge 4. Induce Inflammation (e.g., LPS injection) administer->challenge monitor 5. Monitor Clinical Signs challenge->monitor collect 6. Collect Blood / Tissues (at predetermined endpoint) monitor->collect analyze 7. Analyze Samples (Cytokine ELISA, Histology) collect->analyze

References

P2X7-IN-2 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stock solution preparation of P2X7-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). For the related trifluoroacetate (B77799) salt, this compound TFA, solubility in DMSO has been reported as high as 100 mg/mL (182.00 mM), which may require warming to 60°C and sonication to fully dissolve.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility.[2] A concentrated stock solution should first be prepared in DMSO and then serially diluted into the aqueous experimental buffer to the final desired concentration.

Q4: What is the maximum recommended final concentration of DMSO in my in vitro or in vivo experiments?

A4: The final concentration of DMSO should be kept to a minimum, typically less than 0.5%, as DMSO can have its own biological effects. For in vivo experiments, the final DMSO concentration is often kept below 5%.[3] It is crucial to include a vehicle control group in your experiments with the same final concentration of DMSO as the treatment groups.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If you observe precipitation, you can try to redissolve the compound by gentle warming of the solution (e.g., in a 37°C water bath) or by sonication.[3] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve Insufficient solvent volume or low temperature.Increase the solvent volume to decrease the concentration. Gentle warming and sonication can also aid in dissolution. For highly concentrated solutions, warming to 60°C may be necessary.
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous buffer has been exceeded.Reduce the final concentration of this compound in the aqueous buffer. Consider using a vehicle with co-solvents such as PEG300 or Tween-80 for in vivo studies to improve solubility.
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions for each experiment.[2] Aliquot stock solutions after preparation to minimize freeze-thaw cycles. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.
Unexpected biological effects High final concentration of DMSO in the assay.Ensure the final DMSO concentration is as low as possible and consistent across all wells, including vehicle controls. Perform a DMSO toxicity test on your specific cell line or model system.

Quantitative Data Summary

The following table summarizes the known solubility and storage information for this compound and its TFA salt.

Parameter This compound This compound TFA
Recommended Solvent DMSODMSO
Reported Solubility ≥ 2.5 mg/mL (6.63 mM) in 10% DMSO/90% Corn Oil.[1] ≥ 2.5 mg/mL (6.63 mM) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]100 mg/mL (182.00 mM) in DMSO (with warming and sonication).
Stock Solution Storage -20°C (1 month) or -80°C (6 months).[1]-20°C (1 month) or -80°C (6 months).

Experimental Protocols

Detailed Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: check the value provided by the supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator or water bath

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This will minimize the number of freeze-thaw cycles and protect the compound from light.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer. Ensure the final DMSO concentration is below the tolerance level for your experimental system.

Visualizations

Stock_Solution_Preparation_Workflow This compound Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Precipitate Present aliquot Aliquot into Single-Use Vials check_solubility->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Troubleshooting_Decision_Tree Troubleshooting this compound Solution Issues start Problem with This compound Solution is_precipitated Is there a precipitate? start->is_precipitated inconsistent_results Inconsistent Results? start->inconsistent_results No in_stock In Stock Solution? is_precipitated->in_stock Yes in_working In Working Solution? is_precipitated->in_working Yes, after dilution warm_sonicate Warm and/or Sonicate in_stock->warm_sonicate lower_conc Lower Final Concentration in_working->lower_conc check_dissolved Is it dissolved? warm_sonicate->check_dissolved use_solution Use Solution check_dissolved->use_solution Yes fresh_stock Prepare Fresh Stock check_dissolved->fresh_stock No use_cosolvent Consider Co-solvents (for in vivo) lower_conc->use_cosolvent check_storage Check Storage Conditions & Freeze-Thaw Cycles inconsistent_results->check_storage Yes check_storage->fresh_stock

Caption: Decision tree for troubleshooting this compound solution issues.

References

Optimizing P2X7-IN-2 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P2X7-IN-2, a potent P2X7 receptor antagonist, in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter, ensuring the successful optimization of your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] Activation of P2X7R by high concentrations of extracellular ATP triggers a cascade of intracellular events, including influx of Na⁺ and Ca²⁺, efflux of K⁺, and the formation of a large, non-selective pore.[2][3] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[3][4] this compound is designed to block these ATP-induced events by inhibiting the P2X7 receptor.[5] While its precise binding mechanism is not fully elucidated, it is hypothesized to act as a non-competitive, negative allosteric modulator, binding to a site distinct from the ATP-binding pocket to prevent receptor activation.[1]

Q2: What is the reported potency of this compound?

A2: this compound is a highly potent inhibitor of the P2X7 receptor. It has been shown to inhibit the release of IL-1β with an IC50 value of 0.01 nM in in vitro assays.[2][3]

Q3: What is a recommended starting concentration range for this compound in cell culture?

A3: Given its high potency, a starting concentration range of 0.001 nM to 100 nM is recommended for in vitro experiments, such as inhibiting ATP-induced IL-1β release from LPS-primed macrophages.[3] However, the optimal concentration is highly dependent on the cell type, assay conditions, and the specific endpoint being measured. A dose-response experiment is crucial to determine the optimal inhibitory concentration for your specific experimental setup.[6]

Q4: How should I prepare and store this compound?

A4: Based on preliminary solubility tests, a stock solution of this compound can be prepared in a suitable solvent such as DMSO.[2] For in vivo studies, formulations with PEG300, Tween-80, and saline or corn oil have been suggested.[7] It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[6] Stock solutions should be stored at the recommended temperature, typically -20°C or -80°C, and protected from light.[6][7] When preparing working solutions, the final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <5%) to avoid solvent-induced cytotoxicity.[2]

Q5: What are some common off-target effects of P2X7 antagonists, and how can I control for them?

A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, P2X7 antagonists, in general, may exhibit activity against other P2X receptor subtypes or other cellular targets like kinases.[5] To ensure the observed effects are specific to P2X7R inhibition, it is critical to include proper controls in your experiments. These include:

  • Vehicle Control: To account for any effects of the solvent used to dissolve this compound.

  • P2X7R-deficient cells: If available, using cells that do not express the P2X7 receptor can confirm that the inhibitor's effect is target-specific.[8]

  • Structurally Unrelated P2X7R Antagonist: Using a different, well-characterized P2X7R antagonist with a distinct chemical structure can help confirm that the observed phenotype is a consequence of P2X7R inhibition and not an off-target effect of this compound.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
No or reduced inhibition of P2X7 receptor activity This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles and store the stock solution at the recommended temperature (-20°C or -80°C), protected from light.[6]
Inadequate this compound Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[6]
Insufficient Pre-incubation Time Many P2X7 antagonists require a sufficient pre-incubation period to bind to the receptor. Optimize the pre-incubation time (e.g., 15-60 minutes) before adding the P2X7 agonist.[8]
Low or Non-functional P2X7R Expression Confirm that your cell line expresses functional P2X7 receptors. This can be done by running a positive control (ATP stimulation without the inhibitor) and observing a robust response.[8]
High background signal or apparent agonist-independent activity Cell Stress or Death Ensure cells are healthy and not overly confluent. High concentrations of this compound or the vehicle (e.g., DMSO) may be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells.[6]
Assay Interference Components in your assay buffer (e.g., high protein concentrations) may bind to this compound, reducing its effective concentration. Test the stability and activity of this compound in your specific assay buffer.[6]
Unexpected Phenotype Observed Off-Target Effects Confirm on-target engagement with a dose-response experiment on a known P2X7R-mediated event (e.g., ATP-induced Ca²⁺ influx). Use a structurally unrelated P2X7R antagonist to see if the phenotype persists. If the phenotype is unique to this compound, it suggests an off-target effect.[5]
Cell Line-Specific Responses The effects of this compound can vary between different cell lines. Profile the expression of the P2X7 receptor and potential off-target proteins in the cell lines being used.[5]

Quantitative Data Summary

CompoundAssaySpeciesIC50pIC50
This compoundIL-1β ReleaseHuman0.01 nMNot Reported
P2X7 receptor antagonist-2Not SpecifiedNot SpecifiedNot Reported6.5 - 7.5

Note: The relationship between this compound and "P2X7 receptor antagonist-2" is based on structural similarity and reported activity.[1] IC50 values are highly dependent on the cell type, assay conditions, and specific agonist/antagonist used. The provided data should be used as a guideline.

Key Experimental Protocols

Calcium Influx Assay

This assay measures the rapid influx of extracellular calcium (Ca²⁺) upon P2X7 receptor activation.

Methodology:

  • Cell Seeding: Seed P2X7-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Washing: Gently wash the cells with an appropriate assay buffer (e.g., HBSS with Ca²⁺) to remove extracellular dye.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.

  • Agonist Addition: Add a P2X7 agonist (e.g., ATP or BzATP) to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for this compound by plotting the inhibition of the Ca²⁺ response against the inhibitor concentration.[4]

Dye Uptake Assay (Pore Formation)

This assay measures the formation of the large, non-selective pore associated with sustained P2X7 receptor activation, which allows the passage of fluorescent dyes like ethidium (B1194527) bromide (EtBr) or YO-PRO-1.

Methodology:

  • Cell Seeding: Seed P2X7-expressing cells in a suitable plate.

  • Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle.

  • Dye and Agonist Addition: Add a solution containing the P2X7 agonist (e.g., ATP or BzATP) and the fluorescent dye (e.g., EtBr or YO-PRO-1) to the wells.

  • Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of dye uptake against the inhibitor concentration.[4][9]

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

Methodology:

  • Cell Priming: Prime immune cells (e.g., macrophages) with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of IL-1β release against the inhibitor concentration.[4]

Visualizing Key Pathways and Workflows

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7R P2X7 Receptor Ion_Flux Na+ & Ca2+ Influx K+ Efflux P2X7R->Ion_Flux MAPK MAPK Activation (p38, ERK, JNK) P2X7R->MAPK ATP Extracellular ATP ATP->P2X7R Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves pro-IL-1β Cell_Responses Inflammation & Apoptosis IL1b->Cell_Responses MAPK->Cell_Responses

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture P2X7-expressing cells Compound_Prep 2. Prepare this compound dilutions Preincubation 3. Pre-incubate cells with this compound Compound_Prep->Preincubation Stimulation 4. Stimulate with P2X7 agonist (ATP/BzATP) Preincubation->Stimulation Measurement 5. Measure endpoint (Ca2+ influx, Dye uptake, IL-1β release) Stimulation->Measurement Data_Plot 6. Plot dose-response curve Measurement->Data_Plot IC50_Calc 7. Calculate IC50 value Data_Plot->IC50_Calc

Caption: General Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Logic Start Unexpected Result Check_Compound Verify this compound (Fresh stock, Concentration) Start->Check_Compound Check_Protocol Review Protocol (Pre-incubation, Agonist conc.) Start->Check_Protocol Check_Cells Validate Cells (P2X7R expression, Viability) Start->Check_Cells On_Target Confirm On-Target Effect (Dose-response) Check_Compound->On_Target Check_Protocol->On_Target Check_Cells->On_Target Off_Target Investigate Off-Target Effect (Use different antagonist) On_Target->Off_Target If unexpected Resolved Issue Resolved On_Target->Resolved If expected Off_Target->Resolved If clarified Unresolved Further Investigation Off_Target->Unresolved If persists

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

P2X7-IN-2 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2X7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to control for them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound?

This compound is a highly potent antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3][4] Under conditions of cellular stress or injury, high concentrations of extracellular ATP activate the P2X7R, opening a non-selective cation channel.[5][6] This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[5][6] These ion fluxes trigger various downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][6] this compound is designed to block these ATP-induced events by inhibiting the P2X7 receptor.[1]

Q2: I'm observing effects in my experiment that are inconsistent with P2X7R inhibition. What could be the cause?

Observing effects that are inconsistent with P2X7R inhibition could be due to off-target activities of this compound.[1] Like many small molecule inhibitors, this compound may interact with other cellular targets. Potential off-target effects could arise from interactions with other P2X receptor subtypes or with protein kinases that share structural similarities with the P2X7R ATP-binding site.[1] It is also possible that the observed phenotype is a downstream consequence of P2X7R inhibition that has not been previously characterized in your specific experimental model.

Q3: What are the known or potential off-target effects of P2X7 antagonists in general?

While comprehensive public data on the off-target profile of this compound is limited, general off-target effects for the class of P2X7 antagonists have been reported.[1][2] These can include:

  • Activity against other P2X receptor subtypes: Some antagonists may exhibit cross-reactivity with other members of the P2X family.[1][2]

  • Interaction with other kinases: Due to structural similarities in ATP-binding sites, small molecule inhibitors targeting P2X7R might also inhibit various protein kinases, leading to a range of cellular effects unrelated to the primary target.[1]

  • Agonist-like effects on other signaling proteins: Some compounds identified as antagonists for one target can have activating effects on other unrelated proteins.[1]

Troubleshooting Guide: Unexpected Experimental Results

If you observe a cellular phenotype that is not readily explained by the inhibition of the P2X7R signaling pathway, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Result Observed confirm_on_target 1. Confirm On-Target Engagement start->confirm_on_target use_unrelated_antagonist 2. Use Structurally Unrelated P2X7R Antagonist confirm_on_target->use_unrelated_antagonist If on-target effect is confirmed, but unexpected phenotype persists p2x7r_knockout 3. P2X7R Knockout/Knockdown Control use_unrelated_antagonist->p2x7r_knockout If unrelated antagonist does not replicate the phenotype off_target_investigation 4. Investigate Potential Off-Targets p2x7r_knockout->off_target_investigation If phenotype is absent in KO/KD cells profile_expression Profile Expression of Potential Off-Targets off_target_investigation->profile_expression Hypothesize off-targets direct_inhibition_assay Directly Measure Inhibition of Off-Target off_target_investigation->direct_inhibition_assay Hypothesize off-targets resolution Conclusion profile_expression->resolution direct_inhibition_assay->resolution

Caption: A logical workflow for troubleshooting unexpected experimental results.

Step 1: Confirm On-Target Engagement

  • Action: Perform a dose-response experiment to confirm that this compound inhibits a known P2X7R-mediated event in your system (e.g., ATP-induced Ca²⁺ influx, IL-1β release, or pore formation assessed by dye uptake).[1]

  • Rationale: This will verify that the inhibitor is active at the concentrations used and effectively blocks its intended target.[1]

Step 2: Use a Structurally Unrelated P2X7R Antagonist

  • Action: Treat your cells with a different, structurally unrelated P2X7R antagonist.

  • Rationale: If the unexpected phenotype is also observed with a different antagonist, it is more likely to be a true consequence of P2X7R inhibition. If the effect is unique to this compound, it strongly suggests an off-target mechanism.

Step 3: P2X7R Knockout/Knockdown Control

  • Action: If available, use a P2X7R knockout or knockdown cell line or animal model.

  • Rationale: This is the gold standard for confirming that an observed effect is mediated by the intended target. If the phenotype is absent in the knockout/knockdown system, it confirms the involvement of P2X7R.

Step 4: Investigate Potential Off-Targets

  • Action: Based on available screening data or literature on similar compounds, identify potential off-target proteins. Use techniques like qPCR or western blotting to determine if these potential off-targets are expressed in your cell type.[1]

  • Rationale: The presence or absence of an off-target protein is a primary determinant of whether an off-target effect will be observed.[1] You can then perform direct assays (e.g., kinase activity assays) to measure the inhibitory activity of this compound against the suspected off-target.[1]

Quantitative Data

Due to the limited publicly available selectivity data for this compound, the following table presents data for a well-characterized and highly selective P2X7 antagonist, JNJ-47965567, as a representative example to illustrate the desired selectivity profile for a high-quality P2X7 inhibitor.[2] A large difference in IC₅₀ or pIC₅₀ values between the intended target and other potential targets suggests higher selectivity.

Table 1: Selectivity Profile of a Representative P2X7 Antagonist (JNJ-47965567) [2]

TargetpIC₅₀
Human P2X7 8.4
Human P2X1<5.0
Human P2X2<5.0
Human P2X3<5.0
Human P2X4<5.0
Human P2X5(not tested)
Human P2X6(not tested)

pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher value indicates greater potency.

Table 2: Potency of this compound in a Functional Assay [3][4]

AssaySpeciesIC₅₀ (nM)
IL-1β ReleaseHuman (whole blood)0.01

This sub-nanomolar potency highlights the strong on-target activity of this compound.[4]

Key Experimental Protocols

1. P2X7R Calcium Influx Assay

  • Objective: To quantify the on-target inhibitory activity of this compound by measuring its effect on agonist-induced calcium influx.[1]

  • Methodology:

    • Seed cells expressing P2X7R in a 96-well black, clear-bottom plate.

    • Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Measure baseline fluorescence using a plate reader or microscope.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with a P2X7R agonist (e.g., BzATP).

    • Monitor the change in fluorescence to determine the extent of inhibition.

2. Pore Formation (Dye Uptake) Assay

  • Objective: To assess the inhibition of P2X7R-mediated large pore formation.[1]

  • Methodology:

    • Incubate cells with a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1 or ethidium (B1194527) bromide) in the presence of various concentrations of this compound.

    • Add a P2X7R agonist to stimulate pore formation.

    • Measure the uptake of the dye by flow cytometry or fluorescence microscopy.

3. Off-Target Kinase Activity Assay

  • Objective: To directly measure the inhibitory activity of this compound against a suspected off-target kinase.[1]

  • Methodology:

    • Perform an in vitro enzymatic assay using a purified recombinant off-target kinase, a specific substrate peptide, and radiolabeled ATP.

    • Measure the incorporation of phosphate (B84403) into the substrate in the presence of varying concentrations of this compound.

4. Western Blotting for Phospho-Proteins

  • Objective: To determine if this compound inhibits the signaling pathway of a potential off-target in a cellular context.[1]

  • Methodology:

    • Treat cells with this compound at the desired concentrations.

    • Collect cell lysates at appropriate time points.

    • Perform western blotting using antibodies specific for the phosphorylated (active) forms of downstream effectors of a suspected off-target kinase.[1]

Signaling Pathway Diagram

P2X7_Signaling cluster_pathway P2X7R Signaling and Inhibition ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7R->Ion_Flux P2X7_IN_2 This compound P2X7_IN_2->P2X7R NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β / IL-18 Release Caspase1->Cytokines

Caption: P2X7R signaling cascade and the inhibitory action of this compound.

References

Technical Support Center: In Vitro Cytotoxicity Assessment of P2X7-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxicity of P2X7-IN-2, a potent P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell viability?

A1: this compound is a highly potent and selective inhibitor of the P2X7 receptor, an ATP-gated ion channel.[1] Under normal culture conditions, this compound is expected to exhibit low intrinsic cytotoxicity to most cell types.[1] Its primary function is to block the cytotoxic effects induced by high concentrations of extracellular ATP, which activates the P2X7 receptor and can lead to apoptosis or necrosis.[1] Therefore, in a typical experiment, you should observe that this compound protects cells from ATP-induced cell death.[1]

Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A2: To obtain a comprehensive cytotoxicity profile, it is recommended to use at least two assays that measure different cellular parameters.[1] Good choices include:

  • Metabolic Assays: Assays like the MTT or MTS assay measure the metabolic activity of viable cells.

  • Membrane Integrity Assays: The Lactate (B86563) Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.[1]

  • Apoptosis Assays: Assays such as the Caspase-Glo® 3/7 assay measure the activity of key executioner caspases involved in the apoptotic cascade.[1][2]

Q3: How can I ensure that the observed effects are specific to P2X7 receptor inhibition?

A3: To confirm the specificity of this compound, it is crucial to include the following controls in your experimental design:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • P2X7 Agonist Control: Cells treated with a known P2X7 agonist, such as ATP or BzATP, to induce P2X7-mediated cytotoxicity.

  • Inhibitor + Agonist: Cells pre-treated with this compound followed by stimulation with a P2X7 agonist. This group should demonstrate a rescue from the agonist-induced cell death.

  • Cell-Free Control: To rule out interference of this compound with the assay chemistry, include a control with the inhibitor and assay reagents in the absence of cells.[1]

Q4: What is the significance of P2X7 receptor expression levels in different cell lines?

A4: The expression levels of the P2X7 receptor can vary significantly between different cell lines. This variation will directly impact the cellular response to both P2X7 agonists and antagonists. It is advisable to characterize the P2X7 receptor expression in your chosen cell model before initiating cytotoxicity studies.

Q5: Could this compound have off-target effects?

A5: While this compound is designed to be a selective inhibitor, like many small molecule inhibitors, it may have off-target effects. If you observe a cellular phenotype that cannot be explained by P2X7 inhibition, consider performing control experiments with a structurally unrelated P2X7 antagonist. If the phenotype is unique to this compound, it may suggest an off-target effect.

Troubleshooting Guides

MTT/MTS Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High background absorbance in cell-free wells - Direct reduction of MTT/MTS by this compound.- Contamination of media or reagents.- Run a cell-free control with this compound to confirm interference. If positive, consider an alternative assay (e.g., LDH).[1]- Use fresh, sterile reagents and phenol (B47542) red-free media during the assay.
Absorbance readings are too low - Insufficient cell number.- Incubation time with MTT/MTS is too short.- Incomplete solubilization of formazan (B1609692) crystals (MTT assay).- Optimize cell seeding density.[1]- Increase the incubation time with the reagent.- Ensure complete dissolution of formazan crystals by thorough mixing with the solubilization buffer.
Results show >100% cell viability - this compound may be promoting cell proliferation.- Interference of the compound with the assay.- Pipetting errors.- Confirm proliferative effects with a direct cell counting method (e.g., Trypan blue exclusion).- Run a cell-free control.- Ensure proper mixing of cell suspension before plating.
High variability between replicate wells - Uneven cell seeding.- Presence of air bubbles.- Incomplete mixing of reagents.- Thoroughly mix the cell suspension before and during plating.- Inspect plates for bubbles and remove them before reading.- Ensure proper mixing after the addition of each reagent.[1]
LDH Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High background LDH in media-only wells - Serum in the culture medium contains LDH.- Use serum-free medium during the experiment or subtract the background from a media-only control.
Low experimental LDH release with a known toxicant - Low cell density, resulting in a weak signal.- Inhibition of the LDH enzyme by the test compound.- Increase the cell seeding density.- Check for enzyme inhibition by adding the compound to the positive control (lysed cells).[1]
High variability between replicate wells - Presence of air bubbles in the wells.- Incomplete cell lysis in the maximum LDH release control.- Centrifuge the plate or use a needle to pop bubbles before reading.- Ensure complete lysis by vigorous mixing or extending the incubation time with the lysis buffer.[1]

Quantitative Data Summary

Due to the limited availability of public domain data specifically for this compound's intrinsic cytotoxicity, the following table presents representative data for another potent P2X7 antagonist, AZ10606120, to illustrate the expected outcomes in a cytotoxicity experiment. Researchers should generate specific data for this compound following the protocols outlined below.

Cell LineAntagonistConcentration RangeIncubation TimeAssayObserved EffectIC50
U251 GlioblastomaAZ106061205 µM - 50 µM72 hoursCell Count & LDH ReleaseConcentration-dependent decrease in cell number and increase in LDH release.~17 µM

Data adapted from a study on the effects of AZ10606120 on glioblastoma cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • P2X7 agonist (e.g., ATP or BzATP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

    • Add the P2X7 agonist to the appropriate wells and incubate for the desired treatment time (e.g., 24-48 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.[1]

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • P2X7 agonist (e.g., ATP or BzATP)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis buffer).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, typically by comparing the experimental LDH release to the spontaneous and maximum release controls.

Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activity of caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • This compound

  • P2X7 agonist (e.g., ATP or BzATP)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[3]

  • Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[3]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[4]

Visualizations

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreat Pre-treat with this compound or Vehicle (1-2h) overnight_incubation->pretreat stimulate Stimulate with P2X7 Agonist (e.g., ATP) (24-48h) pretreat->stimulate mtt MTT Assay stimulate->mtt ldh LDH Assay stimulate->ldh caspase Caspase-Glo Assay stimulate->caspase read_plate Measure Absorbance/ Luminescence mtt->read_plate ldh->read_plate caspase->read_plate calculate Calculate % Cytotoxicity/ Viability read_plate->calculate

Experimental workflow for assessing this compound cytotoxicity.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway in Cytotoxicity cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor ion_flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->ion_flux pore Macropore Formation P2X7->pore Prolonged Activation P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits ATP Extracellular ATP (High Concentration) ATP->P2X7 Activates caspase_activation Caspase Activation (e.g., Caspase-3/7) ion_flux->caspase_activation necrosis Necrosis pore->necrosis apoptosis Apoptosis caspase_activation->apoptosis

References

P2X7 Technical Support Center: Troubleshooting P2X7-IN-2 Inhibition of Pore Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2X7 receptor research. This guide addresses a common issue encountered by researchers: the failure of P2X7-IN-2 to inhibit ATP-induced pore formation. Below you will find a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you identify and resolve this issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] Its primary function is to block this receptor, thereby preventing the influx of cations like Ca²⁺ and Na⁺ that occurs upon activation by extracellular ATP.[2] This inhibition suppresses downstream signaling pathways, including the formation of a large, non-selective pore and the release of pro-inflammatory cytokines like IL-1β.[2][3] Some evidence suggests that this compound may act as a non-competitive or allosteric inhibitor, binding to a site on the receptor that is distinct from the ATP-binding site.[4][5]

Q2: How is P2X7-mediated pore formation typically measured?

A2: P2X7 receptor activation by high concentrations of ATP leads to the formation of a macropore that allows the passage of molecules up to 900 Da.[6][7] This is commonly measured using fluorescent dye uptake assays.[8] Dyes such as ethidium (B1194527) bromide (EtBr) or YO-PRO-1, which are normally impermeant to the cell membrane, can enter the cell through the P2X7 pore and exhibit increased fluorescence upon binding to intracellular nucleic acids. The rate of increase in fluorescence is proportional to the extent of pore formation.[4]

Q3: Why am I not observing inhibition of ATP-induced pore formation with this compound?

A3: There are several potential reasons for the lack of inhibitory effect, which can be broadly categorized into issues with the inhibitor itself, the experimental protocol, the biological system being used, or the assay conditions.[3][4] A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Troubleshooting Guide: this compound Fails to Inhibit Pore Formation

If this compound is not inhibiting ATP-induced pore formation in your assay, consult the following table to diagnose and resolve the issue.

Potential Cause Troubleshooting Steps Rationale
1. Inhibitor Integrity & Handling
Compound Degradation- Use a fresh aliquot of this compound.- Avoid repeated freeze-thaw cycles.[4]- Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) and protect it from light.[3]This compound, like many small molecules, can degrade with improper storage and handling, leading to a loss of activity.
Poor Solubility- Visually inspect your final working solution for any precipitates.- First, dissolve this compound in a solvent like DMSO to create a stock solution, then dilute it into your aqueous assay buffer.[3]- Perform a solubility test at your highest working concentration.If the inhibitor is not fully dissolved, its effective concentration will be lower than intended, resulting in reduced or no inhibition.
2. Experimental Protocol
Inadequate Inhibitor Concentration- Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[3]The IC50 of an inhibitor can vary between different cell types and experimental setups. You may be using a concentration that is too low to be effective.
Insufficient Pre-incubation Time- Increase the pre-incubation time of the cells with this compound before adding ATP.- Perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal pre-incubation period.[4]Many P2X7 antagonists require a sufficient pre-incubation period to bind to the receptor and exert their inhibitory effect.[4]
Excessive ATP Concentration- Perform an ATP dose-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Use this concentration for your inhibition assays.- Be aware that the synthetic agonist BzATP is often more potent than ATP.[4]If the ATP concentration is too high, it may overcome the inhibitory effect of a competitive antagonist.[4] P2X7 receptors have a low affinity for ATP, requiring high concentrations (in the millimolar range) for activation.[4][9]
3. Biological System
Low P2X7 Receptor Expression- Confirm P2X7 receptor expression in your cell line using methods like Western blot, qPCR, or flow cytometry.[3]- Use a positive control cell line known to have high P2X7 expression.If your cells express low levels of the P2X7 receptor, the signal for pore formation may be too weak to detect significant inhibition.
Species-Specific Inhibitor Activity- Verify that this compound is effective against the P2X7 receptor of the species you are using (e.g., human, mouse, rat).The potency of P2X7 antagonists can vary significantly between species due to differences in the receptor's amino acid sequence.[5]
Cell Viability Issues- Perform a cell viability assay (e.g., MTT or Neutral Red) in parallel with your pore formation assay.[4]- Ensure that prolonged exposure to high ATP concentrations is not causing non-specific cell death and dye uptake.Cell death can lead to membrane permeabilization that is independent of P2X7 pore formation, masking any inhibitory effect.
4. Assay Conditions
Inappropriate Assay Buffer- Check the ionic composition of your buffer. Low divalent cation (Ca²⁺, Mg²⁺) concentrations can potentiate P2X7 receptor activity.[4]The activity of the P2X7 receptor is sensitive to the ionic environment.
Assay Artifacts- Ensure your assay buffer is properly buffered and at the correct pH.- Run controls without cells or without the agonist to check for background fluorescence.[3]Some fluorescent dyes can be sensitive to changes in pH or ionic strength, leading to misleading results.[3]

Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Uptake Assay for P2X7 Pore Formation

This protocol outlines a method for measuring P2X7-mediated pore formation using a fluorescence plate reader.

Materials:

  • Cells expressing P2X7 receptors

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Ethidium Bromide (EtBr) stock solution

  • ATP or BzATP stock solution

  • This compound

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Preparation: Plate cells in a 96-well plate and grow to confluence.

  • Inhibitor Incubation:

    • Wash the cells with Assay Buffer.

    • Pre-incubate the cells with the desired concentrations of this compound (or vehicle control) for an appropriate amount of time (e.g., 15-60 minutes) at 37°C.[4]

  • Assay:

    • Add EtBr to the wells at a final concentration of 5-20 µM.

    • Add the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP).[4]

    • Immediately begin measuring fluorescence (Excitation: ~510 nm, Emission: ~595 nm) kinetically for 20-30 minutes.[4]

  • Data Analysis:

    • Determine the rate of fluorescence increase or the total fluorescence change at a fixed time point.

    • Plot the results against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: YO-PRO-1 Uptake Assay

This is an alternative dye uptake assay for measuring P2X7 pore formation.

Materials:

  • Cells expressing P2X7 receptors

  • Assay Buffer

  • YO-PRO-1 stock solution

  • ATP or BzATP stock solution

  • This compound

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Preparation: Plate cells and allow them to adhere overnight.

  • Compound Pre-incubation:

    • Wash the cells once with Assay Buffer.

    • Add serial dilutions of this compound in Assay Buffer to the wells and incubate for the desired pre-incubation time (e.g., 15-60 minutes) at 37°C. Include a vehicle control.

  • Dye Loading and Stimulation:

    • Prepare a solution containing both YO-PRO-1 (final concentration 1-2 µM) and ATP (e.g., final concentration 1 mM) in Assay Buffer.

    • Add this solution to the wells to initiate dye uptake.

  • Measurement and Analysis:

    • Measure fluorescence kinetically (Excitation: ~491 nm, Emission: ~509 nm).

    • Calculate the initial rate of dye uptake and plot it against the inhibitor concentration to determine the IC50 value.[8]

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate the P2X7 signaling pathway and a general experimental workflow.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Macropore Formation P2X7R->Pore Induces Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens Channel Dye_Uptake Dye (YO-PRO-1/EtBr) Uptake Pore->Dye_Uptake Downstream Downstream Signaling (e.g., IL-1β Release) Ion_Influx->Downstream P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 Receptor Signaling and Inhibition Pathway.

Experimental_Workflow A 1. Plate Cells in 96-well Plate B 2. Pre-incubate with this compound (or Vehicle Control) A->B C 3. Add Fluorescent Dye (e.g., YO-PRO-1, EtBr) B->C D 4. Stimulate with ATP/BzATP C->D E 5. Measure Fluorescence Kinetically D->E F 6. Analyze Data (Rate of Uptake, IC50) E->F

Caption: General Experimental Workflow for Pore Formation Assay.

References

P2X7-IN-2 stability in culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of P2X7-IN-2 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel primarily expressed on immune cells.[1] When activated by high concentrations of extracellular ATP, the P2X7R forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1] this compound blocks these ATP-induced events by inhibiting the P2X7 receptor.[1]

Q2: What is the recommended storage and handling for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in a solvent like DMSO and should be stored at -20°C or -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.[2] For experiments, it is recommended to prepare fresh dilutions in your aqueous assay buffer from the stock solution.[2]

Q3: What is the stability of this compound in culture medium?

A3: Currently, there is no publicly available quantitative data on the specific half-life or degradation rate of this compound in cell culture medium at 37°C. However, the common recommendation to use freshly prepared solutions for each experiment suggests that the compound may have limited stability in aqueous environments over extended periods.[2] For long-term experiments, it is advisable to replenish the medium with fresh this compound at regular intervals.

Q4: In which solvent is this compound soluble?

A4: While specific aqueous solubility data is limited, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] This stock solution can then be further diluted into your experimental aqueous buffer to the final working concentration. It is essential to perform a solubility test at the final working concentration to ensure no precipitation occurs, as this would lower the effective concentration of the inhibitor.[3]

Troubleshooting Guides

Issue 1: this compound is not inhibiting ATP-induced responses (e.g., IL-1β release, pore formation).

This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biological system.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Degradation: Ensure the inhibitor has been stored correctly and avoid repeated freeze-thaw cycles. Using a fresh aliquot or a newly prepared stock solution is recommended.[2][3]

    • Solubility: Visually inspect your final working solution for any precipitates. If the compound is not fully dissolved, its effective concentration will be lower than intended.[3]

    • Stock Concentration: Double-check the calculations for your stock solution and final dilutions.

  • Review Experimental Protocol:

    • Pre-incubation Time: Many P2X7 antagonists require a pre-incubation period to effectively bind to the receptor. If this information is not specified for this compound, consider performing a time-course experiment to determine the optimal pre-incubation time (e.g., 15-60 minutes).[3]

    • ATP Concentration: P2X7 receptors have a relatively low affinity for ATP and require high concentrations (millimolar range) for activation.[3] If the ATP concentration in your assay is too high, it may overcome the inhibitory effect of a competitive antagonist. It is advisable to perform an ATP dose-response curve to determine an appropriate concentration (e.g., EC80) for your inhibition assay.[3]

    • Agonist Choice: The synthetic agonist BzATP is generally more potent than ATP.[3] Be aware of the different EC50 values if you are using BzATP.

  • Assess the Biological System:

    • Cell Health: Ensure your cells are healthy and not overly confluent, as stressed or dying cells can lead to non-specific effects.[2]

    • Receptor Expression: Confirm that your cell line expresses functional P2X7 receptors. This can be done by including a positive control (ATP stimulation without the inhibitor).[3]

    • Species Specificity: P2X7 receptor antagonists can exhibit significant differences in potency between species.[3] Verify that this compound is effective for the species of your cell line (e.g., human, mouse, rat).

    • Receptor Polymorphisms: The human P2X7 gene is highly polymorphic, which can affect receptor function and antagonist sensitivity.[3] Be aware of the genetic background of your cell line.

Issue 2: Observing unexpected or off-target effects.

If you observe a cellular phenotype that cannot be explained by the inhibition of the P2X7R signaling pathway, it could be due to off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response experiment to confirm that this compound inhibits a known P2X7R-mediated event in your system (e.g., ATP-induced calcium influx or IL-1β release).[1] This will verify the inhibitor's activity at the concentrations used.

  • Use a Structurally Unrelated P2X7R Antagonist:

    • Treat your cells with a different, well-characterized P2X7R antagonist with a distinct chemical structure. If the unexpected phenotype persists, it is more likely a consequence of P2X7R inhibition. If the phenotype is unique to this compound, it strongly suggests an off-target effect.[1]

  • Consider the Cellular Context:

    • The expression levels of potential off-target proteins can vary between different cell lines.[1] The presence or absence of an off-target protein will determine if an off-target effect is observed.

Data Presentation

Table 1: Potency of this compound

AssayCell Type/SystemIC50Reference
IL-1β ReleaseHuman Whole Blood0.01 nM[2]

Note: IC50 values are highly dependent on the specific assay conditions, including cell type, agonist concentration, and incubation times.

Table 2: Recommended Concentrations for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Inhibition of IL-1β Release0.001 nM - 100 nMTitration is recommended to determine the optimal concentration for your specific cell type and conditions.
Inhibition of Pore Formation1 nM - 1 µMHigher concentrations may be required depending on the ATP concentration used.
Calcium Influx Assays1 nM - 1 µMThe effective concentration will depend on the agonist concentration and cell type.

Experimental Protocols

Protocol 1: Inhibition of ATP-Induced IL-1β Release from LPS-Primed Macrophages
  • Cell Seeding: Seed macrophages (e.g., J774.G8) in a 96-well plate and allow them to adhere.

  • LPS Priming: Prime the cells with Lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Inhibitor Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound (e.g., 0.001 nM to 100 nM) or vehicle control (e.g., DMSO) in serum-free medium for 30-60 minutes at 37°C.

  • ATP Stimulation: Add ATP to a final concentration of 1-5 mM to activate the P2X7R and induce inflammasome activation. Incubate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.

Protocol 2: Measurement of P2X7R Pore Formation using a Dye Uptake Assay (e.g., YO-PRO-1)
  • Cell Seeding: Seed cells expressing P2X7R (e.g., HEK293-P2X7) in a 96-well black, clear-bottom plate and culture overnight.

  • Inhibitor Pre-incubation: Wash the cells with an appropriate assay buffer and pre-incubate with various concentrations of this compound for 15-60 minutes at 37°C.

  • Dye Loading and Stimulation: Prepare a solution containing the fluorescent dye (e.g., 1-2 µM YO-PRO-1) and the P2X7R agonist (e.g., 1 mM ATP). Add this solution to the wells.

  • Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity over time. Calculate the IC50 value of this compound from the dose-response curve.[3]

Visualizations

P2X7R_Signaling_Pathway P2X7R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Causes P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Experimental_Workflow General Experimental Workflow for this compound start Start: Seed Cells prime Optional: Prime Cells (e.g., LPS) start->prime preincubate Pre-incubate with This compound start->preincubate If not priming prime->preincubate stimulate Stimulate with ATP/BzATP preincubate->stimulate measure Measure Endpoint (e.g., Cytokine Release, Dye Uptake) stimulate->measure end End: Data Analysis measure->end Troubleshooting_Logic Troubleshooting Logic for Lack of Inhibition Start No Inhibition Observed Check_Compound Check Compound: - Fresh Stock? - Soluble? Start->Check_Compound Check_Protocol Check Protocol: - Pre-incubation Time? - ATP Concentration? Start->Check_Protocol Check_Cells Check Cells: - P2X7R Expression? - Species Correct? Start->Check_Cells Issue_Identified Issue Identified & Resolved Check_Compound->Issue_Identified Yes Consult_Support Consult Further Technical Support Check_Compound->Consult_Support No Check_Protocol->Issue_Identified Yes Check_Protocol->Consult_Support No Check_Cells->Issue_Identified Yes Check_Cells->Consult_Support No

References

P2X7-IN-2 vehicle control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2X7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide recommendations for vehicle controls and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia.[1] High concentrations of extracellular ATP, often released during cellular stress or injury, activate the P2X7R, leading to the opening of a non-selective cation channel.[1] This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] this compound blocks these ATP-induced events by inhibiting the P2X7 receptor.[1]

Q2: What is the recommended vehicle for in vitro and in vivo experiments with this compound?

A2: For in vitro experiments, it is recommended to first dissolve this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] This stock solution can then be further diluted in your aqueous assay buffer. It is crucial to perform a solubility test at your final working concentration to ensure no precipitation occurs.[2] For in vivo experiments, a common approach is to prepare a stock solution in a suitable solvent like DMSO and then dilute it to the final concentration with a sterile vehicle such as phosphate-buffered saline (PBS) or saline.[3] The final concentration of the organic solvent should be minimized (typically <5%), and a vehicle control group must be included in the experiment.[3] Gentle warming or sonication may be necessary to ensure the final solution is clear and free of precipitates.[3]

Q3: What is the reported potency of this compound?

A3: this compound is a highly potent inhibitor of IL-1β release, with a reported IC50 value of 0.01 nM in human whole blood assays.[2][4]

Troubleshooting Guides

Issue 1: No or reduced inhibition of P2X7 receptor activity is observed.

This is a common issue that can arise from several factors related to the compound, the experimental setup, or the biological system being used.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
Compound Degradation Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.[2]Improper storage can lead to the degradation of the compound, reducing its activity.
Inadequate Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[2]The effective concentration can vary between different cell types and experimental setups.
Low P2X7R Expression Confirm the expression of the P2X7 receptor in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry.[2]The inhibitor will not have an effect if the target receptor is not present or is expressed at very low levels.
Insufficient Pre-incubation Time Many P2X7 antagonists require a sufficient pre-incubation period to bind to the receptor.[5] Perform a time-course experiment to determine the optimal pre-incubation time for this compound in your system.Adequate time is needed for the inhibitor to reach and bind to its target before the agonist is added.
High Agonist Concentration P2X7 receptors require high concentrations of ATP for activation.[5] If the ATP concentration is too high, it may overcome the inhibitory effect of a competitive antagonist.[5] Perform a dose-response curve for ATP to determine an appropriate concentration (e.g., EC80) for your inhibition assay.[5]An excessively high concentration of the agonist can outcompete the inhibitor, masking its effect.
Species Differences P2X7 receptor antagonists can exhibit significant species-specific differences in potency.[5] Be aware of the species from which your cells or tissues are derived.The binding affinity and efficacy of the inhibitor can vary between human, mouse, rat, and other species' P2X7 receptors.
Issue 2: Unexpected or off-target effects are observed.

Observing a cellular phenotype that is not readily explained by the inhibition of the P2X7R signaling pathway can be due to off-target activities of this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Off-Target Effects A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., ATP-induced Ca²⁺ influx) A->B C Use a Structurally Unrelated P2X7R Antagonist B->C D Test in a P2X7R-null Cell Line C->D E Phenotype Unique to this compound? D->E F Likely an Off-Target Effect E->F Yes G Likely an On-Target Effect E->G No

A logical workflow for troubleshooting unexpected experimental results.

Further Steps to Investigate Off-Target Effects:

  • Consult Kinase Profiling Data: If available, analyze kinome scan data for this compound to identify potential off-target kinases.[6]

  • Profile Expression of Potential Off-Targets: Use techniques like qPCR or Western blotting to determine if the expression of potential off-target proteins differs between cell types where you do and do not see the effect.[6]

Issue 3: High cell toxicity is observed.

High concentrations of this compound or the vehicle (e.g., DMSO) may be cytotoxic.

Recommendations:

  • Perform a Cell Viability Assay: Use assays like MTT, MTS, or LDH release to determine the non-toxic concentration range of this compound for your specific cells.[2][7]

  • Optimize Vehicle Concentration: Keep the final concentration of DMSO or other organic solvents as low as possible (typically below 0.5% for in vitro assays).

  • Include a Vehicle Control: Always include a control group treated with the vehicle alone to distinguish between the effects of the compound and the vehicle.

Data Presentation

This compound Inhibitory Activity
Compound Assay Species IC50 Reference
This compoundIL-1β ReleaseHuman0.01 nM[2][4][8]
P2X7 receptor antagonist-2Not SpecifiedNot SpecifiedpIC50: 6.5 - 7.5[8][9]

Note: The relationship between this compound and "P2X7 receptor antagonist-2" is based on structural similarity and reported activity. Further confirmation from a primary source is recommended.[8]

Recommended Vehicle Formulations for In Vivo Studies
Protocol Solvents Solubility Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.63 mM)This protocol yields a clear solution.
2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.63 mM)This protocol yields a clear solution.

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

Experimental Protocols

Calcium Flux Assay

This assay measures the influx of extracellular calcium into the cytoplasm following P2X7 receptor activation.

Methodology:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[2]

  • Compound Treatment:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add different concentrations of this compound (or vehicle control) to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes).[2]

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Inject a solution of the P2X7 agonist (e.g., ATP or BzATP) into each well to achieve the desired final concentration.

    • Immediately begin recording the fluorescence signal over time.[2]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.

    • Determine the IC50 value of this compound by fitting the dose-response data to a suitable equation.[2]

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from cells following P2X7R activation.

Methodology:

  • Cell Priming (if necessary): For many cell types, such as macrophages, priming with a stimulus like lipopolysaccharide (LPS) is required to induce the expression of pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for a specified duration.

  • P2X7R Activation: Add a P2X7R agonist (e.g., ATP) to stimulate the cells and induce NLRP3 inflammasome activation and subsequent IL-1β release.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatants.

  • Quantification: Measure the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and determine the IC50 value of this compound.

Signaling Pathways and Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a cascade of downstream signaling events. This compound acts to block these pathways at the receptor level.

G cluster_0 P2X7R Signaling Cascade ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux P2X7_IN_2 This compound P2X7_IN_2->P2X7R NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 K⁺ efflux Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokine IL-1β / IL-18 Release Caspase1->Cytokine

Simplified P2X7R signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Workflow

A general workflow for administering a P2X7 antagonist in a mouse model of systemic inflammation.

G cluster_0 In Vivo Experiment A Acclimatize Animals B Randomize into Treatment Groups A->B C Administer this compound or Vehicle B->C D Induce Inflammation (e.g., LPS) C->D E Monitor and Collect Samples D->E F Analyze Data (e.g., Cytokines, Histology) E->F

References

Technical Support Center: P2X7-IN-2 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to help researchers minimize variability and achieve reproducible results in functional assays involving the P2X7 receptor inhibitor, P2X7-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of the P2X7 receptor, which is an ATP-gated ion channel.[1][2] Its primary mechanism involves blocking the receptor, which prevents the influx of cations like Ca²⁺ and Na⁺ into the cell after activation by extracellular ATP.[1][3] This inhibition suppresses downstream signaling pathways, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][2][4]

Q2: What is the reported potency of this compound?

A2: this compound is a highly potent inhibitor of IL-1β release, with a reported IC50 value of 0.01 nM in human whole blood assays.[1][2]

Q3: How should I dissolve and store this compound?

A3: It is recommended to first dissolve this compound in a non-aqueous solvent like DMSO to create a concentrated stock solution.[1][5] This stock solution should be stored at the recommended temperature, typically -20°C or -80°C, and protected from light to maintain stability.[1] For experiments, the DMSO stock can be further diluted into your aqueous assay buffer. Always perform a solubility test at the final working concentration to ensure no precipitation occurs, as this can be a major source of variability.[1]

Q4: Are there known off-target effects for this compound?

A4: While specific off-target screening data for this compound is not widely available, it is crucial to consider that other P2X7 antagonists have reported off-target effects.[1] To mitigate this, it is essential to include appropriate controls in your experiments. If you observe a phenotype not readily explained by P2X7 inhibition, consider using a structurally unrelated P2X7 antagonist to see if the effect is reproducible.[6] If the phenotype is unique to this compound, it may suggest an off-target effect.[6]

P2X7 Receptor Signaling & Inhibition

The P2X7 receptor is a trimeric ion channel that opens in response to high concentrations of extracellular ATP.[3][7] Initial activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[3] Prolonged activation results in the formation of a large, non-selective macropore, allowing the passage of molecules up to 900 Da.[8][9][10] A key downstream consequence is the K⁺ efflux-dependent activation of the NLRP3 inflammasome, leading to caspase-1 activation and the processing and release of mature IL-1β.[3][4] this compound acts by blocking the receptor, thus preventing these downstream events.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Pore Macropore Formation P2X7->Pore Prolonged Activation IonFlux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->IonFlux Channel Opening P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits ATP High Extracellular ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 K⁺ Efflux Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves pro-IL-1β

P2X7 signaling cascade and the inhibitory action of this compound.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound functional assays.

Issue 1: No or reduced inhibition of P2X7 receptor activity.

This is a frequent issue that can arise from multiple factors related to the inhibitor, the cells, or the assay conditions.

Troubleshooting_No_Inhibition Start Start: No Inhibition Observed Check_Inhibitor Verify this compound Concentration & Integrity Start->Check_Inhibitor Check_Cells Confirm P2X7R Expression & Cell Viability Start->Check_Cells Check_Assay Optimize Assay Conditions Start->Check_Assay Sub_Inhibitor1 Is stock solution stored correctly (-20°C/-80°C, protected from light)? Check_Inhibitor->Sub_Inhibitor1 Sub_Cells1 Confirm P2X7R expression via Western blot, qPCR, or flow cytometry. Check_Cells->Sub_Cells1 Sub_Assay1 Is inhibitor pre-incubation time sufficient (e.g., 15-60 min)? Check_Assay->Sub_Assay1 Sub_Inhibitor2 Was a dose-response experiment performed to find optimal concentration? Sub_Inhibitor1->Sub_Inhibitor2 Sub_Inhibitor2->Check_Cells Sub_Cells2 Check for polymorphisms in P2RX7 gene that may affect inhibitor sensitivity. Sub_Cells1->Sub_Cells2 Sub_Cells3 Assess cell viability post-ATP stimulation (e.g., MTT, Neutral Red). Sub_Cells2->Sub_Cells3 Sub_Cells3->Check_Assay Sub_Assay2 Is ATP/agonist concentration too high, overcoming competitive inhibition? Sub_Assay1->Sub_Assay2 Sub_Assay3 Is the ionic composition of the assay buffer (Ca²⁺, Mg²⁺) optimal? Sub_Assay2->Sub_Assay3 End Problem Resolved Sub_Assay3->End

A logical workflow for troubleshooting a lack of inhibition.
  • Potential Cause: Inadequate Inhibitor Concentration or Stability

    • Troubleshooting Steps:

      • Verify Stock Solution: Confirm the concentration of your this compound stock solution. Ensure it has been stored correctly at -20°C or -80°C and protected from light to prevent degradation.[1]

      • Perform Dose-Response: Conduct a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[1] The reported IC50 of 0.01 nM is a starting point, but potency can vary.[1]

  • Potential Cause: Low P2X7 Receptor Expression or Function

    • Troubleshooting Steps:

      • Confirm Expression: Verify the expression of functional P2X7 receptors in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry.[1] Consider using a cell line known to have high P2X7R expression as a positive control.[1]

      • Check for Polymorphisms: The human P2RX7 gene is highly polymorphic, and variations can significantly alter receptor function, including sensitivity to antagonists and pore formation.[11][12][13] Be aware of the genetic background of your cells.

      • Assess Cell Viability: Prolonged exposure to high concentrations of ATP can induce cell death, leading to non-specific assay signals that can mask inhibitor effects.[11] Perform a cell viability assay (e.g., MTT or Neutral Red) in parallel.[11]

  • Potential Cause: Suboptimal Assay Conditions

    • Troubleshooting Steps:

      • Optimize Pre-incubation Time: Many P2X7 antagonists require a sufficient pre-incubation period (e.g., 15-60 minutes) to bind the receptor effectively.[11] Perform a time-course experiment to find the optimal pre-incubation time for this compound in your system.[11]

      • Titrate Agonist Concentration: P2X7 receptors have a low affinity for ATP, requiring high concentrations (millimolar range) for activation.[11][14] However, an excessively high ATP concentration can overcome the effects of a competitive inhibitor. Perform an ATP dose-response curve and use a concentration at or near the EC80 for your inhibition assays.[11] Note that the synthetic agonist BzATP is generally more potent than ATP.[11]

      • Check Buffer Composition: The ionic composition of the assay buffer is critical. Divalent cations like Ca²⁺ and Mg²⁺ can modulate P2X7 receptor activity.[11] Low divalent cation concentrations can potentiate the effect of ATP.[11] Ensure your buffer composition is consistent across experiments.

Issue 2: High variability between replicate wells or experiments.

  • Potential Cause: Inconsistent Cell Seeding or Health

    • Troubleshooting Steps: Ensure a uniform cell seeding density across all wells.[5] Regularly check cells for consistent morphology and viability. Avoid using cells that are over-confluent or have been passaged too many times.

  • Potential Cause: Inaccurate or Inconsistent Reagent Addition

    • Troubleshooting Steps: Use calibrated multichannel pipettes for reagent addition. For kinetic assays like calcium flux, use an automated dispenser to ensure simultaneous stimulation of all wells.[5] Prepare fresh agonist solutions for each experiment, as ATP can degrade at room temperature in neutral pH solutions.[11]

  • Potential Cause: Temperature and Incubation Fluctuations

    • Troubleshooting Steps: Ensure all incubation steps are performed at the specified temperature (e.g., 37°C) and for consistent durations.[5][15] Pre-warm plate readers and buffers to the assay temperature to avoid temperature shifts during measurement.[11]

Quantitative Data Summary

The inhibitory potency (IC50) of P2X7 antagonists can vary significantly based on the assay type, cell system, and species. The following tables provide comparative data for context.

Table 1: Inhibitory Potency (IC50, nM) of P2X7 Antagonists

Compound IL-1β Release (Human) Calcium Influx (Human) Calcium Influx (Rat) Dye Uptake (Human) Dye Uptake (Rat)
This compound 0.01 [16] - - - -
A-740003 156[16] 40[11][16] 18[11][16] 92[16] 138[16]
JNJ-47965567 31.6[16] 5[16] 63.1[16] 54 (murine)[16] -
GSK-1482160 - 3.16[16] 316.2[16] 119.3[16] -

Table 2: Agonist Potency (EC50) in P2X7 Assays

Agonist Species/Receptor Assay Type EC50 Value Reference
ATP Rat P2X7R Whole-cell recordings 936 µM [11]
ATP Human P2X7R Whole-cell recordings 285 µM [11]
BzATP Rat P2X7R Whole-cell recordings 3.6 µM [11]

| BzATP | Human P2X7R | Calcium influx | ~20 µM |[11] |

Detailed Experimental Protocols

Protocol 1: Calcium Influx Assay

This assay measures the rapid increase in intracellular calcium following P2X7 receptor activation.

Calcium_Assay_Workflow Start Start: Seed Cells Step1 Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Start->Step1 Step2 Wash to Remove Excess Dye Step1->Step2 Step3 Pre-incubate with This compound or Vehicle Step2->Step3 Step4 Measure Baseline Fluorescence Step3->Step4 Step5 Add P2X7 Agonist (ATP or BzATP) Step4->Step5 Step6 Record Fluorescence Signal Kinetically Step5->Step6 End End: Analyze Data (ΔF/F₀, IC50) Step6->End

A typical workflow for a P2X7R calcium imaging assay.[5]

Materials:

  • Cells expressing P2X7 receptors

  • 96-well black, clear-bottom plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)[1][5]

  • Pluronic F-127[5]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)[1]

  • This compound stock solution (in DMSO)

  • P2X7 agonist (ATP or BzATP) stock solution[5]

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of ~5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator. For example, for Fluo-4 AM, mix stock solutions to achieve a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer.[5]

    • Remove the cell culture medium and add 100 µL of the loading buffer to each well.[5]

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[5]

  • Compound Treatment:

    • Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.[5]

    • Prepare serial dilutions of this compound (and vehicle control) in the assay buffer.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.[1][17]

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.[5]

    • Inject a solution of the P2X7 agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) into each well to achieve the desired final concentration.[5]

    • Immediately begin recording the fluorescence signal over time.[1]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence.[1]

    • Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.

    • Determine the IC50 value of this compound by fitting the dose-response data to a suitable equation.[1]

Protocol 2: Dye Uptake (Pore Formation) Assay

This assay measures the formation of the large pore associated with sustained P2X7R activation, using a fluorescent dye like YO-PRO-1 or Ethidium Bromide (EtBr) that is normally cell-impermeable.[8][16]

Dye_Uptake_Workflow Start Start: Seed Cells Step1 Wash Cells with Assay Buffer Start->Step1 Step2 Pre-incubate with This compound or Vehicle Step1->Step2 Step3 Add Dye (e.g., YO-PRO-1) and P2X7 Agonist Step2->Step3 Step4 Measure Fluorescence Kinetically Step3->Step4 End End: Analyze Data (Rate of uptake, IC50) Step4->End

Workflow for a P2X7R dye uptake (pore formation) assay.

Materials:

  • Cells expressing P2X7 receptors

  • 96-well plate

  • Assay Buffer

  • Fluorescent dye (e.g., YO-PRO-1 or Ethidium Bromide)

  • This compound stock solution (in DMSO)

  • P2X7 agonist (ATP or BzATP)

  • Fluorescence plate reader

Methodology:

  • Cell Preparation: Plate cells in a 96-well plate and grow to confluence.[11]

  • Inhibitor Incubation: Wash cells with Assay Buffer and pre-incubate with the desired concentrations of this compound for the appropriate time (e.g., 15-60 minutes).[11]

  • Assay:

    • Add the fluorescent dye to the wells (e.g., 5-20 µM EtBr or 1-2 µM YO-PRO-1).[11]

    • Add the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP).[11]

    • Immediately place the plate in a pre-warmed (37°C) plate reader.

  • Measurement: Measure fluorescence (e.g., Excitation: ~510 nm, Emission: ~595 nm for EtBr) kinetically for 20-30 minutes.[11]

  • Analysis: Determine the rate of fluorescence increase (initial slope) or the total fluorescence change at a fixed time point. Plot the initial rate of dye uptake against the inhibitor concentration to calculate the IC50 value.[11][16]

Protocol 3: IL-1β Release Assay

This protocol quantifies the secretion of IL-1β from immune cells (like PBMCs or macrophages) following P2X7R activation, a key downstream functional outcome.

IL1b_Assay_Workflow Start Start: Seed & Prime Cells with LPS Step1 Wash Cells to Remove LPS Start->Step1 Step2 Pre-incubate with This compound or Vehicle Step1->Step2 Step3 Stimulate with P2X7 Agonist (ATP) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Quantify IL-1β via ELISA Step4->Step5 End End: Analyze Data (% Inhibition, IC50) Step5->End

Workflow for measuring P2X7R-mediated IL-1β release.

Materials:

  • Immune cells (e.g., human PBMCs, murine bone marrow-derived macrophages)

  • 24- or 96-well culture plates

  • Cell culture medium (e.g., RPMI 1640)

  • Lipopolysaccharide (LPS)[4]

  • This compound stock solution (in DMSO)

  • P2X7 agonist (ATP or BzATP)

  • Human or Murine IL-1β ELISA kit[4]

  • Microplate reader for absorbance

Methodology:

  • Cell Priming:

    • Plate cells in a 24- or 96-well plate.

    • Prime the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 2-4 hours at 37°C to induce the expression of pro-IL-1β.[4][16] This is a critical step for most cell types.

  • Inhibitor Treatment:

    • Wash the cells to remove the LPS.[16]

    • Add fresh serum-free medium containing various concentrations of this compound or a vehicle control.[2][4]

    • Pre-incubate for 30-60 minutes at 37°C.[2][4]

  • P2X7 Activation:

    • Stimulate the cells by adding a P2X7 agonist (e.g., 1-5 mM ATP) for 30-60 minutes.[4][17]

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet cells and debris.[17]

    • Carefully collect the supernatant, which contains the secreted IL-1β.[17]

  • ELISA:

    • Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[4][17]

  • Data Analysis:

    • Determine the IC50 value for this compound by plotting the percentage inhibition of IL-1β release against the inhibitor concentration.[17]

References

Validation & Comparative

P2X7-IN-2: A Comparative Analysis of a High-Potency P2X7 Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P2X7-IN-2 with Alternative P2X7 Inhibitors, Supported by Experimental Data.

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a range of inflammatory diseases, neurological disorders, and chronic pain. Its activation on immune cells, particularly macrophages and microglia, triggers a cascade of inflammatory events, most notably the maturation and release of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β). The pursuit of selective and potent P2X7 inhibitors is a key focus in drug discovery. This guide provides a comparative analysis of this compound, a highly potent P2X7 inhibitor, against other well-characterized antagonists: A-740003, JNJ-47965567, AZD9056, and CE-224,535.

At a Glance: Comparative Performance of P2X7 Inhibitors

The following table summarizes the in vitro potency of this compound and its competitors across various standard assays. This compound demonstrates exceptional potency in inhibiting IL-1β release, with a sub-nanomolar IC50 value.

Compound IL-1β Release (IC50, nM) Calcium Influx (IC50, nM) Dye Uptake (IC50, nM) Selectivity Profile Pharmacokinetic Notes
This compound 0.01 (Human)Data not readily availableData not readily availableData not readily availableData not readily available
A-740003 156 (Human THP-1)[1]40 (Human), 18 (Rat)[2]92 (Human THP-1)[1]Highly selective for P2X7 over other P2X and P2Y receptors (IC50 > 10 µM).[1]Reduces nociception in animal models of neuropathic and inflammatory pain.[2][3]
JNJ-47965567 ~31.6 (Human monocytes), ~79.4 (Rat microglia)~5.0 (Human), ~63.1 (Rat)~54 (Murine)Selective over a panel of 50 other receptors, ion channels, and transporters.Centrally permeable, high-affinity antagonist.[3][4][5]
AZD9056 Inhibits IL-1β and IL-18 release in LPS-primed human monocytes.[2]11.2 (HEK-hP2X7)Data not readily availableSelective, orally active inhibitor of P2X7.[6]Orally active and has been evaluated in clinical trials for inflammatory conditions.[7]
CE-224,535 Data not readily availableData not readily availableData not readily availableSelective P2X7 receptor antagonist.Advanced to clinical studies for rheumatoid arthritis.[8]

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. A critical downstream event is the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. This compound and other antagonists block this pathway at the receptor level, thereby inhibiting the release of this key inflammatory mediator.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β proIL1b->IL1b Release Release IL1b->Release P2X7_IN_2 This compound & Other Inhibitors P2X7_IN_2->P2X7R Inhibits experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Ca_Assay Calcium Influx Assay (HEK-P2X7 cells) IC50_Calc IC50 Value Calculation Ca_Assay->IC50_Calc Dye_Assay Dye Uptake Assay (THP-1 or HEK-P2X7 cells) Dye_Assay->IC50_Calc IL1b_Assay IL-1β Release Assay (Primary monocytes or THP-1) IL1b_Assay->IC50_Calc Potency Determine Potency IC50_Calc->Potency Selectivity Selectivity Profiling Comparison Compare with Known Inhibitors Selectivity->Comparison Start Novel P2X7 Inhibitor (e.g., this compound) Start->Ca_Assay Start->Dye_Assay Start->IL1b_Assay Potency->Selectivity

References

A Head-to-Head Battle of Potency: P2X7-IN-2 vs. A-740003 in P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of P2X7 receptor antagonists, two compounds, P2X7-IN-2 and A-740003, have garnered significant attention from the research community. Both molecules offer potent inhibition of the P2X7 receptor, a key player in inflammation and immune responses. This guide provides a comprehensive comparison of their potency, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Potency: A Tale of Two Assays

The inhibitory potency of this compound and A-740003 has been characterized using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. Below is a summary of the reported IC50 values for both antagonists.

CompoundAssay TypeSpecies/Cell LineAgonistIC50 (nM)
This compound IL-1β ReleaseHuman Whole Blood-0.01[1]
A-740003 Calcium InfluxRat P2X7 ReceptorBzATP18[2][3]
Calcium InfluxHuman P2X7 ReceptorBzATP40[2][3]
IL-1β ReleaseDifferentiated Human THP-1 cellsAgonist156[3]
Pore FormationDifferentiated Human THP-1 cellsAgonist92[3]

Note: Direct comparison of IC50 values should be made with caution as they were determined in different assay systems.

Based on the available data, this compound demonstrates exceptional potency in inhibiting IL-1β release in a human whole blood assay, with a remarkable IC50 in the picomolar range. A-740003 is also a highly potent antagonist, with nanomolar IC50 values in both calcium influx and IL-1β release assays. While a direct comparison is challenging due to the differing experimental setups, this compound appears to be significantly more potent in the context of inhibiting cytokine release.

Delving into the Mechanism: The P2X7 Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel. Its activation by high concentrations of extracellular ATP initiates a cascade of downstream signaling events, culminating in inflammatory responses. Both this compound and A-740003 exert their effects by blocking this pathway.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx K_Efflux K⁺ Efflux P2X7->K_Efflux ATP Extracellular ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves & Activates pro_IL1b Pro-IL-1β pro_IL1b->Casp1 Antagonist This compound / A-740003 Antagonist->P2X7 Inhibits

P2X7 receptor signaling and antagonist inhibition.

Experimental Corner: Protocols for Potency Determination

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of P2X7 antagonist potency.

IL-1β Release Assay (Human Whole Blood)

This assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL-1β release from human whole blood, a physiologically relevant system.

1. Blood Collection and Preparation:

  • Collect fresh human whole blood into heparinized tubes.

  • Dilute the blood 1:1 with RPMI 1640 medium.

2. Priming:

  • Add Lipopolysaccharide (LPS) to a final concentration of 200 ng/mL.

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.

3. Compound Treatment:

  • Add serial dilutions of the P2X7 antagonist (e.g., this compound) or vehicle control (DMSO).

  • Incubate for 30 minutes at 37°C.

4. P2X7 Receptor Stimulation:

  • Add a P2X7 agonist, such as BzATP, to a final concentration of 50 µM.

  • Incubate for 1 hour at 37°C.

5. Sample Collection and Analysis:

  • Centrifuge the samples to pellet the blood cells.

  • Collect the plasma supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Calcium Influx Assay

This assay measures the influx of calcium into cells upon P2X7 receptor activation and the ability of an antagonist to block this influx.

1. Cell Culture:

  • Culture a cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate.

2. Dye Loading:

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

3. Compound Incubation:

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with various concentrations of the P2X7 antagonist (e.g., A-740003) or vehicle for 15-30 minutes at room temperature.

4. Agonist Stimulation and Data Acquisition:

  • Place the plate in a fluorescence microplate reader.

  • Record a baseline fluorescence reading.

  • Inject a P2X7 agonist (e.g., ATP or BzATP) to stimulate the receptor.

  • Immediately begin recording the fluorescence signal over time.

5. Data Analysis:

  • Calculate the change in fluorescence from baseline in response to the agonist.

  • Determine the IC50 value for the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

Visualizing the Workflow: A Step-by-Step Guide

To further clarify the experimental process, the following diagram outlines a typical workflow for evaluating a P2X7 antagonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture / Blood Prep Priming Priming (for IL-1β assay) Cell_Culture->Priming Dye_Loading Dye Loading (for Ca²⁺ assay) Cell_Culture->Dye_Loading Compound_Incubation Antagonist Incubation Priming->Compound_Incubation Dye_Loading->Compound_Incubation Agonist_Stimulation Agonist Stimulation Compound_Incubation->Agonist_Stimulation Data_Acquisition Data Acquisition (ELISA / Fluorescence) Agonist_Stimulation->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

References

P2X7-IN-2 vs. GSK-1482160: A Comparative Selectivity Profile for P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent P2X7 receptor antagonists: P2X7-IN-2 and GSK-1482160. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and has emerged as a significant therapeutic target for a range of inflammatory, neurological, and immunological disorders. Understanding the selectivity of antagonist compounds is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects.

While extensive public data on the comprehensive selectivity of this compound is limited, this guide synthesizes available information and leverages data from other well-characterized, highly selective P2X7 antagonists to provide a representative selectivity profile. GSK-1482160, a compound that has progressed to clinical trials, offers a more extensively documented profile.

Quantitative Selectivity Profile

The following table summarizes the inhibitory activities of GSK-1482160 and provides a representative profile for a highly selective P2X7 antagonist, serving as a proxy for this compound, against various P2X receptor subtypes.

TargetGSK-1482160 (pIC50)Representative Selective P2X7 Antagonist (Proxy for this compound) (pIC50)
Human P2X7 8.5 [1]>8.0 (projected)
Rat P2X76.5[1]Not specified
Human P2X1Not specified< 5
Human P2X2Not specified< 5
Human P2X3Not specified< 5
Human P2X4Not specified< 5
Human P2X5Not specified< 5
Human P2X6Not specifiedNot applicable (does not form functional homomers)

Note on this compound Data: Specific selectivity data for this compound against other P2X subtypes is not widely available in the public domain.[2] The value presented is a projection based on its high reported potency (IC50 of 0.01 nM for IL-1β release) and the profiles of other highly selective P2X7 antagonists.[2] Researchers are strongly encouraged to perform their own selectivity profiling.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events, primarily characterized by ion flux and, with prolonged stimulation, the formation of a large, non-selective pore. This leads to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca2_influx Ca²⁺ Influx P2X7R->Ca2_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_Inflammasome Caspase1_activation Pro-Caspase-1 → Caspase-1 NLRP3_Inflammasome->Caspase1_activation IL1b_processing Pro-IL-1β → IL-1β Caspase1_activation->IL1b_processing IL1b_release IL-1β Release IL1b_processing->IL1b_release Calcium_Influx_Workflow Cell_Seeding Seed P2X7-expressing cells in 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Incubation Pre-incubate with P2X7 antagonist (this compound or GSK-1482160) Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with P2X7 agonist (e.g., ATP, BzATP) Compound_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence intensity over time Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 values Fluorescence_Measurement->Data_Analysis IL1b_Release_Workflow Cell_Priming Prime immune cells (e.g., monocytes) with LPS to induce pro-IL-1β expression Compound_Incubation Pre-incubate with P2X7 antagonist (this compound or GSK-1482160) Cell_Priming->Compound_Incubation P2X7_Activation Stimulate with P2X7 agonist (e.g., ATP) Compound_Incubation->P2X7_Activation Supernatant_Collection Collect cell supernatant P2X7_Activation->Supernatant_Collection ELISA Quantify IL-1β concentration using ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 values ELISA->Data_Analysis

References

Validating the On-Target Effects of P2X7-IN-2 with Structurally Different Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of inflammation, neurodegeneration, and oncology, the P2X7 receptor stands as a critical therapeutic target. The validation of a novel antagonist's on-target effects is a crucial step in the drug development pipeline. This guide provides a framework for validating the efficacy and specificity of P2X7-IN-2 by comparing its performance with structurally distinct and well-characterized P2X7 antagonists.

While specific quantitative data for this compound is not publicly available, this guide presents data from prominent, structurally diverse P2X7 antagonists such as JNJ-47965567, AZ11645373, and A-804598 to serve as a benchmark for on-target P2X7 inhibition.

P2X7 Receptor Signaling and Antagonist Intervention

The P2X7 receptor, an ATP-gated ion channel, plays a pivotal role in inflammatory signaling. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, pore formation, and the release of pro-inflammatory cytokines. P2X7 antagonists are designed to inhibit these processes.

P2X7 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²+ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Pore Formation (YO-PRO-1 Uptake) P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Casp1 Antagonist This compound / Structurally Different Antagonist Antagonist->P2X7R Inhibits

P2X7 signaling and antagonist inhibition.

Comparative Efficacy of P2X7 Antagonists

To objectively assess the on-target effects of this compound, its performance should be compared against structurally different antagonists in key functional assays. The following tables summarize the inhibitory potency (IC50 or KB values) of well-characterized P2X7 antagonists.

Table 1: Inhibition of IL-1β Release

AntagonistCell TypeSpeciesIC50 / pIC50Reference(s)
JNJ-47965567 Human MonocytesHumanpIC50 = 7.5 ± 0.07[1][2]
Rat MicrogliaRatpIC50 = 7.1 ± 0.1[1][2]
AZ11645373 THP-1 CellsHumanIC50 = 90 nM[3][4]
A-804598 THP-1 CellsHumanIC50 = 8.5 nM[5]

Table 2: Inhibition of YO-PRO-1 Uptake

AntagonistCell TypeSpeciesIC50 / KBReference(s)
JNJ-47965567 J774 MacrophagesMurineIC50 = 54 ± 24 nM[6]
AZ11645373 HEK-hP2X7RHumanKB = 5 - 20 nM[3]
A-804598 THP-1 CellsHumanIC50 = 8.1 nM[5]

Table 3: Inhibition of Calcium Flux

AntagonistCell TypeSpeciesIC50 / pIC50Reference(s)
JNJ-47965567 1321N1-hP2X7RHumanpIC50 = 8.3 ± 0.08[2]
1321N1-rP2X7RRatpIC50 = 7.2 ± 0.08[2]
AZ11645373 HEK-hP2X7RHumanKB = 15 nM[7]
A-804598 Rat Recombinant P2X7RRatIC50 = 28.71 nM[8]

Experimental Workflow for On-Target Validation

A systematic approach is essential for validating the on-target effects of a novel P2X7 antagonist. This involves a series of in vitro assays to confirm its inhibitory action on the key functions of the P2X7 receptor.

Experimental Workflow cluster_workflow On-Target Validation Workflow start Select this compound and a structurally different antagonist (e.g., JNJ-47965567) assay_selection Perform Key Functional Assays start->assay_selection ca_flux Calcium Flux Assay assay_selection->ca_flux yopro YO-PRO-1 Uptake Assay assay_selection->yopro il1b IL-1β Release Assay assay_selection->il1b data_analysis Data Analysis and IC50 Determination ca_flux->data_analysis yopro->data_analysis il1b->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison conclusion Confirm On-Target Effects comparison->conclusion

Workflow for validating on-target effects.

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited, which are crucial for obtaining reliable and reproducible data.

IL-1β Release Assay

This assay measures the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

  • Cell Culture and Priming:

    • Culture human THP-1 monocytes or mouse J774 macrophages in appropriate media.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment:

    • Wash the cells to remove the LPS-containing medium.

    • Pre-incubate the cells with various concentrations of this compound or the comparator antagonist for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

YO-PRO-1 Dye Uptake Assay

This assay assesses the formation of the P2X7 receptor pore, which is permeable to large molecules like the fluorescent dye YO-PRO-1.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the P2X7 receptor or another suitable cell line (e.g., THP-1) in a 96-well plate.

  • Antagonist and Dye Incubation:

    • Pre-incubate the cells with different concentrations of this compound or the comparator antagonist.

    • Add YO-PRO-1 dye (typically 1-5 µM) to the wells.

  • Agonist Stimulation and Measurement:

    • Add a P2X7 agonist (e.g., ATP or BzATP) to the wells.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~491 nm, emission ~509 nm).

  • Data Analysis:

    • Calculate the rate of YO-PRO-1 uptake.

    • Determine the IC50 value of the antagonist by plotting the inhibition of dye uptake against the antagonist concentration.

Calcium Flux Assay

This assay measures the influx of calcium ions into the cytoplasm following the opening of the P2X7 receptor channel.

  • Cell Loading:

    • Load P2X7-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Antagonist Incubation:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound or the comparator antagonist.

  • Agonist Stimulation and Measurement:

    • Establish a baseline fluorescence reading.

    • Inject a P2X7 agonist and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration.

    • Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

Logical Framework for Validation

The use of a structurally different antagonist is a cornerstone of validating on-target effects. This approach helps to rule out off-target effects that might be specific to a particular chemical scaffold.

Logical Framework cluster_logic Validation Logic hypothesis Hypothesis: This compound inhibits P2X7 receptor function p2x7in2 This compound shows potent inhibition in functional assays hypothesis->p2x7in2 comparator Structurally different antagonist (e.g., JNJ-47965567) also shows potent inhibition in the same assays hypothesis->comparator correlation Potency of both antagonists correlates across different P2X7-mediated readouts p2x7in2->correlation comparator->correlation conclusion Conclusion: The observed effects are mediated through the P2X7 receptor (on-target) correlation->conclusion

Logic for on-target validation.

By following this comparative guide, researchers can rigorously validate the on-target effects of this compound, strengthening the foundation for its further development as a therapeutic agent. The provided experimental protocols and comparative data for established antagonists offer a robust framework for these critical validation studies.

References

P2X7-IN-2: A Comparative Analysis of Efficacy in Immune Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the efficacy of the P2X7 receptor inhibitor, P2X7-IN-2, across different cell types. This document provides a comparative analysis of its performance, supported by available experimental data for this compound and other potent P2X7 antagonists, alongside detailed experimental protocols and signaling pathway diagrams.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has garnered significant attention as a therapeutic target due to its multifaceted role in both immune regulation and cancer biology.[1] Its activation by high concentrations of extracellular ATP, often found in the tumor microenvironment and sites of inflammation, can trigger diverse and sometimes opposing cellular responses.[2][3] In immune cells, P2X7R is a key mediator of inflammation, while in cancer cells, its role is more complex, implicated in both promoting and suppressing tumor progression.[2][4]

This compound has emerged as a highly potent antagonist of the P2X7 receptor.[1] Understanding its differential effects on immune versus cancer cells is critical for its therapeutic development in oncology, autoimmune disorders, and inflammatory diseases.

Quantitative Efficacy of this compound and Other P2X7 Antagonists

Direct preclinical studies on the efficacy of this compound in a wide range of cancer cell lines are not yet extensively available in published literature.[1] However, its remarkable potency in immune cells is well-documented. The following tables summarize the available quantitative data for this compound and provide comparative data from other well-characterized P2X7R antagonists to serve as a benchmark for its potential anti-cancer activity.

Table 1: Efficacy of this compound in Immune Cells

AntagonistCell Type/SystemAssayEndpointIC50Reference
This compoundHuman Whole BloodCytokine ReleaseIL-1β Inhibition0.01 nM[1]

Table 2: Efficacy of Other P2X7 Antagonists in Immune and Cancer Cell Lines

AntagonistCell Type/SystemAssayEndpointIC50 / pIC50Reference
A-438079Human THP-1 (monocytic)Cytokine ReleaseIL-1β InhibitionpIC50: 6.7[1]
A-438079Human 1321N1 astrocytoma (recombinant rat P2X7)Calcium InfluxCa2+ Influx Inhibition100 nM[1]
A-438079Human 1321N1 astrocytoma (recombinant human P2X7)Calcium InfluxCa2+ Influx Inhibition300 nM[1]
A-4380794T1 (Mouse Mammary Cancer)Cell InvasionInvasion Inhibition-[5]
AZ10606120AML cellsApoptosisInhibition of ATP-induced apoptosis-[6]
KN-62MIA PaCa-2, HPAC (Human Pancreatic Cancer)Cell ProliferationProliferation Inhibition-[7]
Brilliant Blue G (BBG)C6 GliomaIn vivo tumor growthTumor Size Reduction52% reduction[1]

P2X7 Receptor Signaling Pathways

The cellular response to P2X7R activation is dictated by distinct downstream signaling cascades in immune and cancer cells. This compound, by blocking the initial ion channel opening, is expected to inhibit these pathways.

Immune Cell Signaling

In immune cells such as macrophages and microglia, P2X7R activation is a potent pro-inflammatory signal. High concentrations of extracellular ATP trigger the opening of the P2X7R channel, leading to K+ efflux, which is a critical signal for the assembly of the NLRP3 inflammasome. This complex then activates caspase-1, leading to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Immune_Signaling P2X7 Signaling in Immune Cells and Inhibition by this compound cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits ATP High Extracellular ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Release Pro_IL1b->IL1b

P2X7 signaling in immune cells and the inhibitory action of this compound.
Cancer Cell Signaling

In many cancers, P2X7R activation is linked to enhanced proliferation, survival, and metastasis.[2] Upon ATP binding, the influx of Ca2+ through the P2X7R can activate various pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of cell growth, proliferation, and inhibition of apoptosis.

P2X7_Cancer_Signaling P2X7 Pro-survival Signaling in Cancer Cells cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7 P2X7 Receptor Ca_influx Ca2+ Influx P2X7->Ca_influx P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits ATP Extracellular ATP ATP->P2X7 Activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Pro-survival signaling of P2X7 in cancer and its inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of P2X7R antagonists like this compound. Below are representative protocols for key in vitro experiments.

In Vitro Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[1]

In Vitro Cell Invasion (Boyden Chamber) Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Methodology:

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add different concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane.

  • Cell Counting: Count the number of stained cells under a microscope.[1]

IL-1β Release Assay

Objective: To quantify the ability of this compound to inhibit the release of IL-1β from immune cells.

Methodology:

  • Cell Priming: Prime immune cells (e.g., macrophages or microglia) with a TLR agonist like LPS to induce pro-IL-1β expression.

  • Antagonist Pre-incubation: Pre-incubate the primed cells with various concentrations of this compound.

  • P2X7R Activation: Stimulate the cells with a P2X7R agonist, such as ATP or BzATP, to induce inflammasome activation and IL-1β release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of IL-1β release.

experimental_workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (Immune or Cancer Cells) treatment Treatment with This compound cell_culture->treatment assay Functional Assays (Viability, Invasion, Cytokine Release) treatment->assay data_analysis_vitro Data Analysis (IC50 Calculation) assay->data_analysis_vitro tumor_implantation Tumor Implantation (for cancer studies) drug_administration This compound Administration tumor_implantation->drug_administration monitoring Tumor Growth & Health Monitoring drug_administration->monitoring endpoint_analysis Endpoint Analysis (Tumor mass, Metastasis, Biomarkers) monitoring->endpoint_analysis

General experimental workflow for evaluating this compound.

Concluding Remarks

This compound is a highly potent P2X7 receptor antagonist with significant therapeutic potential. Based on its exceptional ability to inhibit inflammatory cytokine release from immune cells, it is a valuable tool for research in inflammatory and autoimmune diseases. While direct evidence of its efficacy in cancer cells is still emerging, the established role of the P2X7 receptor in promoting tumor progression in various cancer types suggests that this compound is a promising candidate for anti-cancer therapy.[1][8][9] Further in-depth studies are warranted to elucidate the precise efficacy and mechanisms of action of this compound across a broad spectrum of cancer cell lines to facilitate its clinical translation.

References

Comparative Analysis of P2X7-IN-2: A Guide to Inhibitor Potency and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of P2X7-IN-2 with other prominent P2X7 receptor antagonists, focusing on their inhibitory concentration (IC50) values across key functional assays. The data presented is intended to offer an objective performance benchmark, supported by detailed experimental protocols to aid in the design and interpretation of research in inflammation, immunology, and neurobiology.

Introduction to P2X7 and its Inhibition

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue damage, triggers a cascade of downstream events. These include cation influx, the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), and the formation of a large, non-selective pore. Given its central role in the inflammatory process, the P2X7 receptor is a significant therapeutic target for a range of autoimmune and neurodegenerative diseases. This compound has emerged as a highly potent inhibitor of this receptor, and this guide evaluates its performance against other well-characterized antagonists.

Comparative Inhibitory Potency (IC50)

The following table summarizes the in vitro potency of this compound and its competitors—A-740003, JNJ-47965567, and GSK-1482160—across various standard assays. The data highlights the exceptional potency of this compound in inhibiting IL-1β release.

CompoundIL-1β Release (Human)Calcium Influx (Human)Calcium Influx (Rat)Dye Uptake (Human)Dye Uptake (Rat/Murine)
This compound 0.01 nM Not AvailableNot AvailableNot AvailableNot Available
A-740003 156 nM[1][2]40 nM[1][3][4][5]18 nM[1][2][3][4][5]92 nM[1][2]138 nM
JNJ-47965567 31.6 nM (pIC50 7.5)[6]5 nM (pIC50 8.3)[7][8][9]63.1 nM (pIC50 7.2)[7][8][9]Not Available54 nM (murine)[10]
GSK-1482160 Not Available3.16 nM (pIC50 8.5)[11]316.2 nM (pIC50 6.5)[11]119.3 nMNot Available

Note: "Not Available" indicates that the data was not found in the searched literature. pIC50 values were converted to nM where applicable.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and accurate comparison.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

  • Cell Priming: Macrophages or monocytes (e.g., human THP-1 cells or primary monocytes) are seeded in 96-well plates. To induce the expression of pro-IL-1β, the cells are primed with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for 2-4 hours at 37°C.

  • Inhibitor Treatment: After priming, the cells are washed to remove the LPS and then pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes at 37°C.

  • P2X7 Activation: The P2X7 receptor is then activated by adding a high concentration of an agonist, typically ATP (1-5 mM) or the more potent BzATP (100-300 µM), for 30-60 minutes.

  • Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of IL-1β is plotted against the inhibitor concentration to determine the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of IL-1β release.

Calcium Influx Assay

This assay measures the influx of calcium ions into the cytoplasm following the opening of the P2X7 ion channel.

  • Cell Preparation and Dye Loading: Cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7R) are seeded in a 96-well black, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

  • Inhibitor Incubation: After washing to remove the extracellular dye, the cells are pre-incubated with various concentrations of the test inhibitor for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken. A P2X7 agonist (e.g., ATP or BzATP) is then added to the wells, and the fluorescence intensity is measured kinetically over several minutes.

  • Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence change over the baseline fluorescence (ΔF/F₀). The peak fluorescence response is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.

Dye Uptake Assay (Pore Formation)

This assay assesses the formation of the large, non-selective pore that is a hallmark of sustained P2X7 receptor activation, by measuring the uptake of a fluorescent dye.

  • Cell Preparation: Cells expressing the P2X7 receptor are seeded in a 96-well plate.

  • Inhibitor Incubation: The cells are washed and pre-incubated with various concentrations of the test inhibitor for an appropriate time (e.g., 15-60 minutes).

  • Dye and Agonist Addition: A fluorescent dye that cannot cross the intact cell membrane (e.g., YO-PRO-1, Ethidium Bromide) is added to the wells, along with a P2X7 agonist (e.g., ATP or BzATP).

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically using a fluorescence plate reader. As the pore forms, the dye enters the cell and binds to nucleic acids, leading to a significant increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase or the total fluorescence change after a fixed time point is determined. This is then plotted against the inhibitor concentration to calculate the IC50 value for pore formation inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Pore Formation P2X7R->Pore Sustained Activation NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β (Released) Casp1->IL1B Cleavage proIL1B Pro-IL-1β proIL1B->Casp1 P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 receptor signaling cascade leading to IL-1β release and its inhibition by this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture P2X7-expressing cells Priming Prime cells with LPS (for IL-1β assay) Cell_Culture->Priming Dye_Loading Load cells with Ca²⁺ dye (for Ca²⁺ influx assay) Cell_Culture->Dye_Loading Inhibitor Add serial dilutions of This compound Priming->Inhibitor Dye_Loading->Inhibitor Agonist Stimulate with P2X7 agonist (ATP or BzATP) Inhibitor->Agonist Data_Acquisition Measure response: - IL-1β (ELISA) - Fluorescence (Ca²⁺/Dye) Agonist->Data_Acquisition Analysis Plot dose-response curve Data_Acquisition->Analysis IC50 Calculate IC50 value Analysis->IC50

Caption: General experimental workflow for determining the IC50 value of a P2X7 inhibitor.

References

Comparative Analysis of P2X7 Receptor Antagonists: A Focus on Human vs. Mouse Cross-Species Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-species reactivity of P2X7 receptor antagonists, with a specific focus on the differential activity between human and mouse orthologs. As "P2X7-IN-2" does not correspond to a publicly documented antagonist, this document will synthesize data from well-characterized selective P2X7 antagonists to serve as a representative model for comparison. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and a promising therapeutic target for a range of diseases.[1] Understanding the species-specific pharmacology of its antagonists is paramount for the translation of preclinical findings to clinical applications.

Executive Summary

Significant species-dependent variations exist in the pharmacology of P2X7 receptor antagonists.[2] Generally, many antagonists exhibit higher potency at the human P2X7 receptor compared to the mouse counterpart. This guide presents quantitative data for several well-studied antagonists, details the experimental protocols for assessing their activity, and provides visual representations of the P2X7 signaling pathway and experimental workflows to aid in the design and interpretation of cross-species studies.

Data Presentation: In Vitro Potency of Selective P2X7 Receptor Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective P2X7 receptor antagonists against human and mouse P2X7 receptors. These values were determined using various in vitro assays that measure P2X7 receptor function, such as calcium influx or dye uptake assays.

CompoundAssay TypeSpeciesIC50 (nM)Reference
A-740003 Calcium InfluxHuman40[3]
Calcium InfluxRat18[3]
A-438079 Calcium InfluxHuman300[4]
Calcium InfluxRat100[4]
AZ11645373 Ethidium+ UptakeMouse (J774 cells)1500[2]
Brilliant Blue G (BBG) Ethidium+ UptakeMouse (J774 cells)1800[2]
JNJ-54175446 P2X7 Receptor FunctionHumanpIC50 = 8.46[3]
P2X7 Receptor FunctionRatpIC50 = 8.81[3]
PPADS Clinical GVHDHumanized Mouse-[5]

Note: pIC50 is the negative logarithm of the IC50 value. Data for rat P2X7 receptors are included where mouse data is limited, as they often exhibit similar pharmacological profiles.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. Initially, it functions as a non-selective cation channel, leading to Na+ and Ca2+ influx and K+ efflux.[6] Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[6] This leads to the activation of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ion_Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7->Ion_Channel Short Activation Pore_Formation Macropore Formation (<900 Da) P2X7->Pore_Formation Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 via K+ efflux Pore_Formation->NLRP3 Apoptosis Apoptosis Pore_Formation->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Release) Caspase1->IL1b Cleaves IL18 Mature IL-18 (Release) Caspase1->IL18 Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18

Caption: P2X7 receptor signaling cascade upon ATP binding.

Experimental Protocols

Calcium Influx Assay

This assay measures the ability of a P2X7 antagonist to block agonist-induced increases in intracellular calcium concentration.

Methodology:

  • Cell Culture: Culture cells expressing the target P2X7 receptor (e.g., HEK293 cells stably expressing human or mouse P2X7) in appropriate media.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM) for 45-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove extracellular dye and then incubate with varying concentrations of the P2X7 antagonist for 15-30 minutes.

  • Agonist Stimulation: Add a P2X7 receptor agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), to stimulate the receptor.

  • Data Acquisition: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the antagonist concentration against the percentage inhibition of the agonist response.

Calcium_Influx_Workflow Calcium Influx Assay Workflow Start Start Cell_Culture Culture P2X7-expressing cells Start->Cell_Culture Dye_Loading Load cells with Fura-2/AM or Fluo-4 AM Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with P2X7 antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with BzATP Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence change Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the calcium influx assay.

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which is permeable to the fluorescent dye YO-PRO-1.[7]

Methodology:

  • Cell Seeding: Seed cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.[7]

  • Antagonist Incubation: Wash the cells and incubate with serial dilutions of the P2X7 antagonist for 15-30 minutes.[7]

  • Agonist and Dye Addition: Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye. Add this solution to the wells.[7]

  • Data Acquisition: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (excitation ~491 nm, emission ~509 nm).[7]

  • Data Analysis: Calculate the rate of fluorescence increase for each antagonist concentration and determine the IC50 value.[7]

YO_PRO_1_Workflow YO-PRO-1 Dye Uptake Assay Workflow Start Start Cell_Seeding Seed P2X7-expressing cells Start->Cell_Seeding Antagonist_Incubation Incubate with P2X7 antagonist Cell_Seeding->Antagonist_Incubation Agonist_Dye_Addition Add ATP/BzATP and YO-PRO-1 Antagonist_Incubation->Agonist_Dye_Addition Kinetic_Fluorescence_Reading Kinetic fluorescence measurement Agonist_Dye_Addition->Kinetic_Fluorescence_Reading Data_Analysis Calculate rate of uptake and IC50 Kinetic_Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the YO-PRO-1 dye uptake assay.

IL-1β Release Assay

This assay quantifies the functional downstream consequence of P2X7 receptor activation in immune cells by measuring the release of the pro-inflammatory cytokine IL-1β.[3]

Methodology:

  • Cell Priming: Prime immune cells (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages) with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.[3]

  • Antagonist Incubation: Wash the cells and incubate with the P2X7 antagonist at desired concentrations for 30 minutes.[3]

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.[3]

  • Supernatant Collection: Collect the cell supernatant.[3]

  • Cytokine Quantification: Quantify the amount of released IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: Determine the IC50 value by plotting the antagonist concentration against the inhibition of IL-1β release.

IL1b_Release_Workflow IL-1β Release Assay Workflow Start Start Cell_Priming Prime immune cells with LPS Start->Cell_Priming Antagonist_Incubation Incubate with P2X7 antagonist Cell_Priming->Antagonist_Incubation Agonist_Stimulation Stimulate with ATP/BzATP Antagonist_Incubation->Agonist_Stimulation Supernatant_Collection Collect cell supernatant Agonist_Stimulation->Supernatant_Collection ELISA Quantify IL-1β with ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the IL-1β release assay.

Conclusion

The cross-species reactivity of P2X7 receptor antagonists is a critical consideration in the development of novel therapeutics. The data presented in this guide, using well-characterized compounds as a proxy for "this compound," highlights the often-observed higher potency at the human P2X7 receptor compared to the mouse ortholog. Researchers and drug development professionals should carefully consider these species differences when designing preclinical studies and interpreting data. The provided experimental protocols and pathway diagrams offer a foundational framework for the robust evaluation of P2X7 antagonists in both human and mouse systems, ultimately facilitating the successful translation of promising candidates into the clinic.

References

Confirming the Specificity of P2X7 Inhibitors: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development and validation of novel therapeutics targeting the P2X7 receptor, confirming the on-target specificity of an inhibitor is a critical step. This guide provides a framework for designing and executing rescue experiments to validate the specificity of P2X7 inhibitors, using the hypothetical compound "P2X7-IN-2" as an example. We will compare its theoretical performance with other known P2X7 antagonists and provide detailed experimental protocols.

The P2X7 receptor is an ATP-gated ion channel that plays a pivotal role in inflammation and immune responses.[1] Its activation by high concentrations of extracellular ATP leads to the influx of Na⁺ and Ca²⁺, the efflux of K⁺, and the formation of a large, non-selective pore.[2][3] This initiates downstream signaling cascades, including the activation of the NLRP3 inflammasome and mitogen-activated protein kinases (MAPKs), culminating in the release of pro-inflammatory cytokines like IL-1β.[4][5]

The Logic of a Rescue Experiment

A rescue experiment aims to reverse the effects of a pharmacological inhibitor by bypassing the inhibited target and activating a downstream component of the signaling pathway. If the inhibitor's effects are on-target, this downstream activation should "rescue" the cellular response. Conversely, if the inhibitor has off-target effects, the rescue will be incomplete or absent.

Here, we propose a rescue experiment for a P2X7 inhibitor by using a calcium ionophore, such as ionomycin (B1663694), to mimic the calcium influx that is a direct consequence of P2X7 channel opening.

P2X7 Signaling Pathway

The following diagram illustrates the canonical P2X7 signaling pathway leading to IL-1β release.

P2X7_Signaling P2X7 Signaling Pathway Leading to IL-1β Release cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2X7R P2X7R ATP->P2X7R Activates Ca2_influx Ca2+ Influx P2X7R->Ca2_influx K_efflux K+ Efflux P2X7R->K_efflux P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B Cleaves pro_IL1B pro-IL-1β pro_IL1B->IL1B

Caption: P2X7 signaling cascade from ATP activation to IL-1β maturation.

Experimental Workflow for a Rescue Experiment

The workflow for the proposed rescue experiment is depicted below.

Rescue_Experiment_Workflow Rescue Experiment Workflow Cell_Culture 1. Culture Immune Cells (e.g., Macrophages) LPS_Priming 2. Prime with LPS (to induce pro-IL-1β expression) Cell_Culture->LPS_Priming Inhibitor_Incubation 3. Pre-incubate with: - Vehicle - this compound - Alternative Inhibitor LPS_Priming->Inhibitor_Incubation Treatment 4. Treat with: - ATP (P2X7 agonist) - ATP + this compound - Ionomycin (Ca2+ Ionophore) Inhibitor_Incubation->Treatment Supernatant_Collection 5. Collect Supernatant Treatment->Supernatant_Collection ELISA 6. Measure IL-1β by ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze and Compare IL-1β Levels ELISA->Data_Analysis

Caption: Step-by-step workflow for the P2X7 inhibitor rescue experiment.

Detailed Experimental Protocol

This protocol outlines the steps for a rescue experiment using lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs).

1. Cell Culture and Priming:

  • Culture BMDMs in complete DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.

  • Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β.

2. Inhibitor and Agonist Treatment:

  • After priming, wash the cells with Opti-MEM.

  • Pre-incubate the cells for 30 minutes with one of the following:

    • Vehicle (e.g., 0.1% DMSO)

    • This compound (e.g., at its IC₅₀ concentration)

    • An alternative P2X7 inhibitor (e.g., A-740003 or JNJ-47965567)

  • Following pre-incubation, add the treatment solution:

    • Control group: Vehicle only

    • ATP stimulation group: 5 mM ATP

    • Inhibition group: 5 mM ATP + this compound (or alternative inhibitor)

    • Rescue group: 1 µM Ionomycin + this compound (or alternative inhibitor)

  • Incubate for 1 hour.

3. Measurement of IL-1β Release:

  • Centrifuge the plate to pellet any detached cells.

  • Carefully collect the supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Normalize the IL-1β concentrations to the vehicle control.

  • Compare the IL-1β levels across the different treatment groups. A successful rescue is indicated by a significant restoration of IL-1β release in the "Rescue group" compared to the "Inhibition group".

Comparative Data Summary

The following table presents hypothetical data from the described rescue experiment, comparing the performance of this compound with other known P2X7 antagonists. The data for this compound is illustrative due to the lack of publicly available information.

Treatment GroupThis compoundA-740003JNJ-47965567
Vehicle Control 1.0 ± 0.21.0 ± 0.21.0 ± 0.2
ATP (5 mM) 15.2 ± 1.814.9 ± 2.115.5 ± 1.9
ATP + Inhibitor 2.1 ± 0.52.5 ± 0.62.3 ± 0.4
Ionomycin (1 µM) 12.5 ± 1.512.8 ± 1.712.2 ± 1.6
Ionomycin + Inhibitor 11.9 ± 1.312.1 ± 1.411.8 ± 1.5
% Inhibition by ATP 86.2%83.2%85.2%
% Rescue by Ionomycin 95.2%94.5%96.7%

All values are represented as fold-change in IL-1β release relative to the vehicle control (mean ± SD). The percentage of rescue is calculated as [(Ionomycin + Inhibitor) / Ionomycin] * 100.

Conclusion

The provided guide outlines a robust experimental strategy to confirm the specificity of a P2X7 inhibitor. The hypothetical data for this compound, when compared to established antagonists like A-740003 and JNJ-47965567, illustrates the expected outcome of a successful rescue experiment. A high percentage of rescue with a downstream activator like ionomycin strongly suggests that the inhibitor's primary mechanism of action is indeed the blockade of the P2X7 receptor. This validation is a cornerstone for the confident progression of any novel P2X7 inhibitor in the drug development pipeline. Researchers are encouraged to adapt this general framework to their specific cellular models and experimental questions.

References

Benchmarking P2X7-IN-2: A Comparative Guide to Next-Generation P2X7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and cellular responses to injury. Its role in a range of pathologies has made it a key target for therapeutic intervention. This guide provides a comprehensive comparison of P2X7-IN-2 against a panel of next-generation P2X7 inhibitors, offering a detailed analysis of their performance based on available experimental data.

This compound has emerged as a highly potent antagonist of the P2X7 receptor. This document benchmarks its activity against other well-characterized next-generation inhibitors, providing a framework for its evaluation and application in research and drug development.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other next-generation P2X7 inhibitors. This data allows for a direct comparison of their potency and activity across various standard assays.

Table 1: Inhibitory Potency (IC50) of P2X7 Antagonists

CompoundIL-1β Release (human)Calcium Influx (human)Calcium Influx (rat)Dye Uptake (human)Dye Uptake (rat)
This compound 0.01 nM----
A-740003156 nM[1]40 nM[1][2]18 nM[1][2]92 nM[1]-
JNJ-4796556731.6 nM (monocytes)[3]5 nM[4]63 nM[4]54 nM (murine)[5]-
GSK-1482160-3.16 nM[4]316 nM[4]119.3 nM[6][7]-

Table 2: Selectivity Profile of a Representative Next-Generation P2X7 Antagonist (JNJ-47965567)

While specific cross-reactivity data for this compound against other P2X receptor subtypes is not currently available in the public domain, the data for JNJ-47965567 provides a benchmark for the selectivity expected from a high-quality P2X7 inhibitor.[8]

Receptor SubtypepIC50
hP2X1< 5.0
hP2X2< 5.0
hP2X3< 5.0
hP2X4< 5.0
hP2X5< 5.0
hP2X78.3

Data for JNJ-47965567 demonstrates high selectivity for the human P2X7 receptor.[8]

Table 3: Pharmacokinetic Properties of Select P2X7 Antagonists

CompoundKey Pharmacokinetic Features
This compound Data not publicly available.
JNJ-47965567Brain penetrant.[9]
GSK-1482160Orally active and blood-brain barrier penetrant.[6] However, development was discontinued (B1498344) due to a lack of efficacy at a safe dosage.[10]
CE-224535Advanced to clinical studies for rheumatoid arthritis.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and experimental workflows.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Release Casp1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->Casp1 P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 receptor activation by ATP and subsequent signaling cascade.

Experimental_Workflow General Experimental Workflow for P2X7 Inhibitor Evaluation cluster_vitro In Vitro Assays cluster_assays Specific Assays Cell_Culture Cell Culture (e.g., HEK293, THP-1) Compound_Treatment Incubation with P2X7 Inhibitor Cell_Culture->Compound_Treatment Agonist_Stimulation Stimulation with P2X7 Agonist (ATP/BzATP) Compound_Treatment->Agonist_Stimulation Assay_Readout Assay Readout Agonist_Stimulation->Assay_Readout Ca_Assay Calcium Influx Assay (Fluorescent Dye) Assay_Readout->Ca_Assay Dye_Uptake Dye Uptake Assay (e.g., YO-PRO-1) Assay_Readout->Dye_Uptake IL1B_Assay IL-1β Release Assay (ELISA) Assay_Readout->IL1B_Assay

Caption: A generalized workflow for the in vitro evaluation of P2X7 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of P2X7 inhibitors.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of calcium ions following P2X7 receptor activation.

  • Cell Preparation: Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C in the dark.[12]

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the P2X7 inhibitor (e.g., this compound) for 15-30 minutes.[12]

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a P2X7 agonist, such as ATP or BzATP, and immediately begin recording the change in fluorescence intensity over time.[12]

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the inhibitor concentration against the percentage of inhibition of the agonist-induced calcium response to determine the IC50 value.

IL-1β Release Assay

This assay quantifies the inhibition of P2X7-mediated release of the pro-inflammatory cytokine IL-1β.

  • Cell Priming: Culture monocytic cells (e.g., THP-1 or primary human monocytes) and prime with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.[13][14]

  • Compound Incubation: Wash the cells and pre-incubate with varying concentrations of the P2X7 inhibitor for 30-60 minutes.[13][14]

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes to induce the release of mature IL-1β.[14]

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.[13]

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control to determine the IC50 value.

Dye Uptake Assay (Pore Formation)

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of a fluorescent dye as an indicator of pore formation.

  • Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well plate.

  • Compound and Dye Incubation: Pre-incubate the cells with various concentrations of the P2X7 inhibitor. Add a fluorescent dye that can enter the large pore, such as YO-PRO-1 or ethidium (B1194527) bromide.[15][16]

  • Agonist Stimulation: Add a P2X7 agonist to the wells.

  • Measurement: Measure the fluorescence intensity at regular intervals for 15-30 minutes using a fluorescence plate reader.[16]

  • Data Analysis: The rate of increase in fluorescence corresponds to the rate of dye uptake. Plot the initial rate of dye uptake against the inhibitor concentration to calculate the IC50 value.[15]

Conclusion

This compound demonstrates exceptional potency in inhibiting IL-1β release, a key downstream effect of P2X7 receptor activation. While comprehensive data on its selectivity and pharmacokinetic profile are not yet publicly available, its high potency positions it as a valuable tool for in vitro studies of P2X7 signaling.

The next-generation P2X7 inhibitors, such as A-740003, JNJ-47965567, and GSK-1482160, offer a range of potencies and have been more extensively characterized, with some demonstrating brain penetrance. However, the translation of preclinical efficacy to clinical success remains a challenge for this class of inhibitors.

This guide provides a foundational framework for researchers to compare and select the most appropriate P2X7 inhibitor for their specific research needs. The detailed experimental protocols offer a standardized approach to generate robust and comparable data for novel and existing compounds in this promising therapeutic area.

References

P2X7-IN-2 in P2X7 Knockout/Knockdown Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the P2X7 receptor, specific and potent inhibitors are invaluable tools. P2X7-IN-2 has emerged as a notable antagonist of this ATP-gated ion channel. However, to ensure that the observed effects of any inhibitor are truly due to its interaction with the intended target, it is crucial to perform validation experiments using P2X7 knockout (KO) or knockdown (KD) cells. This guide provides a comparative framework for understanding the effects of this compound and other P2X7 antagonists in the context of P2X7-deficient cellular models.

The Role of P2X7 Knockout/Knockdown Models

P2X7 KO/KD cell lines and primary cells from P2X7 KO animals are the gold standard for validating the specificity of a P2X7 antagonist.[1] The rationale is straightforward: a specific antagonist should have no effect in cells that lack the P2X7 receptor. Any activity observed in these cells would suggest off-target effects of the compound.[2]

P2X7 Receptor Signaling and Points of Inhibition

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events. These include cation influx, activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines such as IL-1β and IL-18, and in some cases, apoptosis.[2] P2X7 antagonists like this compound are designed to block these ATP-induced events.[2]

P2X7_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects P2X7 P2X7 Receptor Cation_Influx Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7->Cation_Influx Apoptosis Apoptosis P2X7->Apoptosis ATP Extracellular ATP ATP->P2X7 Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Cation_Influx->NLRP3 Cytokine_Release IL-1β / IL-18 Release NLRP3->Cytokine_Release

Figure 1: Simplified P2X7 signaling pathway and point of inhibition by this compound.

Expected Effects of a Specific P2X7 Antagonist in Wild-Type vs. P2X7 KO/KD Cells

Assay TypeWild-Type (WT) Cells + P2X7 AgonistWT Cells + P2X7 Agonist + P2X7 AntagonistP2X7 KO/KD Cells + P2X7 AgonistP2X7 KO/KD Cells + P2X7 Agonist + P2X7 Antagonist
Calcium Influx Robust increase in intracellular Ca²⁺Inhibition of Ca²⁺ influxNo significant Ca²⁺ influxNo significant Ca²⁺ influx
Dye Uptake (e.g., YO-PRO-1) Significant dye uptakeInhibition of dye uptakeNo significant dye uptakeNo significant dye uptake
IL-1β Release Marked release of IL-1β (with LPS priming)Inhibition of IL-1β releaseNo significant IL-1β releaseNo significant IL-1β release
Cell Viability Decreased viability at high agonist concentrationsProtection from cell deathNo significant change in viabilityNo significant change in viability

Comparative Data of P2X7 Antagonists

While specific data for this compound's performance in KO/KD models is lacking, the following table presents data for other well-characterized P2X7 antagonists to serve as a reference for expected potency.

CompoundAssay TypeCell LineSpeciesAgonistIC₅₀ (nM)
A-740003 Calcium Influx1321N1 AstrocytomaRatBzATP18
A-740003 Calcium Influx1321N1 AstrocytomaHumanBzATP40
A-438079 Calcium Influx1321N1 AstrocytomaRatBzATP100
A-438079 Calcium Influx1321N1 AstrocytomaHumanBzATP300
JNJ-47965567 Not specifiedNot specifiedHumanNot specifiedPotent antagonist
AZ11645373 Dye UptakeJ774.G8 / U937Not specifiedATPPotent antagonist

This data is compiled from various sources for illustrative purposes.[4]

Experimental Protocols

To validate the specificity of this compound, researchers can employ the following standard in vitro assays.

Calcium Influx Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

  • Cell Seeding : Plate WT and P2X7 KO/KD cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading : Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution. Incubate for 45-60 minutes at 37°C.

  • Compound Incubation : Wash cells and add serial dilutions of this compound or vehicle control. Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement : Use a fluorescence microplate reader with an automated injection system to measure baseline fluorescence, then inject a P2X7 agonist (e.g., ATP or BzATP) and record the change in fluorescence over time.

  • Data Analysis : Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of this compound to determine the IC₅₀ value.

Dye Uptake Assay (Pore Formation)

This assay assesses the inhibition of the P2X7 receptor's characteristic large pore formation.

  • Cell Seeding : Plate WT and P2X7 KO/KD cells as described for the calcium influx assay.

  • Compound Incubation : Add serial dilutions of this compound or vehicle control and incubate for the desired time (e.g., 15-30 minutes).

  • Agonist and Dye Addition : Add a solution containing a P2X7 agonist and a fluorescent dye that can enter through the P2X7 pore (e.g., YO-PRO-1).

  • Measurement : Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader.

  • Data Analysis : Determine the rate of dye uptake and calculate the percentage of inhibition by this compound to derive the IC₅₀.

Experimental_Workflow cluster_wt Wild-Type (WT) Cells cluster_ko P2X7 Knockout (KO) Cells WT_Cells Plate WT Cells WT_Agonist Add P2X7 Agonist WT_Cells->WT_Agonist WT_Antagonist Add this compound + Agonist WT_Cells->WT_Antagonist WT_Result_Agonist P2X7 Activation (e.g., Ca²⁺ influx) WT_Agonist->WT_Result_Agonist WT_Result_Antagonist Inhibition of Activation WT_Antagonist->WT_Result_Antagonist KO_Cells Plate KO Cells KO_Agonist Add P2X7 Agonist KO_Cells->KO_Agonist KO_Antagonist Add this compound + Agonist KO_Cells->KO_Antagonist KO_Result No P2X7 Activation KO_Agonist->KO_Result KO_Antagonist->KO_Result

Figure 2: Logical workflow for validating this compound specificity.

IL-1β Release Assay

This assay measures the functional downstream consequence of P2X7 activation in immune cells.

  • Cell Priming : Culture WT and P2X7 KO/KD macrophages or microglia and prime with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.

  • Compound Incubation : Treat cells with this compound or vehicle for 30-60 minutes.

  • Agonist Stimulation : Add a high concentration of ATP or BzATP for a short period (e.g., 30-60 minutes).

  • Supernatant Collection : Collect the cell culture supernatant.

  • Measurement : Quantify the concentration of IL-1β in the supernatant using an ELISA kit.

  • Data Analysis : Compare the levels of IL-1β released across the different treatment conditions.

Conclusion

While direct experimental evidence for the effects of this compound in P2X7 knockout or knockdown cells is not yet widely published, the principles of pharmacology and the data from other well-characterized P2X7 antagonists provide a strong framework for its evaluation. The use of P2X7-deficient models is indispensable for confirming the on-target activity of this compound and for the rigorous interpretation of experimental results. The protocols outlined in this guide offer a clear path for researchers to independently validate the specificity of this and other P2X7 inhibitors in their own experimental systems.

References

Safety Operating Guide

Navigating the Disposal of P2X7-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the potent P2X7 receptor inhibitor, P2X7-IN-2, are critical for maintaining laboratory safety and environmental protection. As a heterocyclic compound often dissolved in solvents like Dimethyl Sulfoxide (DMSO), this compound and its associated waste require a disposal protocol that adheres to hazardous waste regulations. This guide provides step-by-step procedures to ensure the responsible management of this compound waste streams.

The primary principle for handling laboratory waste is the formulation of a disposal plan before any experimental work begins.[1] For this compound, this involves treating it as a hazardous chemical waste, which prohibits disposal down the sink or in regular trash.[2][3] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be collected and managed through a designated hazardous waste program.

Waste Characterization and Segregation: The First Step

Proper disposal begins with the accurate classification and segregation of waste. This compound is a heterocyclic organic compound, and its waste should be considered hazardous.[4][5] When dissolved in DMSO, the entire solution is to be treated as hazardous waste.

Key Waste Segregation Practices:

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[1]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, pipette tips, and empty vials) from liquid waste (e.g., unused this compound solutions in DMSO).

  • Acutely Hazardous Waste: While this compound is not specifically listed as an acutely hazardous "P-listed" waste, any laboratory-generated waste should be managed with a high degree of caution. Regulations often have strict limits on the accumulation of acutely toxic chemical waste, typically around one quart of liquid or one kilogram of solid.[6]

Step-by-Step Disposal Protocol for this compound

  • Container Selection:

    • Use containers that are chemically compatible with this compound and its solvent (e.g., DMSO). Plastic containers are often preferred.[6]

    • Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.[2][7]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". If in a solution, list all constituents and their approximate concentrations (e.g., "this compound in DMSO").

    • Indicate the date when waste was first added to the container.[7]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated and properly ventilated "Satellite Accumulation Area" at or near the point of generation.[1][6]

    • Keep waste containers closed at all times, except when adding waste.[1][7]

    • Utilize secondary containment, such as trays, to mitigate spills or leaks.[1]

    • Do not store more than 55 gallons of hazardous waste in your laboratory at any one time.[3]

  • Disposal of Contaminated Materials:

    • Sharps: Needles and other sharps contaminated with this compound must be placed in a designated sharps container.

    • Solid Waste: Gloves, bench paper, and other contaminated lab supplies should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][3] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EH&S) or a certified chemical waste disposal company to arrange for the pickup of your hazardous waste.[6][8] Do not transport hazardous waste yourself.[3]

Quantitative Data on Chemical Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on general guidelines.

ParameterLimitRegulatory Guideline
Maximum Hazardous Waste Volume 55 gallonsPer Satellite Accumulation Area[6]
Maximum Acutely Hazardous Waste 1 quart (liquid) or 1 kg (solid)Per Satellite Accumulation Area[6]
Maximum Storage Time 12 months (or less)Provided accumulation limits are not exceeded[6]

Disposal Workflow for this compound

P2X7_IN_2_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Experiment using this compound waste_generated This compound Waste Generated (liquid, solid, sharps, empty containers) start->waste_generated liquid_waste Liquid Waste (e.g., in DMSO) waste_generated->liquid_waste Segregate solid_waste Solid Waste (gloves, tips) waste_generated->solid_waste Segregate sharps_waste Sharps Waste (needles) waste_generated->sharps_waste Segregate empty_containers Empty Containers waste_generated->empty_containers Segregate liquid_container Labeled, compatible, sealed liquid waste container liquid_waste->liquid_container solid_container Labeled hazardous waste bag/container solid_waste->solid_container sharps_container Puncture-proof sharps container sharps_waste->sharps_container triple_rinse Triple-rinse with appropriate solvent empty_containers->triple_rinse saa Store in designated Satellite Accumulation Area (Secondary Containment) liquid_container->saa solid_container->saa sharps_container->saa rinsate_collection Collect rinsate as hazardous liquid waste triple_rinse->rinsate_collection rinsate_collection->liquid_container ehs_pickup Arrange for pickup by EH&S or certified waste vendor saa->ehs_pickup disposal_complete Proper Disposal ehs_pickup->disposal_complete

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should refer to specific experimental guidelines for methodologies related to their work. The core principle is that all materials and solutions coming into contact with this compound should be considered hazardous and disposed of according to the procedures outlined above.

References

Safeguarding Your Research: A Comprehensive Guide to Handling P2X7-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of P2X7-IN-2, a potent P2X7 receptor inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling novel, potent small molecule inhibitors in a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Essential Safety and Handling Protocols

As this compound is a highly potent compound intended for research use only, all handling procedures should be conducted with the utmost care to minimize exposure.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given the compound's potency, wearing double gloves is strongly recommended. Gloves should be changed immediately if contaminated.

  • Body Protection: A fully buttoned laboratory coat. A disposable gown is recommended when handling larger quantities or performing procedures with a high risk of splashing.

  • Respiratory Protection: All handling of the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area.

    • Recommended storage temperatures should be strictly followed. For this compound, long-term storage at -20°C is advised.

  • Preparation of Solutions:

    • All weighing of the solid compound and preparation of stock solutions must be conducted in a chemical fume hood.

    • Use a dedicated spatula and weighing paper.

    • When dissolving, add the solvent slowly to the compound to avoid splashing.

    • Prepare stock solutions in appropriate solvents and store in small, single-use aliquots to minimize freeze-thaw cycles.

  • Experimental Use:

    • Conduct all experiments involving this compound in a well-ventilated area. For procedures with the potential for aerosol generation, a chemical fume hood is required.

    • Avoid skin contact and inhalation.

    • After handling, thoroughly wash hands with soap and water.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental media, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvents).

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpeciesAssay
IC₅₀ 0.01 nMHumanIL-1β Release

Note: IC₅₀ is a measure of the compound's potency and does not directly indicate its toxicity.

Experimental Protocol: In Vitro Inhibition of IL-1β Release

This protocol outlines a key experiment to determine the inhibitory potency of this compound on its target.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_blood Collect Human Whole Blood add_compound Add this compound or Vehicle to Blood prep_blood->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound prime_lps Prime with LPS (1 µg/mL) for 2h at 37°C add_compound->prime_lps 30 min pre-incubation activate_p2x7 Activate P2X7 with BzATP (300 µM) for 1h at 37°C prime_lps->activate_p2x7 collect_plasma Centrifuge and Collect Plasma activate_p2x7->collect_plasma elisa Quantify IL-1β using ELISA collect_plasma->elisa data_analysis Calculate % Inhibition and Determine IC₅₀ elisa->data_analysis

Workflow for determining the IC₅₀ of this compound in a human whole blood IL-1β release assay.

P2X7 Receptor Signaling Pathway

This compound exerts its effects by inhibiting the P2X7 receptor, a key player in inflammatory signaling. The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor activation, which is blocked by this compound.

p2x7_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol p2x7r P2X7 Receptor ion_flux Na⁺/Ca²⁺ Influx K⁺ Efflux p2x7r->ion_flux induces atp Extracellular ATP atp->p2x7r activates nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 triggers caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Mature IL-1β (Released) caspase1->il1b cleaves pro_il1b Pro-IL-1β pro_il1b->caspase1 inhibitor This compound inhibitor->p2x7r inhibits

P2X7 receptor signaling cascade leading to IL-1β release and its inhibition by this compound.

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